Ethyl 4-chlorobenzoylformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIELZWDKOJZMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374499 | |
| Record name | Ethyl 4-chlorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-48-8 | |
| Record name | Ethyl 4-chlorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34966-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chlorobenzoylformate, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is an α-keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly within the pharmaceutical industry. The presence of a chlorine atom on the phenyl ring further enhances its utility, providing a site for various cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and its applications in drug discovery, tailored for professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
This compound is typically a colorless to light yellow liquid under standard conditions. A thorough understanding of its physical and chemical properties is paramount for its effective use in a laboratory or industrial setting.
| Property | Value | Source(s) |
| CAS Number | 34966-48-8 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 85°C at 0.1 mmHg | [3] |
| Density | ~1.25 g/cm³ (Predicted) | |
| InChIKey | BIELZWDKOJZMOG-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride). This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the ethyl chlorooxoacetate, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich chlorobenzene ring, followed by deprotonation to restore aromaticity and yield the final product.
Diagram of the Friedel-Crafts acylation mechanism for the synthesis of this compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[2]
Materials:
-
Chlorobenzene
-
Ethyl chlorooxoacetate
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chlorobenzene (1.0 eq) and ethyl chlorooxoacetate (1.4-1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous aluminum trichloride (1.9 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Carefully pour the mixture into a separatory funnel containing cold water and wash the organic layer.
-
Subsequently, wash the organic layer with a saturated brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of petroleum ether:ethyl acetate) to yield this compound as a light-colored oil.[2]
Self-Validation: The purity of the final product should be assessed by techniques such as NMR and mass spectrometry. The presence of starting materials or isomeric byproducts would indicate incomplete reaction or poor regioselectivity, necessitating optimization of reaction time, temperature, or stoichiometry.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Protons:
-
A triplet around 1.4 ppm (3H), corresponding to the methyl protons (-CH₃), coupled to the adjacent methylene protons.
-
A quartet around 4.4 ppm (2H), corresponding to the methylene protons (-OCH₂-), coupled to the methyl protons.[4]
-
-
Aromatic Protons:
-
The para-substituted chlorophenyl ring will exhibit a characteristic AA'BB' spin system.[5]
-
Two doublets are expected in the aromatic region (7.5-8.0 ppm , 4H). The protons ortho to the electron-withdrawing benzoylformate group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom.
-
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the carbon environments in the molecule.
-
Ethyl Carbons:
-
Aromatic Carbons:
-
Carbonyl Carbons:
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
-
C=O Stretching:
-
Two distinct, strong absorption bands are expected for the two carbonyl groups.
-
The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹ .[9]
-
The α-keto group leads to a C=O stretch in the region of 1740-1755 cm⁻¹ .[10] Due to conjugation with the aromatic ring, the ketone carbonyl stretch is expected around 1685-1700 cm⁻¹ .[11]
-
-
C-O Stretching:
-
Strong bands corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.[10]
-
-
Aromatic C-H and C=C Stretching:
-
Para-Substitution Pattern:
Chemical Reactivity
The reactivity of this compound is dominated by its two carbonyl groups and the chlorinated aromatic ring.
Reactions at the Carbonyl Groups
As an α-keto ester, the molecule possesses two electrophilic carbonyl centers.
-
Ketone Reactivity: The ketonic carbonyl is susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, Grignard reactions to form tertiary alcohols, and Wittig reactions to form alkenes.
-
Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst.
Reactions involving the Aromatic Ring
The chlorine atom on the phenyl ring allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in building molecular complexity.
Diagram illustrating the reactivity of this compound.
Caption: Key reaction pathways for this compound.
Applications in Drug Development
Chlorine-containing molecules are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing this halogen.[11] The presence of chlorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block in this context.
A notable application of related α-keto esters is in the synthesis of the antiplatelet agent Clopidogrel (Plavix®) . While the direct synthesis of Clopidogrel does not start from this compound, a key intermediate, methyl α-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate, shares the core structural motif of an ester attached to a carbon which is bonded to a chlorophenyl ring.[13][14] The synthesis of such intermediates often involves the reaction of a chlorophenyl derivative with a glyoxylate or a related two-carbon building block, highlighting the synthetic utility of the structural class to which this compound belongs. Its reactive handles allow for its incorporation into heterocyclic systems, a common feature in many drug molecules.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of pharmaceutical lead compounds. Its well-defined synthesis via Friedel-Crafts acylation and the diverse reactivity of its functional groups provide chemists with a powerful tool for molecular design and construction. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective utilization in research and development.
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Ethyl 4-chlorobenzoylformate CAS number 34966-48-8
An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate (CAS 34966-48-8)
Authored by: A Senior Application Scientist
Abstract
This compound, also known as Ethyl (4-chlorophenyl)(oxo)acetate, is a versatile α-ketoester that serves as a pivotal intermediate in organic synthesis. Its unique structure, featuring an electrophilic α-dicarbonyl system coupled with a chlorinated aromatic ring, makes it a valuable precursor for a wide array of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, key reactive characteristics, and principal applications, tailored for researchers, chemists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by an ethyl ester group attached to a benzoylformate core, with a chlorine atom substituted at the para-position of the phenyl ring.[1] This substitution significantly influences the molecule's reactivity and electronic properties.
The fundamental structure of this compound is presented below.
Caption: Chemical Structure of this compound.
A summary of its key physicochemical properties is provided in Table 1 for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34966-48-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2][3] |
| Molecular Weight | 212.63 g/mol | [1][2][3] |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1] |
| Synonyms | Ethyl 4-chlorophenylglyoxylate, Ethyl (4-chlorophenyl)(oxo)acetate | [1][2] |
| Appearance | Colorless to pale-yellow or yellow-brown liquid | [4] |
| Boiling Point | 85°C at 0.1 mmHg | [4] |
| Purity | Typically ≥97% or ≥98% (GC) | [5] |
| Storage | Sealed in a dry place at room temperature | [4][6] |
| InChIKey | BIELZWDKOJZMOG-UHFFFAOYSA-N |[1] |
Synthesis Protocol: Friedel-Crafts Acylation
The most common and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride).[4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃).
Expertise & Causality: The choice of aluminum trichloride as a catalyst is critical; it coordinates with the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is readily attacked by the electron-rich chlorobenzene ring. The reaction is directed primarily to the para-position due to the ortho, para-directing nature of the chlorine substituent and steric hindrance at the ortho-positions. Conducting the initial addition at 0°C is essential to control the exothermic nature of the Lewis acid-base complex formation and the subsequent acylation, minimizing the formation of polysubstituted byproducts.[4] Allowing the reaction to warm to room temperature ensures the reaction proceeds to completion.[4]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Procedure
This protocol is a self-validating system, concluding with purification and analytical confirmation to ensure product identity and purity.
-
Reactor Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Initial Charge: Charge the flask with dichloromethane (250 mL), chlorobenzene (10 mL, 100.0 mmol), and ethyl chlorooxoacetate (17 mL, 146.0 mmol).[4]
-
Catalyst Addition: Begin stirring the solution and slowly add aluminum trichloride (25.5 g, 192.0 mmol) in portions over 30-45 minutes, ensuring the internal temperature is maintained at or below 5°C.[4]
-
Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the mixture to gradually warm to room temperature. Continue stirring for 12 hours under a nitrogen atmosphere.[4]
-
Quenching and Workup: Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by adding 300 mL of cold water through the dropping funnel. The mixture may fume vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (500 mL). Wash the organic layer sequentially with water (300 mL) and then a saturated sodium chloride (brine) solution (300 mL).[4] This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification and Validation: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether:ethyl acetate (starting from 10:1 and moving to 5:1).[4] Combine the fractions containing the pure product (monitored by TLC). The expected yield of pure this compound is approximately 14 g (67%).[4]
-
Confirmation: Confirm the product's identity via mass spectrometry. The expected [M+H]⁺ peaks are at m/z 213 and 215, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.[4]
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two primary reactive centers: the vicinal dicarbonyl group and the activated chlorophenyl ring.
Caption: Synthetic utility derived from the molecule's reactive centers.
-
α-Ketoester Moiety: The adjacent keto and ester groups are highly electrophilic and serve as a versatile 1,2-dicarbonyl synthon. This functionality is particularly useful for the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[7] For example, condensation reactions with hydrazines or hydroxylamine can yield pyrazoles and isoxazoles, respectively.
-
Building Block for Active Pharmaceutical Ingredients (APIs): Chlorinated organic compounds are integral to a large percentage of pharmaceuticals, enhancing properties like metabolic stability and membrane permeability.[7] this compound is a precursor for more complex molecules where the 4-chlorobenzoyl moiety is a key pharmacophore. It has been used in the synthesis of compounds investigated as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR).[8]
-
Nucleophilic Aromatic Substitution: While less reactive than other positions, the chlorine-bearing carbon can undergo nucleophilic aromatic substitution under specific conditions (e.g., high temperature, pressure, or with specific catalysts), allowing for the introduction of other functional groups.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
-
Mass Spectrometry (MS): As mentioned in the synthesis protocol, GC-MS is a primary tool.[1] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as two doublets in the downfield region, typical of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show distinct signals for the two carbonyl carbons (keto and ester), the carbons of the ethyl group, and the four unique carbons of the aromatic ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester groups, typically found in the region of 1680-1750 cm⁻¹.
Safety and Handling
This compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
-
Conclusion
This compound (CAS 34966-48-8) is a high-value chemical intermediate whose utility in modern organic synthesis, particularly for pharmaceutical applications, is well-established. Its straightforward and scalable synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its α-ketoester and chlorophenyl moieties, ensures its continued relevance as a building block for novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
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Ethyl 4-chlorobenzoylformate molecular weight
An In-depth Technical Guide to Ethyl 4-chlorobenzoylformate for Advanced Research and Pharmaceutical Development
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 34966-48-8), a key chemical intermediate in synthetic organic chemistry and drug discovery. The document delineates its fundamental physicochemical properties, provides a detailed, validated protocol for its synthesis via Friedel-Crafts acylation, and discusses methods for its analytical characterization. Furthermore, this guide explores the compound's applications, particularly the significance of chlorinated molecules in pharmaceutical development, and outlines critical safety and handling procedures. This paper is intended to serve as an essential resource for researchers, chemists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven methodologies.
Introduction to this compound
This compound, with the IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a keto-ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a chlorinated phenyl ring attached to an ethyl glyoxylate moiety, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the chlorine atom is particularly significant, as chlorinated compounds are a major class of pharmaceuticals. Over 250 FDA-approved drugs contain chlorine, and they are used to treat a wide array of conditions, highlighting the importance of intermediates like this compound in medicinal chemistry.[2][3] This guide offers an in-depth examination of this compound, from its molecular characteristics to its practical synthesis and safe handling.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a colorless to light yellow liquid under standard conditions.[4]
Chemical Structure
The molecular structure of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield.
Materials:
-
Chlorobenzene (100.0 mmol)
-
Ethyl chlorooxoacetate (146.0 mmol)
-
Aluminum trichloride (192.0 mmol)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Ethyl acetate (500 mL)
-
Water (for washing)
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorobenzene (10 mL, 100.0 mmol) and ethyl chlorooxoacetate (17 mL, 146.0 mmol) in anhydrous dichloromethane (250 mL). [4] * Causality: Anhydrous conditions are critical as aluminum trichloride reacts vigorously with water, which would deactivate the catalyst. Dichloromethane is an appropriate solvent as it is relatively inert under these reaction conditions.
-
Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add aluminum trichloride (25.5 g, 192.0 mmol) in portions. [4] * Causality: The slow, portion-wise addition at low temperature is essential to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 12 hours to ensure the reaction goes to completion. [4]4. Work-up and Extraction: After 12 hours, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and decompose the aluminum chloride complex. Dilute the mixture with ethyl acetate (500 mL). [4]Transfer the mixture to a separatory funnel and wash sequentially with water (300 mL) and saturated saline solution (300 mL). [4] * Causality: The aqueous wash removes water-soluble byproducts and unreacted aluminum salts. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. [4]6. Purification: Purify the resulting crude residue by silica gel column chromatography, using a gradient of petroleum ether:ethyl acetate (from 10:1 to 5:1) as the eluent. [4] * Causality: Column chromatography separates the desired product from unreacted starting materials and non-polar byproducts, yielding the pure this compound as a light-colored oil. [4]A typical yield is around 67%. [4]
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show peaks corresponding to the protonated molecule [M+H]⁺. Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), characteristic peaks at m/z 213 and 215 are expected. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The spectra for this compound are available in public databases for comparison. [1]
Applications in Drug Discovery and Research
This compound is a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The chloro-substituent can be retained in the final product or can serve as a handle for further chemical transformations, such as cross-coupling reactions. The presence of chlorine in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. [2]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS). [1]
| Hazard Code | Hazard Statement | GHS Pictogram |
|---|---|---|
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5]* Storage: Store in a well-ventilated place. Keep the container tightly closed and sealed in a dry environment at room temperature. [4][5]* First Aid:
-
In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [5] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [5] * If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5]
-
Conclusion
This compound is a chemical intermediate of considerable value, particularly within the pharmaceutical and drug discovery sectors. Its synthesis is straightforward, employing a classic Friedel-Crafts reaction, and its purification yields a product suitable for further synthetic applications. This guide provides the essential technical details, from its fundamental properties to a validated synthesis protocol and critical safety information, to support its effective and safe use in a professional research setting.
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An In-depth Technical Guide to Ethyl 4-chlorobenzoylformate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-chlorobenzoylformate, a significant α-keto ester intermediate in modern organic synthesis and pharmaceutical development. The document elucidates the molecule's structural and physicochemical properties, supported by spectroscopic analysis. Core to this guide are two distinct, detailed synthetic pathways: the classical Friedel-Crafts acylation and the oxidation of an α-hydroxy ester precursor. Each method is presented with a thorough mechanistic explanation, a step-by-step experimental protocol, and a discussion of the underlying chemical principles that govern the procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the synthesis and application of this valuable chemical entity.
Introduction to this compound
This compound, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is an aromatic α-keto ester.[1] Its structure is characterized by a central glyoxylate core, flanked by a 4-chlorophenyl group and an ethyl ester moiety. The presence of three key functional groups—a ketone, an ester, and an aryl halide—makes it a versatile and highly reactive building block for organic synthesis.
The utility of α-keto esters is well-established; they are crucial precursors for synthesizing biologically significant molecules such as α-hydroxy acids and α-amino acids.[2] Furthermore, the chloro-substituent on the phenyl ring is a common feature in many pharmaceutical agents, often enhancing metabolic stability or modulating binding affinity.[3][4] Consequently, this compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds and is a molecule of considerable interest in medicinal chemistry and drug discovery programs.[3][5]
Molecular Structure and Physicochemical Properties
The structural and physical properties of this compound are fundamental to its reactivity and handling.
Chemical Structure
The molecule consists of a central two-carbon chain. One carbon is part of a ketone (C=O) and is bonded to the C4 position of a chlorobenzene ring. The adjacent carbon is the carbonyl of an ethyl ester group (-COOCH₂CH₃).
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The key properties are summarized in the table below. This data is crucial for reaction setup, monitoring, and product verification.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1] |
| CAS Number | 34966-48-8 | [1][6] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][6] |
| Molecular Weight | 212.63 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid/oil | [6] |
| Boiling Point | 85°C at 0.1 mmHg | [6] |
| Storage | Room Temperature, sealed in dry conditions | [6] |
| MS (ESI+) | m/z 213, 215 [M+H]⁺ | [6] |
Spectroscopic Characterization:
-
¹H NMR: Protons on the ethyl group would appear as a quartet (CH₂) and a triplet (CH₃). The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the aromatic region (approx. 7.4-8.0 ppm) due to symmetry.
-
¹³C NMR: Characteristic peaks would include the ester carbonyl (~160-165 ppm), the ketone carbonyl (~185-195 ppm), signals for the ethyl group, and four distinct signals for the aromatic carbons.
-
IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the ketone and the ester (typically in the 1680-1750 cm⁻¹ range), and C-Cl stretching in the fingerprint region.
Synthesis of this compound
The synthesis of this α-keto ester can be approached through several routes. This guide details two robust and scientifically sound methods: Friedel-Crafts acylation and the oxidation of an α-hydroxy ester.
Method 1: Friedel-Crafts Acylation of Chlorobenzene
This is a direct and efficient method for forming the C-C bond between the aromatic ring and the keto-ester moiety. It involves the electrophilic aromatic substitution of chlorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride).
3.1.1. Principle and Mechanism
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[7] A strong Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of ethyl chlorooxoacetate. This polarization facilitates the departure of the chloride, generating a resonance-stabilized acylium ion. The π-electron system of the chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the chlorine substituent (though deactivating), the primary product is the para-substituted isomer. A subsequent deprotonation step restores aromaticity and regenerates the catalyst.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
3.1.2. Experimental Protocol
This protocol is adapted from a procedure described by ChemicalBook.[6]
Materials:
-
Chlorobenzene (10 mL, 100.0 mmol)
-
Ethyl chlorooxoacetate (17 mL, 146.0 mmol)
-
Anhydrous Aluminum trichloride (25.5 g, 192.0 mmol)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorobenzene (10 mL) and anhydrous DCM (250 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add anhydrous aluminum trichloride (25.5 g) to the stirred solution. Subsequently, add ethyl chlorooxoacetate (17 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (300 mL) to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (500 mL). Wash the organic layer sequentially with water (300 mL) and then saturated brine (300 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of petroleum ether:ethyl acetate (from 10:1 to 5:1). This affords this compound as a light-colored oil (14 g, 67% yield).[6]
3.1.3. Causality and Field Insights
-
Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions because the Lewis acid catalyst (AlCl₃) reacts violently with water, which would deactivate it.[7]
-
Stoichiometry: A stoichiometric excess of AlCl₃ is used because it complexes with both the acyl chloride reactant and the ketone product, which would otherwise deactivate the catalyst.
-
Temperature Control: The initial cooling to 0 °C is critical to control the exothermic reaction between AlCl₃ and the acylating agent. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for the substitution on the deactivated chlorobenzene ring.
-
Aqueous Workup: The quench with ice water hydrolyzes the aluminum complexes and separates the inorganic salts into the aqueous phase. The brine wash helps to remove residual water from the organic layer.
-
Purification: Column chromatography is necessary to remove any unreacted starting materials and potential side products, such as the ortho-isomer.
Caption: Experimental workflow for the Friedel-Crafts synthesis.
Method 2: Oxidation of Ethyl 4-chloromandelate
An alternative strategy involves the oxidation of a precursor molecule where the carbon framework is already established. The oxidation of α-hydroxy esters (mandelate esters) to α-keto esters is a well-known transformation.[8]
3.2.1. Principle and Mechanism
This synthesis begins with Ethyl 4-chloromandelate, which can be prepared from 4-chloromandelic acid. The oxidation of the secondary alcohol in Ethyl 4-chloromandelate to a ketone yields the desired product. Various oxidizing agents can be employed, such as those based on chromium(VI) or vanadium(V).[8] The mechanism generally involves the formation of an intermediate ester with the oxidant (e.g., a chromate ester). This is followed by a rate-determining step involving the cleavage of the C-H bond at the α-position, often proceeding through a cyclic transition state, which leads to the ketone product.[8]
Caption: Generalized mechanism for the oxidation of an α-hydroxy ester.
3.2.2. Proposed Experimental Protocol
This is a representative protocol based on established oxidation chemistry for mandelate esters.[8]
Materials:
-
Ethyl 4-chloromandelate (starting material)
-
Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)
-
Dichloromethane (DCM), anhydrous
-
Celatom or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous DCM.
-
Substrate Addition: Add a solution of Ethyl 4-chloromandelate (1.0 equivalent) in anhydrous DCM to the PCC suspension dropwise at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. The mixture will typically become a dark, tarry solid.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether.
-
Filtration: Pass the entire mixture through a short pad of Celatom or silica gel to filter out the chromium residues. Wash the pad thoroughly with additional diethyl ether.
-
Concentration: Combine the filtrates and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be further purified by silica gel column chromatography if necessary to yield pure this compound.
3.2.3. Causality and Field Insights
-
Choice of Oxidant: PCC is a milder, more selective oxidant compared to stronger agents like potassium permanganate or chromic acid, which could potentially lead to over-oxidation or cleavage of the ester group. It is well-suited for converting secondary alcohols to ketones.[8]
-
Solvent: Anhydrous DCM is a common solvent for PCC oxidations as it is inert to the oxidant and effectively solubilizes the organic substrate.
-
Workup Filtration: The filtration through a silica or Celatom pad is a critical step to remove the insoluble chromium byproducts, which simplifies the purification process significantly.
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Spectroscopic Blueprint of Ethyl 4-Chlorobenzoylformate: An In-Depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 4-chlorobenzoylformate (C₁₀H₉ClO₃), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying scientific principles and experimental methodologies.
Introduction
This compound, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, possesses a unique molecular architecture featuring a 4-chlorophenyl group attached to an α-ketoester moiety.[1] This combination of functional groups dictates its reactivity and is key to its utility as a building block in the synthesis of more complex molecules. Accurate and thorough spectroscopic characterization is paramount for verifying its structure, assessing its purity, and understanding its chemical behavior. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, underpinned by established spectroscopic principles.
Molecular Structure and Key Spectroscopic Features
The structural formula of this compound is presented below. The key structural features that give rise to its characteristic spectroscopic signals are the ethyl ester group, the aromatic ring with a para-chloro substituent, and the α-keto group.
Caption: Molecular Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned to the different nuclei within the structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group protons and the aromatic protons of the 4-chlorophenyl ring. The electron-withdrawing nature of the benzoyl group and the chlorine atom influences the chemical shifts of these protons.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~7.5 | Doublet (d) | 2H | Aromatic H (ortho to Cl) |
| ~7.9 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |
Causality behind Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds due to its good dissolving power and the single deuterium signal that does not interfere with the analyte's signals. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The presence of two carbonyl groups and the substituted aromatic ring results in a characteristic set of signals.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~62 | -O-C H₂-CH₃ |
| ~129 | Aromatic C H (ortho to Cl) |
| ~131 | Aromatic C H (ortho to C=O) |
| ~132 | Aromatic C (ipso- to C=O) |
| ~141 | Aromatic C (ipso- to Cl) |
| ~163 | C =O (ester) |
| ~185 | C =O (keto) |
Expertise & Experience: The chemical shifts of the carbonyl carbons are particularly diagnostic. The ester carbonyl typically appears around 160-170 ppm, while the ketone carbonyl is further downfield, usually in the 180-200 ppm region, due to being directly conjugated with the aromatic ring.[2] The para-chloro substituent has a modest effect on the chemical shifts of the aromatic carbons compared to an unsubstituted phenyl ring.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reproducible results.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Use a standard pulse program and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Caption: Experimental Workflow for NMR Spectroscopy.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2980-2850 | Medium | C-H stretch | Aliphatic (ethyl) |
| ~1730 | Strong | C=O stretch | Ester |
| ~1685 | Strong | C=O stretch | Ketone (conjugated) |
| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~840 | Strong | C-H out-of-plane bend | para-disubstituted aromatic |
Trustworthiness: The presence of two distinct and strong carbonyl absorption bands is a key feature for the validation of the α-ketoester structure. The conjugation of the ketonic carbonyl with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: As this compound is a liquid, the spectrum can be conveniently recorded using the neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
A background spectrum of the empty sample holder is recorded first.
-
The sample is then placed in the spectrometer, and the sample spectrum is recorded.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Mass Spectral Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 212, corresponding to the molecular weight of this compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 214 with about one-third the intensity of the M⁺ peak is a characteristic feature.
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 213 and 215.[3]
Major Fragmentation Pathways:
The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups.
-
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would lead to the formation of the 4-chlorobenzoyl cation at m/z 139/141.
-
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment at m/z 183/185.
-
Formation of the 4-chlorophenyl cation: Loss of both carbonyl groups and the ethyl group can lead to the formation of the 4-chlorophenyl cation at m/z 111/113.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition and Analysis: The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum. The spectrum is then analyzed to identify the molecular ion and major fragment ions.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR data offer detailed insights into the molecular structure, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and provides characteristic fragmentation patterns. By understanding and applying these spectroscopic techniques and their underlying principles, researchers can confidently utilize this compound in their synthetic endeavors.
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ResearchGate. (n.d.). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Scilit. (n.d.). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. [Link]
-
ResearchGate. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. [Link]
-
CP Lab Safety. (n.d.). Ethyl 2-(4-chlorophenyl)-2-oxoacetate, min 97%, 100 grams. [Link]
-
NIST. (n.d.). Ethyl-4-chlorobenzoate. NIST Chemistry WebBook. [Link]
-
Chem LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
SpectraBase. (n.d.). Ethyl 2-(2-chlorophenyl)acetate - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium dat. [Link]
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Physical properties of Ethyl 4-chlorobenzoylformate
An In-depth Technical Guide to the Physical Properties of Ethyl 4-chlorobenzoylformate
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 34966-48-8). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identity, physicochemical characteristics, spectroscopic signature, and safety protocols. Methodologies for experimental determination of key properties are detailed to provide a framework for laboratory validation. This guide is structured to deliver field-proven insights and ensure scientific integrity through authoritative citations.
Compound Identification and Structure
This compound is an organic compound that belongs to the class of α-keto esters. Its structure features a central glyoxylate (oxoacetate) core linking a 4-substituted chlorophenyl group and an ethyl ester. This unique arrangement of functional groups—an aromatic ketone and an ester—makes it a valuable intermediate in organic synthesis.
Systematic Identification:
-
IUPAC Name: ethyl 2-(4-chlorophenyl)-2-oxoacetate[1]
-
CAS Number: 34966-48-8[1]
-
Molecular Formula: C₁₀H₉ClO₃[1]
-
Synonyms: Ethyl 4-chlorophenylglyoxylate, (4-chlorophenyl)oxoacetic acid ethyl ester, Benzeneacetic acid, 4-chloro-α-oxo-, ethyl ester[1]
The structural characteristics of this compound are fundamental to understanding its reactivity and physical behavior. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the electron density distribution across the molecule.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is critical for its application in research and development, dictating everything from reaction conditions to formulation strategies. While extensive experimental data for this compound is not widely published, a combination of reported observations and computed properties provides a solid foundation.
One source describes the compound as a light-colored oil, which suggests a melting point below standard room temperature.[2] Other key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 212.63 g/mol | PubChem[1] |
| Appearance | Light-colored oil | ChemicalBook[2] |
| Monoisotopic Mass | 212.0240218 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 14 | PubChem (Computed)[1] |
| Complexity | 219 | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed)[1] |
Causality Insight: The topological polar surface area (TPSA) is a crucial metric in drug discovery for predicting the transport properties of molecules. A TPSA of 43.4 Ų suggests that this compound has good potential for cell membrane permeability. The number of rotatable bonds indicates a degree of conformational flexibility, which can be important for binding to biological targets.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of chemical compounds.
Mass Spectrometry: Mass spectrometry data confirms the molecular weight and isotopic distribution characteristic of a monochlorinated compound.
-
Method: Electrospray Ionization (ESI), Positive Ion Mode
-
Theoretical Values (M): 212, 214
-
Measured Values ([M+H]⁺): 213, 215[2]
Expert Interpretation: The observation of two major peaks separated by two mass units ([M+H]⁺ at 213 and 215) is the classic signature of a compound containing a single chlorine atom, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the compound's elemental composition.
While detailed, experimentally derived Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound are not available in the cited public databases, these techniques are indispensable for unambiguous structural confirmation in a laboratory setting. A generalized protocol for acquiring such data is outlined in Section 5.
Safety, Handling, and Stability
Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance requiring careful handling.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Precautionary Measures (Summary):
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
Field Insight: As a standard practice for α-keto esters, the compound should be stored in a cool, dry environment, away from strong oxidizing agents, strong acids, and bases to prevent hydrolysis of the ester or other unwanted side reactions.
Experimental Protocols for Physical Property Determination
The following section provides standardized, step-by-step methodologies for the experimental validation of key physical properties. These protocols are designed to be self-validating through the inclusion of system suitability and control steps.
Protocol: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents relevant to organic synthesis and drug formulation (e.g., water, ethanol, DMSO).
Methodology:
-
Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess, undissolved solute.
-
Quantification: Carefully extract a precise aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the original concentration in the saturated solution to express solubility in units like mg/mL or mol/L.
Caption: Workflow for Quantitative Solubility Determination.
Protocol: Spectroscopic Identity Confirmation
Objective: To confirm the chemical structure of this compound using NMR and IR spectroscopy.
Methodology:
-
Sample Preparation (¹H and ¹³C NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard like tetramethylsilane (TMS).
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz). Key expected ¹H signals would include a triplet and quartet for the ethyl group and multiplets in the aromatic region.
-
Sample Preparation (FT-IR): Prepare the sample as a thin film on a salt plate (NaCl or KBr), as the compound is an oil.
-
IR Acquisition: Obtain the FT-IR spectrum. Look for characteristic absorption bands: C=O stretching for the ketone and ester (~1680-1750 cm⁻¹), C-O stretching (~1100-1300 cm⁻¹), and aromatic C-H and C=C bands.
-
Data Analysis: Integrate and analyze the spectra, comparing chemical shifts, coupling constants, and absorption frequencies to theoretical values and structural expectations to confirm identity and purity.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758815, this compound. Retrieved from [Link].
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An In-depth Technical Guide to the Boiling Point of Ethyl 4-chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the boiling point of Ethyl 4-chlorobenzoylformate (CAS No. 34966-48-8), a key intermediate in organic synthesis and drug discovery. The document elucidates the theoretical and practical considerations for determining this critical physical property, addressing the challenges posed by the compound's molecular structure. It delves into the rationale behind vacuum distillation, offering methodologies for both experimental determination and theoretical estimation of the boiling point at atmospheric pressure. Furthermore, this guide discusses the thermal stability of α-keto esters and provides an overview of the spectroscopic characteristics of this compound, making it an essential resource for professionals working with this compound.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound, also known as ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a versatile bifunctional molecule possessing both a keto and an ester group. This unique structural feature makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization, enhancing its utility in the development of novel compounds.
α-Keto esters are recognized as important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their reactivity allows for a variety of chemical transformations, making them indispensable in modern medicinal chemistry. A precise understanding of the physical properties of intermediates like this compound is paramount for the successful design, optimization, and scale-up of synthetic routes. The boiling point, in particular, is a fundamental parameter that dictates purification strategies, reaction conditions, and overall process efficiency.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 34966-48-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |
| Molecular Weight | 212.63 g/mol | [1][2] |
| Boiling Point (Experimental) | 85 °C at 0.1 mmHg | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Synonyms | Ethyl 2-(4-chlorophenyl)-2-oxoacetate, (4-Chlorophenyl)glyoxylic acid ethyl ester | [1][2] |
The Boiling Point of this compound: A Detailed Examination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For high molecular weight organic compounds, direct determination of the boiling point at atmospheric pressure (760 mmHg) can be challenging due to the potential for thermal decomposition at elevated temperatures.
The Rationale for Vacuum Distillation
The experimentally reported boiling point of this compound is 85 °C at a reduced pressure of 0.1 mmHg[1]. The use of vacuum distillation is a strategic choice driven by the compound's thermal stability. α-Keto esters can be susceptible to decomposition at high temperatures, potentially leading to side reactions and reduced purity of the distilled product. By lowering the external pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a temperature that minimizes the risk of thermal degradation.
Logical Relationship: Pressure and Boiling Point
Caption: The relationship between molecular weight, boiling point, and the necessity of vacuum distillation.
Estimating the Boiling Point at Atmospheric Pressure
A boiling point nomograph is a graphical tool that allows for the rapid estimation of boiling points at different pressures. By aligning a straight edge with the known boiling point at a specific pressure and the new pressure, an estimated boiling point at the new pressure can be read from the chart.
Workflow for Using a Boiling Point Nomograph:
Caption: A simplified workflow for estimating atmospheric boiling point using a nomograph.
For a more quantitative estimation, the Clausius-Clapeyron equation can be utilized. This equation relates the vapor pressure of a liquid to its temperature. A simplified form of the equation is often used for this purpose:
ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)
Where:
-
P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.
-
ΔHvap is the enthalpy of vaporization.
-
R is the ideal gas constant.
By using the known boiling point at a reduced pressure and an estimated enthalpy of vaporization (which can be approximated using various empirical rules), the boiling point at atmospheric pressure (P₂ = 760 mmHg) can be calculated.
Experimental Determination of the Boiling Point
For a compound like this compound, the most appropriate method for experimental boiling point determination is through vacuum distillation.
Protocol for Vacuum Distillation and Boiling Point Measurement
Objective: To purify this compound and determine its boiling point under reduced pressure.
Materials:
-
Crude this compound
-
Distillation flask
-
Claisen adapter
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Sample Charging: Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiate Vacuum: Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
-
Heating and Stirring: Begin stirring the sample and gently heat the distillation flask using a heating mantle.
-
Equilibration and Data Collection: As the liquid begins to boil and the vapor rises, monitor the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. Record the temperature and the corresponding pressure from the manometer.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Experimental Workflow for Vacuum Distillation:
Caption: Step-by-step workflow for the experimental determination of boiling point via vacuum distillation.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and signals in the aromatic region corresponding to the protons on the 4-chlorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the keto and ester groups, the carbons of the ethyl group, and the carbons of the aromatic ring.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
Conclusion
The boiling point of this compound is a critical parameter for its purification and handling in a laboratory and industrial setting. Due to its likely thermal instability at elevated temperatures, vacuum distillation is the method of choice for its purification, with a reported boiling point of 85 °C at 0.1 mmHg[1]. While an experimental boiling point at atmospheric pressure is not documented, it can be reliably estimated using nomographs or the Clausius-Clapeyron equation. This guide provides the necessary theoretical background and practical protocols for researchers and drug development professionals to confidently work with this important synthetic intermediate.
References
-
PubChem. This compound. [Link]
-
NIST. Ethyl-4-chlorobenzoate. [Link]
-
The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
PubChem. Ethyl benzoate. [Link]
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PubChem. This compound. [Link]
-
ResearchGate. Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K. [Link]
-
ResearchGate. The thermal decomposition of ethyl chloroformate. [Link]
Sources
An In-depth Technical Guide to the Determination of the Density of Ethyl 4-chlorobenzoylformate for Pharmaceutical Development
Abstract
Introduction: The Significance of Density in Pharmaceutical Sciences
Ethyl 4-chlorobenzoylformate, with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol , is a compound of interest in organic synthesis and the development of active pharmaceutical ingredients (APIs).[1] Its physical properties are foundational to its handling, processing, and formulation. Among these, density—defined as mass per unit volume—is a critical parameter.
In the context of drug development, an accurate density value is indispensable for:
-
API and Excipient Characterization: Density is a fundamental physical property used to identify and characterize substances.[2] Deviations from an established value can indicate impurities or polymorphism.
-
Formulation Development: The density of an API influences the choice of excipients and the manufacturing process for dosage forms such as tablets and capsules. It is crucial for powder flow, compaction, and ensuring dose uniformity.
-
Quality Control (QC): Density measurements serve as a rapid and reliable QC check to ensure batch-to-batch consistency of both raw materials and finished products.[2]
-
Process Engineering: In large-scale synthesis, density is vital for calculating mass from volume, designing reactors and storage vessels, and managing fluid transfer operations.
Given the absence of a consistently reported experimental density for this compound, this guide will focus on the two most robust and widely accepted methods for its determination in a laboratory setting: the Pycnometer Method and the Oscillating U-Tube Method.
Physicochemical Properties of this compound
A summary of the known and computed properties of this compound is presented below. This table serves as a foundational reference for any researcher working with this compound.
| Property | Value | Source |
| CAS Number | 34966-48-8 | [1][3] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |
| Molecular Weight | 212.63 g/mol | [1] |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1] |
| Physical Form | Light-colored oil (as per synthesis results) | [3] |
| Density | To be determined experimentally |
Experimental Determination of Density: Methodologies and Protocols
The choice of method for density determination often depends on the required accuracy, sample volume, and available equipment. Both methods described herein are capable of providing high-precision results suitable for pharmaceutical applications.
The Pycnometer Method: A High-Precision Gravimetric Approach
The pycnometer, or specific gravity bottle, is a flask with a precisely known volume.[2][4] This method determines density by measuring the mass of the liquid that fills this known volume. It is a highly accurate and precise method when performed correctly.
-
Using a reference liquid (distilled water): Water is used for calibration because its density at various temperatures is well-documented and known to a high degree of accuracy. This allows for the precise determination of the pycnometer's internal volume at a specific temperature.
-
Temperature control: The volume of both the glass pycnometer and the liquid sample changes with temperature. Conducting the experiment in a thermostatic bath ensures that all measurements are made at a consistent and known temperature, which is crucial for accuracy.
-
Thorough cleaning and drying: Any residue or moisture in the pycnometer will affect the mass measurements and lead to inaccurate results.
Caption: Workflow for density determination using the pycnometer method.
-
Preparation: Thoroughly clean a pycnometer of appropriate volume (e.g., 10 or 25 mL) with a suitable solvent, followed by distilled water and acetone. Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀ .
-
Calibration (Volume Determination):
-
Fill the pycnometer with freshly distilled water, ensuring no air bubbles are present.[4]
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 20.0 °C or 25.0 °C) for at least 30 minutes to ensure thermal equilibrium.
-
Remove the pycnometer, carefully dry the exterior surfaces with a lint-free cloth, and weigh it. Record this mass as m₁ .
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer as in Step 1.
-
Fill the dry pycnometer with this compound.
-
Repeat the thermal equilibration and drying process at the same temperature used for the water calibration.
-
Weigh the pycnometer filled with the sample. Record this mass as m₂ .
-
-
Calculation:
-
Mass of water (m_water): m_water = m₁ - m₀
-
Volume of pycnometer (V): Look up the density of water (ρ_water) at the measurement temperature from a reliable reference table. V = m_water / ρ_water
-
Mass of sample (m_sample): m_sample = m₂ - m₀
-
Density of sample (ρ_sample): ρ_sample = m_sample / V
-
The Oscillating U-Tube Method: A Modern Instrumental Approach
Modern digital density meters operate on the oscillating U-tube principle.[5][6] A U-shaped borosilicate glass tube is electronically excited to oscillate at its natural frequency.[5] When a sample is introduced into the tube, the total mass of the system changes, which in turn alters the oscillation frequency. The instrument measures this change in the period of oscillation and relates it to the density of the sample.[5][7]
-
Calibration with standards: The instrument must be calibrated with at least two standards of precisely known density (e.g., dry air and ultrapure water).[5] This calibration determines the instrument-specific constants that relate the oscillation period to density.
-
Bubble-free sample injection: The presence of even microscopic air bubbles in the U-tube will significantly alter the oscillating mass, leading to erroneously low density readings.[5] Careful injection is critical for accuracy.
-
Peltier temperature control: High-end density meters have built-in Peltier elements for precise and rapid temperature control, eliminating the need for an external water bath and ensuring the measurement is performed at the exact desired temperature.
Caption: Principle of density measurement using an oscillating U-tube densitometer.
-
Instrument Setup and Calibration:
-
Turn on the digital density meter and allow it to stabilize.
-
Set the desired measurement temperature (e.g., 20.0 °C or 25.0 °C).
-
Perform a two-point calibration using dry air and degassed, ultrapure water according to the manufacturer's instructions.
-
-
Sample Preparation: Ensure the this compound sample is free of any visible particles or air bubbles. If necessary, allow the sample to equilibrate to the approximate measurement temperature to prevent bubble formation upon injection.
-
Sample Injection:
-
Using a clean, dry syringe, slowly and carefully inject the sample into the measurement cell, ensuring a continuous flow to avoid trapping air bubbles.
-
Fill the cell completely as indicated by the instrument.
-
-
Measurement:
-
Allow the instrument to stabilize the temperature of the sample within the U-tube.
-
Initiate the measurement. The instrument will automatically measure the oscillation period and calculate the density.
-
Record the stable density reading, typically to 4 or 5 decimal places (g/cm³).
-
-
Cleaning: After the measurement, thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air to prepare for the next sample.
Data Presentation and Validation
For both methods, it is imperative to perform multiple independent measurements (at least n=3) to ensure the reproducibility of the results. The data should be presented clearly, including the mean, standard deviation, and the specific temperature at which the measurements were conducted.
Table for Reporting Density Data:
| Measurement Run | Method Used | Temperature (°C) | Measured Density (g/cm³) |
| 1 | Pycnometer | 20.0 ± 0.1 | Value |
| 2 | Pycnometer | 20.0 ± 0.1 | Value |
| 3 | Pycnometer | 20.0 ± 0.1 | Value |
| Mean ± SD | Pycnometer | 20.0 ± 0.1 | Calculated Mean ± SD |
| 1 | Oscillating U-Tube | 20.00 ± 0.01 | Value |
| 2 | Oscillating U-Tube | 20.00 ± 0.01 | Value |
| 3 | Oscillating U-Tube | 20.00 ± 0.01 | Value |
| Mean ± SD | Oscillating U-Tube | 20.00 ± 0.01 | Calculated Mean ± SD |
Conclusion and Best Practices
The density of this compound is a fundamental property that must be determined with high accuracy for applications in pharmaceutical development. While a definitive value is not prevalent in the literature, this guide provides two robust, validated methods for its experimental determination. The pycnometer method offers a cost-effective, high-precision classical approach, while the oscillating U-tube method provides rapid, highly accurate results with excellent temperature control.
References
-
Oscillating U-tube . (n.d.). In Wikipedia. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[5]
-
Pycnometer . (2008, February 24). Chemical Engineering | University of Utah. Retrieved from a URL that will be provided by the grounding tool.[4]
-
Oscillating tube densitometer . (n.d.). Institute of Subsurface Energy Systems. Retrieved from a URL that will be provided by the grounding tool.[6]
-
DENSITY DETERMINATION BY PYCNOMETER . (n.d.). University of Pardubice. Retrieved from a URL that will be provided by the grounding tool.
-
How does a Density Meter Work? . (n.d.). Drawell. Retrieved from a URL that will be provided by the grounding tool.[8]
-
Density Meter . (n.d.). Rudolph Research Analytical. Retrieved from a URL that will be provided by the grounding tool.[7]
-
3 Ways to Measure Density Know-How, Hints, and More . (n.d.). Scientific Laboratory Supplies. Retrieved from a URL that will be provided by the grounding tool.[2]
-
1 density determination by pycnometer . (n.d.). University of Pardubice. Retrieved from a URL that will be provided by the grounding tool.
-
This compound | C10H9ClO3 | CID 2758815 . (n.d.). PubChem - NIH. Retrieved from a URL that will be provided by the grounding tool.[1]
-
This compound | 34966-48-8 . (n.d.). ChemicalBook. Retrieved from a URL that will be provided by the grounding tool.[3]
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- 8. drawellanalytical.com [drawellanalytical.com]
Introduction: A Versatile Ketoester in Modern Synthesis
An In-Depth Technical Guide to Ethyl 2-(4-chlorophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(4-chlorophenyl)-2-oxoacetate, commonly known by its synonym Ethyl 4-chlorobenzoylformate, is an α-ketoester of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester, makes it a valuable building block for constructing more complex molecular architectures.[1][2] The presence of a 4-chlorophenyl group provides a site for further functionalization through cross-coupling reactions and imparts specific steric and electronic properties to its derivatives. This guide provides a comprehensive overview of its synthesis, characterization, applications, and handling, grounded in established chemical principles for professionals in the field.
Core Compound Identification and Properties
Correctly identifying a chemical entity is the foundation of reproducible science. The standard IUPAC name for this compound is ethyl 2-(4-chlorophenyl)-2-oxoacetate .[1] Key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [PubChem][1] |
| Synonyms | This compound, ethyl (4-chlorophenyl)(oxo)acetate | [Sigma-Aldrich, PubChem][1] |
| CAS Number | 34966-48-8 | [PubChem][1] |
| Molecular Formula | C₁₀H₉ClO₃ | [PubChem][1] |
| Molecular Weight | 212.63 g/mol | [PubChem][1] |
| Physical Form | Colorless to Pale-yellow Liquid | [Sigma-Aldrich] |
| Boiling Point | 85 °C at 0.1 mmHg | [Sigma-Aldrich] |
| Storage Temperature | Room Temperature, Sealed in Dry | [Sigma-Aldrich, ChemicalBook][3] |
Synthesis: The Friedel-Crafts Acylation Approach
The most common and efficient synthesis of ethyl 2-(4-chlorophenyl)-2-oxoacetate is through the Friedel-Crafts acylation of chlorobenzene with ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride).[3] This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation in aromatic chemistry.
Mechanistic Rationale
The reaction is catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃). The causality behind this choice is twofold:
-
Activation of the Electrophile: AlCl₃ coordinates to the chloride of ethyl 2-chloro-2-oxoacetate, creating a highly reactive acylium ion or a potent polarized complex. This species is a powerful electrophile required to overcome the aromatic stability of chlorobenzene.
-
Directing Effects: The chlorine atom on the chlorobenzene ring is an ortho-, para- director. Due to steric hindrance from the bulky incoming acyl group, the substitution occurs predominantly at the para-position, leading to the desired 4-substituted product.
The initial step must be performed at low temperatures (0 °C) to control the highly exothermic nature of the acylium ion formation and the subsequent acylation, thereby minimizing the formation of undesired byproducts.[3]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of Ethyl 2-(4-chlorophenyl)-2-oxoacetate.
Detailed Synthesis Protocol
This protocol is a self-validating system; adherence to these steps, followed by the characterization described in the next section, ensures the synthesis of the target compound with high purity.
Reagents:
-
Chlorobenzene (10 mL, 100.0 mmol)
-
Ethyl 2-chloro-2-oxoacetate (17 mL, 146.0 mmol)[3]
-
Aluminum trichloride (25.5 g, 192.0 mmol)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Ethyl acetate (EtOAc), for workup
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reaction Setup: To a stirred solution of chlorobenzene and ethyl 2-chloro-2-oxoacetate in dichloromethane (250 mL), cool the mixture to 0 °C using an ice bath.[3]
-
Catalyst Addition: Slowly add anhydrous aluminum trichloride in portions, ensuring the internal temperature does not rise significantly.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[3]
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (500 mL). Carefully pour the mixture into water (300 mL) to quench the reaction. Separate the organic layer and wash it sequentially with water (300 mL) and saturated brine (300 mL).[3]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude residue.[3]
-
Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether:ethyl acetate (from 10:1 to 5:1). This step is critical for removing unreacted starting materials and byproducts.[3] The final product is obtained as a light-colored oil (typical yield: ~67%).[3]
Quality Control and Characterization
Validation of the compound's identity and purity is paramount. The following analytical data are used for characterization.
| Analysis Technique | Expected Result |
| Mass Spectrometry (MS) | ESI-MS should show a protonated molecular ion [M+H]⁺ at m/z 213, with a characteristic isotopic pattern [M+H+2]⁺ at m/z 215 (approx. 1/3 intensity) due to the presence of the ³⁷Cl isotope.[3] |
| ¹H NMR (CDCl₃) | Expected signals include: a triplet for the ethyl -CH₃ (~1.4 ppm), a quartet for the ethyl -CH₂- (~4.4 ppm), and two doublets in the aromatic region (~7.5 ppm and ~8.0 ppm) characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR (CDCl₃) | Expected signals include: carbons of the ethyl group (~14 ppm, ~63 ppm), aromatic carbons (~129-132 ppm, ~140 ppm), and two carbonyl carbons for the ester (~162 ppm) and the ketone (~185 ppm). |
| Infrared (IR) Spectroscopy | Strong absorption bands are expected for the C=O stretching of the ester (~1730 cm⁻¹) and the α-keto group (~1685 cm⁻¹). Aromatic C=C stretching bands would appear around 1600 cm⁻¹. |
Applications in Synthetic Chemistry and Drug Discovery
Ethyl 2-(4-chlorophenyl)-2-oxoacetate is not typically an active pharmaceutical ingredient itself but rather a key intermediate. Its utility stems from the reactivity of its dual carbonyl centers. It is classified as a "Protein Degrader Building Block," indicating its use in synthesizing molecules for targeted protein degradation (TPD), a cutting-edge area of drug discovery.[4]
The general strategy involves using this molecule as a scaffold, modifying it to generate libraries of diverse compounds for biological screening.
Caption: Role as a scaffold for generating diverse chemical libraries for drug discovery.
While specific, publicly disclosed drug synthesis pathways using this exact intermediate are proprietary, related chloro-containing aromatics are precursors to a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[5][6] The chlorine atom is a bioisostere for other groups and can enhance binding affinity or improve pharmacokinetic properties.[6]
Safety and Handling
Professional laboratory practice requires a thorough understanding of a reagent's hazards. Ethyl 2-(4-chlorophenyl)-2-oxoacetate is an irritant.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [Sigma-Aldrich] |
| Signal Word | Warning | [PubChem][1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [PubChem][1] |
| Precautionary Codes | P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses...). | [Sigma-Aldrich] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Store in a tightly closed container in a dry place at room temperature.[3]
References
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Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Ethyl 4-chlorobenzoate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Ethyl 2-(4-chlorophenyl)-2-oxoacetate, min 97%, 100 grams Source: CP Lab Safety URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]
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A Technical Guide to the Safe Handling of Ethyl 4-chlorobenzoylformate
This guide provides a comprehensive overview of the safety and handling protocols for Ethyl 4-chlorobenzoylformate (CAS No. 34966-48-8), a key intermediate in pharmaceutical and fine chemical synthesis. As an α-keto ester, its reactivity is central to its utility in constructing complex molecular architectures; however, this same reactivity necessitates a thorough understanding and implementation of robust safety measures.[1] This document is intended for researchers, chemists, and drug development professionals who handle this reagent in a laboratory or process development setting. The protocols herein are designed to be self-validating, grounded in the physicochemical properties of the compound and established principles of laboratory safety.
Hazard Identification and Core Risk Profile
This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2] The primary risks associated with this compound stem from direct contact with the eyes, skin, or respiratory system. Its chemical structure, featuring an electrophilic α-keto group and an ester moiety, makes it susceptible to reaction with biological nucleophiles, which is the underlying cause of its irritant properties. A proactive risk assessment is the foundation of safe handling.
Table 1: GHS Hazard Summary for this compound [2][3] | Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. | | Serious Eye Damage/Irritation | | Warning | H319: Causes serious eye irritation. | | Specific Target Organ Toxicity (Single Exposure) | | Warning | H335: May cause respiratory irritation. |Physicochemical Properties for Safe Handling
Understanding the physical and chemical properties of a substance is critical to designing appropriate handling and storage procedures. The liquid state of this compound at room temperature, for instance, dictates the need for secondary containment to manage potential spills.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 34966-48-8 | [2][3] |
| Molecular Formula | C₁₀H₉ClO₃ | [2][3] |
| Molecular Weight | 212.63 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oil | [3] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[4] |
Hierarchy of Controls: A Systematic Approach to Risk Mitigation
The most effective way to manage laboratory risk is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls : These are the primary physical means of mitigating exposure. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors, addressing the H335 hazard.[5] Workstations must be equipped with readily accessible and tested emergency eyewash stations and safety showers.[5][6]
-
Administrative Controls : These are work practices that reduce risk. This includes comprehensive training on this specific guide, clearly labeling all containers, and restricting access to designated handling areas.
Personal Protective Equipment (PPE) Protocol
Given the irritant nature of this compound, a stringent PPE protocol is mandatory. The selection of PPE is directly informed by the GHS hazard statements.
Table 3: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale & Governing Standard |
|---|---|---|
| Eye & Face | Chemical safety goggles with side shields | Protects against splashes that can cause serious eye irritation (H319). Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Hand | Nitrile gloves (or other chemically resistant gloves as per specific task assessment) | Prevents direct contact that causes skin irritation (H315). Change gloves immediately if contaminated. |
| Body | Flame-resistant laboratory coat | Protects skin on arms and torso from accidental splashes and contact. |
| Respiratory | Not required if handled within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with an organic vapor filter is necessary.[5] |
Standard Operating Procedure for Laboratory Handling
This protocol outlines a standard workflow for safely handling this compound in a research setting.
-
Preparation :
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment (glassware, stir plates, reagents) and spill cleanup materials inside the fume hood.
-
Ensure the safety shower and eyewash station are unobstructed.
-
-
Donning PPE : Put on all required PPE as specified in Table 3 before handling the primary container.
-
Dispensing :
-
Place the reagent container in a secondary container (e.g., a beaker or plastic tub) to contain any potential drips.
-
Slowly and carefully uncap the container.
-
Dispense the required amount of the liquid using a pipette or graduated cylinder. Avoid splashing.
-
Securely recap the primary container immediately after use.
-
-
Post-Handling :
-
Wipe down the exterior of the primary container if necessary.
-
Clean any contaminated surfaces within the fume hood.
-
Properly label and store all experimental solutions.
-
-
Doffing & Hygiene :
-
Remove gloves first, followed by the lab coat and goggles.
-
Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[5]
-
Emergency Procedures: Spill and Exposure Response
Pre-planning is essential for a safe and effective response to emergencies.
Chemical Spill Response
The response to a spill depends on its scale and location. The following workflow should be adopted for minor spills (defined as a quantity that can be safely cleaned by trained lab personnel without risk of significant exposure).
Sources
Reactivity of the α-keto ester in Ethyl 4-chlorobenzoylformate
An In-Depth Technical Guide to the Reactivity of the α-Keto Ester in Ethyl 4-chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule featuring an α-keto ester moiety. This arrangement of a ketone and an ester group on adjacent carbons creates a unique electronic environment that dictates its chemical behavior. The presence of two distinct electrophilic centers, coupled with the electronic influence of the 4-chlorophenyl ring, makes this compound a valuable synthon for constructing complex molecular architectures, particularly in the field of medicinal chemistry and drug development. This guide provides a comprehensive exploration of the reactivity of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic structure, explore the chemoselectivity of its reactions, and provide detailed workflows for key transformations, offering researchers a robust framework for its application in synthesis.
The Core of Reactivity: Electronic Structure and Chemoselectivity
The reactivity of this compound is dominated by the two adjacent carbonyl groups: the C2 ketone and the C1 ester. Understanding the electronic disparity between these two groups is paramount to predicting and controlling reaction outcomes.
-
C2 Ketone Carbonyl: This is the more electrophilic center. The carbonyl carbon is flanked by the electron-withdrawing 4-chlorophenyl ring and the adjacent ester carbonyl. This dual electron-withdrawing effect significantly enhances its susceptibility to nucleophilic attack.
-
C1 Ester Carbonyl: While also electrophilic, the ester carbonyl is tempered by the resonance donation from the adjacent ethoxy group's lone pair electrons. This donation partially offsets the electron deficiency of the carbonyl carbon, rendering it less reactive towards nucleophiles compared to the ketone.
This inherent difference in electrophilicity is the cornerstone of the molecule's chemoselective potential. Most nucleophilic additions will preferentially occur at the more reactive ketone carbonyl, leaving the ester group intact for subsequent transformations.[1][2] The 4-chloro substituent on the phenyl ring acts as a weak deactivating group through its inductive effect, further enhancing the electrophilicity of the aromatic system and the attached ketone.
Caption: Electronic structure and primary reaction pathways for this compound.
Key Transformations of the α-Keto Group
The vicinal dicarbonyl motif is a hub for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Chemoselective Reduction to α-Hydroxy Esters
The reduction of the keto group in this compound to yield ethyl 2-(4-chlorophenyl)-2-hydroxyacetate is a foundational transformation, as α-hydroxy esters are prevalent motifs in pharmaceuticals and natural products.[3] The key challenge and opportunity lie in achieving high chemoselectivity, reducing the ketone without affecting the ester or the aryl chloride.
Several modern methods have proven effective, moving beyond traditional, less selective hydride reagents.
-
Rongalite-Mediated Reduction: This transition-metal- and hydride-free protocol uses Rongalite (sodium hydroxymethanesulfinate) as an inexpensive and effective reducing agent.[3] The reaction proceeds via a radical mechanism and is compatible with a wide range of functional groups, including halides, making it ideal for this substrate.[3]
-
Tosylhydrazine Reduction: In the presence of a mild base like NaHCO₃, tosylhydrazine can chemoselectively reduce α-keto esters to their corresponding α-hydroxy derivatives in excellent yields.[4][5]
-
Biocatalytic Reduction: Baker's yeast (Saccharomyces cerevisiae) offers an environmentally benign route to chiral α-hydroxy esters.[6][7] While yields and stereoselectivities can be substrate-dependent, this method avoids harsh reagents and can provide access to enantiomerically enriched products.[6]
| Method | Reagent | Key Advantages | Typical Yield | Reference |
| Rongalite | Rongalite, K₂CO₃ in DMSO/H₂O | Inexpensive, hydride-free, high functional group tolerance | 85-98% | [3] |
| Tosylhydrazine | TsNHNH₂, NaHCO₃ | Mild conditions, good to excellent yields | High | [4] |
| Biocatalytic | Saccharomyces cerevisiae (Baker's Yeast) | Green, potential for enantioselectivity | Variable | [6][7] |
This protocol is adapted from the method developed for the chemoselective reduction of α-keto esters.[3]
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), Rongalite (2.0 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Solvent Addition: Add a solvent mixture of DMSO and H₂O (8:2 v/v, 2 mL).
-
Reaction Conditions: Stir the mixture at 70 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield ethyl 2-(4-chlorophenyl)-2-hydroxyacetate.
Caption: Step-by-step workflow for the chemoselective reduction of the α-keto ester.
Wittig Olefination
The Wittig reaction provides a powerful method for converting the ketone of this compound into an alkene, yielding substituted ethyl 2-(4-chlorophenyl)acrylates.[8][9] This reaction involves a phosphonium ylide, which acts as a carbon nucleophile.[10]
The mechanism proceeds through the nucleophilic attack of the ylide on the ketone carbonyl, forming a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to give the desired alkene and triphenylphosphine oxide.[9] The reaction is highly selective for aldehydes and ketones, leaving the ester and aryl halide untouched.[8][10] Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and show high selectivity for the more electrophilic ketone.[11]
Caption: Simplified mechanism of the Wittig reaction on the α-keto group.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between the α-position of an activated alkene and an electrophile, such as the ketone in this compound.[12][13] This reaction, often catalyzed by a nucleophilic amine (like DABCO) or phosphine, creates densely functionalized molecules.[12] The use of α-keto esters as electrophiles in Lewis acid-mediated Baylis-Hillman reactions has been reported, expanding the scope of this transformation.[14][15] This provides a route to multifunctional products containing a tertiary alcohol, an ester, and a vinyl group, which are valuable intermediates for further synthetic elaboration.
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite across the ketone carbonyl to form an α-hydroxy phosphonate.[16][17] This transformation is typically catalyzed by a base or a Lewis acid.[18] α-Hydroxy phosphonates are important scaffolds in medicinal chemistry, acting as mimics of α-amino acids or enzyme inhibitors.[16][19] The reaction of this compound with a reagent like diethyl phosphite would yield a product with significant potential for biological applications. The reaction proceeds by nucleophilic attack of the phosphite on the activated ketone carbonyl.[18]
Conclusion and Future Outlook
This compound is a powerful and versatile building block whose reactivity is governed by the electrophilic hierarchy of its α-keto ester moiety. The pronounced electrophilicity of the ketone carbonyl allows for a wide range of chemoselective transformations, including reductions, olefinations, and carbon-carbon bond-forming reactions, while preserving the less reactive ester group. The protocols and mechanistic insights discussed in this guide demonstrate that a rational understanding of the molecule's electronic properties enables precise control over its synthetic utility. For researchers in drug discovery, the ability to selectively generate α-hydroxy esters, complex acrylates, and α-hydroxy phosphonates from this single precursor opens up efficient pathways to novel and biologically relevant chemical matter.
References
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Base Promoted Chemoselective Reduction of α‐Keto Amides and α‐Keto Esters with TsNHNH2 . ResearchGate. Available at: [Link][4][5]
-
Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain . The Journal of Organic Chemistry. Available at: [Link][6]
-
Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain . PubMed. Available at: [Link][7]
-
Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides . The Journal of Organic Chemistry. Available at: [Link][3]
-
THE BAYLIS—HILLMAN REACTION: TiCl4 MEDIATED COUPLING OF ALKYL VINYL KETONES WITH α-KETO ESTERS AND ALDEHYDES . Taylor & Francis Online. Available at: [Link][14]
-
Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues . MDPI. Available at: [Link][15]
-
Chapter 17: Aldehydes and Ketones: Nucleophilic Addition . University of Calgary. Available at: [Link][10]
-
Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex . ResearchGate. Available at: [Link][16]
-
Wittig Reaction . Chemistry LibreTexts. Available at: [Link][8]
-
The Wittig Reaction . Master Organic Chemistry. Available at: [Link][9]
-
Wittig Reaction - Common Conditions . Organic Chemistry Portal. Available at: [Link][11]
-
19: Aldehydes and Ketones- Nucleophilic Addition Reactions . Chemistry LibreTexts. Available at: [Link][1]
-
Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters . Beilstein Journal of Organic Chemistry. Available at: [Link][18]
-
formation of enolates from esters and other acid derivatives . YouTube. Available at: [Link][21]
-
Enolates - Formation, Stability, and Simple Reactions . Master Organic Chemistry. Available at: [Link][22]
-
Nucleophilic Addition Reaction Mechanism . YouTube. Available at: [Link][2]
-
Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction . CORE. Available at: [Link][19]
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Deconstructing the Dualistic Nature: Electronic Effects of the Chlorine Substituent in Ethyl 4-chlorobenzoylformate
An In-depth Technical Guide:
This guide provides a comprehensive analysis of the electronic properties of the chlorine substituent in Ethyl 4-chlorobenzoylformate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simplistic labels to explore the nuanced interplay of inductive and resonance effects, their quantifiable impact on reactivity, and their manifestation in spectroscopic data. We will dissect the causality behind these electronic behaviors to provide a field-proven understanding of this important chemical entity.
The Dichotomy of Halogen Substituents: A Theoretical Framework
At the heart of understanding the chlorine substituent's role is recognizing its dualistic electronic nature. It simultaneously withdraws and donates electron density through two distinct mechanisms: the inductive effect and the resonance effect.
The Inductive Effect (-I): Through-Sigma Electron Withdrawal
The inductive effect is the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms involved. Chlorine is significantly more electronegative than carbon, causing it to pull electron density away from the benzene ring through the C-Cl sigma bond.[1] This effect is distance-dependent and deactivates the entire aromatic ring by reducing its overall electron density, making it less nucleophilic and thus less reactive toward electrophiles compared to unsubstituted benzene.[1][2]
The Resonance Effect (+R): Through-Pi Electron Donation
Conversely, the resonance effect involves the delocalization of lone-pair electrons from the chlorine atom into the aromatic pi (π) system.[1][3] The p-orbital containing a lone pair on the chlorine can overlap with the p-orbitals of the benzene ring.[4] This donation of electron density increases the electron richness at the ortho and para positions, as illustrated by the resonance structures below. While this effect activates these specific positions, it is generally weaker for chlorine than its inductive effect due to the size mismatch between chlorine's 3p orbital and carbon's 2p orbital, which results in less effective overlap.[2][5]
Caption: Resonance delocalization of chlorine's lone pair.
The Net Effect: Deactivation and Ortho-Para Direction
For halogens like chlorine, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect.[1][4] The result is that the chlorine atom acts as a net deactivator, making the aromatic ring less reactive to electrophilic aromatic substitution than benzene.[5] However, because the resonance effect selectively enriches the ortho and para positions with electron density, it directs incoming electrophiles to these sites.
Quantitative Analysis: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reaction rates and equilibrium constants of aromatic compounds.[6][7] It is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reaction.
-
k₀ or K₀ is the constant for the unsubstituted reaction.
-
ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects.[6]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a substituent.
The chlorine substituent at the para position has a positive σₚ value, which confirms its net electron-withdrawing character.
| Substituent | Position | Hammett Constant (σ) | Implication |
| Chlorine (Cl) | para | +0.23 | Net electron-withdrawing |
| Chlorine (Cl) | meta | +0.37 | Stronger electron-withdrawal (no resonance donation) |
Data sourced from established physical organic chemistry values.[8]
The positive σₚ value indicates that a para-chloro substituent will decrease the rate of reactions where positive charge is built up in the transition state (positive ρ) and increase the acidity of benzoic acids by stabilizing the carboxylate anion.[6]
Molecular Profile of this compound
In this compound, the electronic landscape is dictated not only by the para-chloro group but also by the strongly deactivating ethyl benzoylformate moiety (-COCOOEt).
Caption: Interplay of electronic effects in the molecule.
The ethyl benzoylformate group is powerfully electron-withdrawing due to the combined inductive and resonance effects of two adjacent carbonyl groups. This group deactivates the entire ring to a greater extent than the chlorine atom. The combined effect makes the aromatic ring in this compound significantly electron-poor and therefore highly unreactive towards electrophilic substitution. The primary sites of reactivity on this molecule are the electrophilic carbonyl carbons.
Spectroscopic Manifestation of Electronic Effects
Spectroscopic analysis provides tangible evidence of these theoretical electronic effects by probing the chemical environment of nuclei and the energy of electronic transitions.
| Spectroscopic Technique | Observation | Causality (Electronic Effect) |
| ¹H NMR | Aromatic protons are shifted downfield (higher ppm) compared to benzene. | The electron-withdrawing effects of both the chlorine and benzoylformate groups deshield the protons, exposing them more to the external magnetic field. |
| ¹³C NMR | Carbonyl carbons (C=O) show large downfield shifts. The carbon attached to chlorine (C4) is deshielded. | The high electronegativity of oxygen atoms strongly deshields the carbonyl carbons. The electronegativity of chlorine deshields the attached carbon. |
| Infrared (IR) | C=O stretching frequencies are typically found at higher wavenumbers (>1700 cm⁻¹) compared to simple ketones/esters. | The electron-withdrawing para-chloro substituent slightly increases the double bond character and bond strength of the carbonyl groups, shifting their stretching frequency to higher energy. |
| UV-Vis | The molecule exhibits absorption at longer wavelengths (bathochromic shift) compared to benzene. | The chlorine substituent and the carbonyl groups act as auxochromes and chromophores, respectively, extending the π-conjugation and lowering the energy gap for π → π* transitions.[9][10] |
Experimental Protocol: Synthesis of this compound
A trustworthy and reproducible method for synthesizing the title compound is crucial for any further study. The standard and most reliable method is the Friedel-Crafts acylation of chlorobenzene.
Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[11]
-
Reaction Setup: To a stirred solution of chlorobenzene (1.0 eq) and ethyl chlorooxoacetate (1.4-1.5 eq) in anhydrous dichloromethane (DCM) in a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool the mixture to 0 °C using an ice bath.
-
Causality: Anhydrous conditions are critical as the Lewis acid catalyst (AlCl₃) reacts violently with water. DCM is a suitable inert solvent. The excess of the acylating agent ensures complete consumption of the starting arene.
-
-
Catalyst Addition: Slowly add aluminum trichloride (AlCl₃) (1.9-2.0 eq) portion-wise to the cooled reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.
-
Causality: AlCl₃ is a powerful Lewis acid that coordinates with the acylating agent to form the highly electrophilic acylium ion, which is necessary for the reaction to proceed. The slow, cooled addition controls the exothermic reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Causality: The extended reaction time ensures the reaction proceeds to completion.
-
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction. Separate the organic layer and wash it sequentially with water and saturated sodium chloride (brine).
-
Causality: Quenching with ice-water hydrolyzes the aluminum salts and destroys any remaining reactive species. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removal of all water is essential before final purification.
-
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to yield the pure product.[11]
-
Causality: Chromatography separates the desired para-isomer from any potential ortho-isomer and unreacted starting materials based on polarity.
-
Conclusion
The electronic character of the chlorine substituent in this compound is a classic example of the competing inductive and resonance effects inherent to halogens on an aromatic system. While the powerful electron-withdrawing nature of the ethyl benzoylformate group dominates the molecule's overall reactivity profile, the para-chloro substituent imparts a distinct and quantifiable influence. Its strong -I effect further deactivates the ring, while its weaker +R effect, though insufficient to overcome the deactivation, is key to understanding its directing properties in potential substitution reactions. This in-depth understanding, validated by spectroscopic data and grounded in established synthetic protocols, is essential for predicting the behavior of this molecule and leveraging its properties in chemical synthesis and drug development.
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Khan Academy. (n.d.). Ortho-para directors III. Retrieved from [Link]
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Quora. (2019, April 14). When do we know that chlorine shows negative inductive effect and resonance in benzene?. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]
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Introduction: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold
An In-depth Technical Guide to the Potential Biological Activity of Ethyl 4-chlorobenzoylformate Derivatives
In the landscape of medicinal chemistry, the benzoylformate scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This compound, with the chemical formula C₁₀H₉ClO₃ and IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, represents a key starting point for the synthesis of novel derivatives with significant therapeutic promise.[1] The inherent reactivity of its α-keto ester functionality, combined with the electronic properties conferred by the chloro-substituted phenyl ring, makes it an attractive building block for drug discovery. This guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic visualizations.
Part 1: Synthesis of this compound and Its Derivatives
The strategic synthesis of this compound and its subsequent derivatization are critical to exploring its full biological potential. The core structure is typically synthesized via a Friedel-Crafts acylation reaction.
Core Synthesis Protocol: this compound
This protocol outlines a standard laboratory procedure for synthesizing the parent compound.
Causality: The Friedel-Crafts acylation is the method of choice due to its efficiency in forming a carbon-carbon bond between an aromatic ring (chlorobenzene) and an acyl group (from ethyl 2-chloro-2-oxoacetate), catalyzed by a Lewis acid like aluminum trichloride. The reaction is conducted at 0°C initially to control the exothermic reaction and then warmed to room temperature to drive it to completion.
Step-by-Step Methodology: [2]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve chlorobenzene (10 mL, 100.0 mmol) and ethyl 2-chloro-2-oxoacetate (17 mL, 146.0 mmol) in dichloromethane (250 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add aluminum trichloride (25.5 g, 192.0 mmol) portion-wise while maintaining the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring for 12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (500 mL). Transfer to a separatory funnel and wash sequentially with water (300 mL) and saturated brine solution (300 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting residue using silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 10:1 to 5:1) to obtain this compound as a light-colored oil.[2]
Strategies for Derivatization
The versatility of the this compound scaffold allows for modifications at multiple sites to generate a library of compounds for biological screening. Key strategies include:
-
Condensation Reactions: The α-keto group can react with hydrazines or other binucleophilic reagents to form complex heterocyclic systems, such as imidazotriazines, which have shown anticancer activity.[3]
-
Amidation: The ethyl ester can be converted to an amide, which can then be further functionalized. Benzamide derivatives are known to possess a wide range of biological activities.[4][5][6]
-
Ring Substitution: Introducing additional substituents on the 4-chlorophenyl ring can modulate the electronic and steric properties of the molecule, significantly impacting its interaction with biological targets.
Caption: General workflow for synthesis and derivatization.
Part 2: Anticancer Activity
Derivatives of benzoyl compounds are extensively studied for their potential as anticancer agents. They often exert their effects by targeting fundamental cellular processes required for tumor growth and survival.
Mechanisms of Action
Research has illuminated several mechanisms through which these derivatives can induce cancer cell death:
-
Tubulin Polymerization Inhibition: Several benzofuran-based derivatives, which can be synthesized from benzoyl precursors, show excellent antiproliferative activity by inhibiting tubulin assembly, a mechanism similar to that of established anticancer drugs.[7][8] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, some have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[9][10] Inhibition of EGFR blocks downstream signaling pathways that control cell proliferation.
-
Apoptosis Induction: A common outcome of treatment with these compounds is the induction of apoptosis (programmed cell death). For instance, certain pyrrole derivatives bearing a benzoyl moiety were found to arrest cancer cells in the S phase of the cell cycle and subsequently induce apoptosis.[11] This is often confirmed by the activation of key apoptotic proteins like caspases.[12]
Caption: Key anticancer mechanisms of action.
Quantitative Data: In Vitro Antiproliferative Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrole | cpd 21 (benzoyl-pyrrole) | HepG2 (Liver) | 0.5 - 0.9 | [11] |
| Pyrrole | cpd 21 (benzoyl-pyrrole) | DU145 (Prostate) | 0.5 - 0.9 | [11] |
| Pyrrole | cpd 19 (benzoyl-pyrrole) | HCT-116 (Colon) | 1.0 - 1.7 | [11] |
| Benzofuran | Derivative 6g | A549 (Lung) | 0.009 (9 nM) | [7] |
| Benzofuran | Derivative 11a | HeLa (Cervical) | 0.002 (2 nM) | [7] |
| Imidazotriazine | Compound 11 | LS180 (Colon) | GI > 50% at 50 µg/ml | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[4][9]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with this range of concentrations (e.g., 0.01 to 100 µM) and incubate for 72 hours.[9]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have shown promise in this area, targeting both bacteria and fungi.
Mechanisms of Action
-
Enzyme Inhibition: A key bacterial target is acetyl-CoA carboxylase (ACC), an enzyme essential for fatty acid synthesis. One derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, was shown to inhibit the biotin carboxylase (BC) subunit of ACC in Pseudomonas aeruginosa and Escherichia coli.[13] This represents a potentially new class of antibiotics.
-
Fungal Enzyme Targeting: In fungi, derivatives of related structures like 4-chlorocinnamic acid esters are suggested to inhibit the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[14]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Thiosemicarbazide | Compound 15a | S. aureus (MRSA) | 7.82 - 31.25 | [15] |
| Thiosemicarbazide | Compound 16b | S. aureus (MRSA) | 7.82 - 31.25 | [15] |
| Cinnamic Acid Ester | Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL | [14] |
| Imidazolidine | Compound 4 | S. aureus ATCC 25923 | 15.62 | [3] |
| Imidazolidine | Compound 4 | E. coli ATCC 25922 | 15.62 | [3] |
Part 4: Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases. Benzoyl derivatives have been investigated for their ability to modulate inflammatory responses.
Mechanisms of Action
The primary anti-inflammatory mechanism for many benzamide and related structures involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[6]
-
NF-κB Inhibition: Under normal conditions, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli lead to its activation and translocation to the nucleus, where it promotes the expression of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α).
-
Cytokine Suppression: By inhibiting NF-κB, these compounds can suppress the production of TNF-α and other inflammatory mediators, thereby reducing the inflammatory response.[6]
Caption: The NF-κB inflammatory signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[16]
Step-by-Step Methodology:
-
Animal Grouping: Divide male Wistar rats (170–200 g) into groups (e.g., control, reference drug, test compounds).
-
Compound Administration: Administer the test compounds and a reference drug (e.g., ibuprofen, 50 mg/kg) intraperitoneally. The control group receives only the vehicle (e.g., 1.5% DMSO).[16]
-
Inflammation Induction: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Part 5: Structure-Activity Relationship (SAR)
Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design.
-
Influence of Substituents: The nature and position of substituents on the phenyl ring are critical. For anticancer pyrrole derivatives, the introduction of electron-donating groups (e.g., dimethoxy) at the 4th position of the pyrrole ring was found to increase anticancer activity.[11] In contrast, for some antimicrobial compounds, the presence of electron-withdrawing groups like trifluoromethyl was optimal.[15][17]
-
Halogenation: The 4-chloro substituent on the parent compound is a key feature. In some series, benzoyl derivatives were found to be more active than other corresponding halogenobenzoyl derivatives, indicating that chlorine at the para position is beneficial for activity.[18]
-
Scaffold Hopping: Replacing or modifying the core scaffold while maintaining key pharmacophoric features can lead to improved potency. For example, converting benzoyl precursors into benzofuran, thiazole, or pyrrole hybrids has yielded compounds with potent and sometimes novel mechanisms of action.[19][20][21]
Conclusion and Future Perspectives
This compound derivatives constitute a versatile and highly promising class of compounds with a broad spectrum of demonstrable biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The structure-activity relationship studies highlight that fine-tuning the molecular architecture through targeted synthesis can lead to significant enhancements in potency and selectivity.
Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity.[12] The exploration of novel heterocyclic derivatives synthesized from this core scaffold remains a fertile ground for discovering agents with unique mechanisms of action. Ultimately, further preclinical and clinical investigations are essential to translate the therapeutic potential of these compounds into effective treatments for human diseases.[12]
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This compound | C10H9ClO3 | CID 2758815. PubChem - NIH. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Available from: [Link]
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Zawisza, T., & Klos, A. (1993). Synthesis and anti-inflammatory properties of benzoyl, halogenobenzoyl or cinnamoyl substituted 1-benzoxepanes and 2-methyl-1-benzoxolanes. PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). MDPI. Available from: [Link]
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Li, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available from: [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). PubMed Central. Available from: [Link]
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de Morais, S. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available from: [Link]
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Heard, I. M., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 100-108. Available from: [Link]
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Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. Available from: [Link]
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In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. (2023). PubMed. Available from: [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available from: [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). PMC - PubMed Central. Available from: [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). NIH. Available from: [Link]
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The Alchemist's Keystone: A Technical Guide to Ethyl 4-Chlorobenzoylformate in Modern Organic Synthesis
Abstract
Ethyl 4-chlorobenzoylformate, an α-ketoester bearing a strategically positioned chlorine atom, has emerged as a highly versatile and powerful building block in the landscape of organic synthesis. Its dual functionality—a reactive ketone and a modifiable ester—provides a gateway to a vast array of molecular architectures, from chiral α-hydroxy esters, which are pivotal in pharmaceutical development, to complex heterocyclic systems that form the core of many bioactive compounds. This guide offers an in-depth exploration of this compound, detailing its synthesis, elucidating its chemical reactivity through key transformations, and providing field-proven insights into its application. We present detailed, validated protocols and mechanistic diagrams intended for researchers, medicinal chemists, and drug development professionals to leverage this reagent's full synthetic potential.
Core Characteristics of this compound
This compound, systematically named ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a bifunctional molecule whose synthetic utility is derived from the orthogonal reactivity of its α-keto and ester groups. The electron-withdrawing nature of the para-substituted chlorine atom on the phenyl ring enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack.
Physicochemical Properties
A summary of the key properties of this compound is provided below, offering essential data for experimental design and safety considerations.[1][2][3]
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1][3] |
| CAS Number | 34966-48-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |
| Molecular Weight | 212.63 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Boiling Point | 85°C at 0.1 mmHg | [2] |
| Density | ~1.25 g/cm³ (Predicted) | [2] |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | [3] |
Synthesis: The Friedel-Crafts Gateway
The most prevalent and industrially scalable synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of chlorobenzene with an acylating agent, typically ethyl chlorooxoacetate (ethyl oxalyl chloride), in the presence of a strong Lewis acid catalyst.
The causality behind this choice is rooted in efficiency and atom economy. Chlorobenzene is an inexpensive starting material, and ethyl chlorooxoacetate provides the required α-ketoester moiety directly. Aluminum trichloride (AlCl₃) is the catalyst of choice as it effectively polarizes the acyl chloride, generating a highly electrophilic acylium ion intermediate that readily attacks the electron-rich chlorobenzene ring, favoring para-substitution due to steric hindrance and the directing effect of the chlorine atom.
Experimental Protocol: Synthesis of this compound[2]
This protocol describes a laboratory-scale synthesis adapted from established procedures.
Materials:
-
Chlorobenzene (100.0 mmol, 1.0 equiv)
-
Ethyl chlorooxoacetate (146.0 mmol, 1.46 equiv)
-
Aluminum trichloride (AlCl₃) (192.0 mmol, 1.92 equiv)
-
Dichloromethane (DCM), anhydrous (250 mL)
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chlorobenzene (100.0 mmol) and anhydrous dichloromethane (250 mL).
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Slowly add aluminum trichloride (192.0 mmol) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Once the AlCl₃ has been added, add ethyl chlorooxoacetate (146.0 mmol) dropwise from the addition funnel over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water (500 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Combine the organic layers and wash sequentially with water (300 mL) and saturated brine solution (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient, 10:1 to 5:1) to afford pure this compound as a light-colored oil. (Typical Yield: ~67%).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Transformations and Synthetic Applications
The synthetic versatility of this compound stems from its α-ketoester functionality, which serves as a linchpin for constructing more complex molecular frameworks.
A. Enantioselective Reduction to Chiral α-Hydroxy Esters
The asymmetric reduction of the prochiral ketone in this compound to form enantiopure ethyl (R)- or (S)-2-(4-chlorophenyl)-2-hydroxyacetate is one of its most critical applications. These chiral α-hydroxy esters are highly sought-after intermediates in the synthesis of pharmaceuticals, including platelet aggregation inhibitors like Clopidogrel (though Clopidogrel itself uses the 2-chloro isomer).[4]
The Corey-Bakshi-Shibata (CBS) reduction is an authoritative and reliable method for this transformation.[1][2][5] It employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., borane-dimethyl sulfide complex) to deliver a hydride to one face of the ketone with high predictability and enantioselectivity.[5][6]
Mechanism Insight: The reaction proceeds via the formation of a catalyst-borane complex.[6] The ketone's oxygen atom coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, positioning the bulky 4-chlorophenyl group away from the catalyst's chiral framework. This directs the hydride transfer from the coordinated borane to a specific face of the carbonyl, establishing the stereocenter.[6][7]
This protocol is adapted from standard CBS reduction procedures for aromatic ketones.[7][8]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 equiv)
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (Argon or N₂), charge a flame-dried flask with the (R)-CBS catalyst solution (0.1 equiv) and anhydrous THF.
-
Cool the solution to 0°C. Slowly add the borane-dimethyl sulfide complex (0.6 equiv) dropwise. Stir for 15 minutes to form the active catalyst complex.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the catalyst mixture to -20°C. Add the substrate solution dropwise over 30 minutes.
-
Stir the reaction at -20°C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature, then add 2 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol. (Expected ee >95%).
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An In-Depth Technical Guide to Ethyl 4-chlorobenzoylformate: Synthesis, Properties, and Synthetic Applications
Introduction
Ethyl 4-chlorobenzoylformate, also known by its IUPAC name ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a valuable α-ketoester that serves as a pivotal intermediate in modern organic synthesis.[1] Its molecular architecture, featuring a reactive α-ketoester moiety and a synthetically versatile 4-chlorophenyl group, makes it a sought-after building block for the construction of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. The presence of the chlorine atom provides a handle for further functionalization through cross-coupling reactions, while the α-keto group is a precursor to a wide array of chemical transformations.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, present a detailed and validated synthesis protocol, explore its key chemical reactions, and discuss its analytical characterization. The content herein is grounded in established literature, offering both theoretical understanding and practical, field-proven insights to empower your research endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 34966-48-8 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2] |
| Molecular Weight | 212.63 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 85°C at 0.1 mmHg | [2] |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [1] |
| Synonyms | Ethyl 4-chlorophenylglyoxylate | [1][2] |
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Always wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, when handling this compound.
Synthesis: The Friedel-Crafts Acylation Approach
The most common and reliable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (ethyl oxalyl chloride), using a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[2]
Causality of Experimental Design: The choice of a Friedel-Crafts reaction is strategic. Chlorobenzene is an activated aromatic ring, and the electron-withdrawing nature of the chlorine atom directs the incoming electrophile primarily to the para position due to steric hindrance at the ortho positions, leading to high regioselectivity for the desired product. Aluminum trichloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly reactive acylium ion, which is the key electrophile that drives the reaction. The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[2]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2]
Materials and Reagents:
-
Chlorobenzene (10 mL, 100.0 mmol)
-
Ethyl chlorooxoacetate (17 mL, 146.0 mmol)
-
Aluminum trichloride (AlCl₃) (25.5 g, 192.0 mmol)
-
Dichloromethane (DCM) (250 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Deionized water
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add chlorobenzene (10 mL) and dichloromethane (250 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add ethyl chlorooxoacetate (17 mL) to the stirred solution. Following this, add aluminum trichloride (25.5 g) portion-wise, ensuring the internal temperature does not rise significantly.
-
Scientist's Note: The slow, portion-wise addition of AlCl₃ is critical to manage the exothermicity of the reaction and prevent the formation of unwanted byproducts.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench it by slowly adding it to a beaker containing ice water. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute the mixture with ethyl acetate (500 mL). Wash the organic layer sequentially with water (300 mL) and then with saturated brine (300 mL).[2]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether:ethyl acetate (starting from 10:1 and moving to 5:1) to afford pure this compound as a light-colored oil.[2] A typical yield is around 67%.[2]
Key Reactions and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its two primary functional groups: the α-ketoester and the chlorophenyl ring. This dual reactivity allows for a diverse range of subsequent transformations.
Caption: Major reaction pathways available for this compound.
-
Reduction of the Ketone: The ketone can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester, ethyl 2-(4-chlorophenyl)-2-hydroxyacetate. This product is a valuable chiral building block if the reduction is performed asymmetrically.
-
Nucleophilic Addition: The electrophilic ketone carbon readily undergoes addition by organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents. This reaction provides a straightforward route to tertiary alcohols, significantly increasing molecular complexity.
-
Heterocycle Formation: α-Ketoesters are classic precursors for synthesizing a variety of heterocyclic systems. For example, condensation with ortho-phenylenediamines can yield quinoxaline derivatives, which are common scaffolds in pharmaceuticals. Similarly, reactions with other binucleophiles can lead to important heterocyclic cores like pyrroles and imidazoles.[3]
-
Cross-Coupling Reactions: The 4-chloro substituent on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other advanced intermediates.
Analytical Characterization
Validation of the product's identity and purity is a critical, self-validating step in any synthesis. The following data are characteristic of this compound.
| Technique | Expected Results |
| ¹H NMR | δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H ortho to Cl), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): ~185 (ketone C=O), ~163 (ester C=O), ~142, ~132, ~130, ~129 (aromatic carbons), ~63 (-OCH₂-), ~14 (-CH₃). |
| IR Spectroscopy | ν (cm⁻¹): ~1735 (ester C=O stretch), ~1690 (ketone C=O stretch), ~1600 (aromatic C=C stretch), ~840 (para-disubstituted C-H bend). |
| Mass Spectrometry | (ESI+) m/z: 213 [M+H]⁺, 215 [M+H+2]⁺. The characteristic ~3:1 isotopic pattern for chlorine is a key diagnostic feature.[2] |
Conclusion
This compound is a highly versatile and synthetically important intermediate. Its straightforward synthesis via Friedel-Crafts acylation, combined with the rich and diverse reactivity of its α-ketoester and chlorophenyl functionalities, secures its place as a valuable tool for synthetic chemists. This guide has provided the essential technical information, from a validated synthesis protocol to key reaction pathways and analytical data, to enable researchers to confidently incorporate this compound into their synthetic strategies for developing novel pharmaceuticals, agrochemicals, and functional materials.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-chlorobenzoylformate from 4-chlorobenzoyl chloride
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 4-chlorobenzoylformate, a valuable α-keto ester intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a robust two-step process commencing with the readily available 4-chlorobenzoyl chloride. The initial step involves a copper-catalyzed cyanation to form the critical intermediate, 4-chlorobenzoyl cyanide. This is followed by an acid-catalyzed ethanolysis to yield the final product. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles, safety imperatives, and analytical validation techniques essential for successful and reproducible synthesis.
Foundational Principles and Synthesis Strategy
The conversion of an acyl chloride to an α-keto ester is not a direct transformation. The strategy outlined herein introduces a cyano group as a carbonyl precursor, which is subsequently converted to the desired ester. This two-step approach provides a reliable and scalable route to this compound.
Physicochemical Properties of Key Compounds
A thorough understanding of the properties of the reactants, intermediates, and products is fundamental to safe handling, effective purification, and accurate characterization.
| Property | 4-chlorobenzoyl chloride[1] | 4-chlorobenzoyl cyanide | This compound[2][3] |
| CAS Number | 122-01-0 | 16649-67-1 | 34966-48-8 |
| Molecular Formula | C₇H₄Cl₂O | C₈H₄ClNO | C₁₀H₉ClO₃ |
| Molecular Weight | 175.01 g/mol | 165.57 g/mol | 212.63 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to yellow solid/liquid | Colorless to light yellow liquid[2] |
| Boiling Point | 227-230 °C | 114-116 °C at 13 mmHg[4] | 85 °C at 0.1 mmHg[2] |
| Density | 1.37 g/cm³ | ~1.3 g/cm³ (Predicted) | ~1.25 g/cm³ (Predicted)[2] |
| Key Hazards | Corrosive, causes severe skin burns and eye damage, reacts with water[1][5] | Highly toxic, releases HCN gas with acid | Skin, eye, and respiratory irritant[3] |
Overall Synthesis Pathway
The synthesis is logically divided into two primary transformations: (1) Nucleophilic Acyl Substitution to form an acyl cyanide, and (2) Acid-Catalyzed Ethanolysis and Hydrolysis to form the α-keto ester.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 4-Chlorobenzoyl Cyanide
Reaction Principle and Mechanistic Insight
This step involves the conversion of 4-chlorobenzoyl chloride to 4-chlorobenzoyl cyanide. This is a nucleophilic acyl substitution reaction where the cyanide ion (CN⁻) displaces the chloride ion. While the reaction can proceed with sodium or potassium cyanide alone, the use of a catalytic amount of copper(I) cyanide (CuCN) is highly advantageous.[4] Copper(I) cyanide enhances the reaction rate and yield, likely by forming a more reactive copper-cyanide complex that facilitates the displacement of the chloride.[4][6]
Caption: Mechanism of nucleophilic acyl substitution. (Note: Image placeholders represent the 4-chlorophenyl group for simplicity).
Critical Safety Precautions: Handling Cyanides and Acyl Chlorides
This reaction involves highly hazardous materials and must be performed in a certified chemical fume hood by trained personnel.
-
4-Chlorobenzoyl chloride: Is corrosive and a lachrymator. It reacts violently with water and moisture to release HCl gas. Always handle in a dry environment and wear acid-resistant gloves, chemical splash goggles, and a lab coat.[1][5]
-
Sodium Cyanide (NaCN) & Copper(I) Cyanide (CuCN): Are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7][8] Crucially, do not allow cyanide salts to come into contact with acids , as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Emergency Preparedness: An emergency cyanide poisoning response kit (containing amyl nitrite and sodium thiosulfate) should be readily accessible. All personnel must be trained in its use. A separate waste stream for cyanide-containing materials must be established and clearly labeled.
Experimental Protocol: Synthesis of 4-Chlorobenzoyl Cyanide
This protocol is adapted from established methods for acyl cyanide synthesis.[4]
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 4-chlorobenzoyl chloride | 175.01 | 17.5 g (12.8 mL) | 0.10 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 4.85 g | 0.099 | 0.99 |
| Copper(I) Cyanide (CuCN) | 89.56 | 0.27 g | 0.003 | 0.03 |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a bleach scrubber), and a thermometer. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 4-chlorobenzoyl chloride (17.5 g), sodium cyanide (4.85 g), and copper(I) cyanide (0.27 g). Causality: The inert atmosphere prevents the acyl chloride from reacting with atmospheric moisture.
-
Reaction Execution: With vigorous stirring, slowly heat the reaction mixture. The reaction is typically conducted neat (without solvent).[4] Heat the mixture to 210-220°C over approximately 90 minutes.
-
Monitoring: The reaction progress can be monitored by the cessation of gas evolution and a change in the mixture's consistency.
-
Product Isolation: Once the reaction is complete, allow the flask to cool to a safe temperature (~60-80°C). The product, 4-chlorobenzoyl cyanide, is isolated by vacuum distillation directly from the reaction flask. The sodium chloride byproduct remains as a solid residue.[4]
-
Purification: Collect the fraction boiling at 114-116°C at 13 mmHg.[4] This should yield the pure 4-chlorobenzoyl cyanide as a colorless to pale yellow liquid or solid.
Part II: Synthesis of this compound
Reaction Principle and Mechanistic Insight
This step converts the acyl cyanide intermediate into the target α-keto ester. The reaction proceeds via an acid-catalyzed ethanolysis, similar to a Pinner reaction. First, a strong acid (e.g., dry HCl gas or H₂SO₄) protonates the nitrile nitrogen, making the carbon atom highly electrophilic. Anhydrous ethanol then acts as a nucleophile, attacking the nitrile carbon. The resulting imidate intermediate is then hydrolyzed during the aqueous work-up to yield the α-keto group, while the ester is formed concurrently.
Causality: The use of anhydrous ethanol is critical in the initial stage to favor the formation of the imidate over direct hydrolysis of the nitrile. The subsequent introduction of water is necessary to convert the imidate to the ketone.
Experimental Protocol: Ethanolysis of 4-Chlorobenzoyl Cyanide
| Reagent | MW ( g/mol ) | Amount | Moles | Notes |
| 4-chlorobenzoyl cyanide | 165.57 | 16.6 g | 0.10 | From Part I |
| Anhydrous Ethanol | 46.07 | 150 mL | - | Reactant and solvent |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 5.4 mL (10 g) | 0.10 | Catalyst |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 4-chlorobenzoyl cyanide (16.6 g) in anhydrous ethanol (150 mL).
-
Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (5.4 mL). Causality: The addition is performed slowly and with cooling to manage the exothermic heat of solvation of the acid.
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Work-up and Extraction: a. After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 300 mL of cold water. b. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with saturated brine (100 mL).[2] Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and any acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.
Purification and Analytical Characterization
Purification
The crude product obtained is often sufficiently pure for some applications. For higher purity, purification by silica gel column chromatography is recommended.[2]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of petroleum ether:ethyl acetate, starting from 10:1 and gradually increasing to 5:1, is effective for separating the product from non-polar impurities.[2]
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light-colored oil.[2]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analytical Method | Expected Result / Observation |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets), the ethyl group's quartet and triplet. |
| ¹³C NMR | Peaks for the carbonyl carbons (keto and ester), aromatic carbons, and ethyl group carbons. |
| FT-IR | Characteristic strong C=O stretching frequencies for the ketone (~1730 cm⁻¹) and the ester (~1680 cm⁻¹). |
| GC-MS | A single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion [M]+ at m/z 212 and 214 (due to ³⁵Cl/³⁷Cl isotope pattern), and [M+H]+ at 213 and 215.[2] |
References
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The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol. Filo. [Link]
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4-CHLOROBENZYL CYANIDE - Sdfine. Sdfine. [Link]
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Synthesis of 4-chlorobenzyl cyanide - PrepChem.com. PrepChem. [Link]
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4-Chlorophenylacetonitrile - Wikipedia. Wikipedia. [Link]
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Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Cole-Parmer. [Link]
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Material Safety Data Sheet - 4-Chlorobenzyl cyanide, 98+%. Cole-Parmer. [Link]
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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of Ethyl 4-chlorobenzoylformate
Abstract and Significance
Ethyl 4-chlorobenzoylformate (CAS No. 34966-48-8) is a pivotal α-keto ester intermediate in the synthesis of complex organic molecules.[1][2] Its structure is a valuable scaffold in medicinal chemistry and agrochemical research, often serving as a precursor for the synthesis of bioactive heterocyclic compounds.[3][4] The presence of the chlorine atom and the reactive keto-ester functionality allows for diverse downstream chemical modifications. This application note provides a comprehensive, field-tested protocol for the laboratory preparation of this compound via Friedel-Crafts acylation. The methodology is presented with an emphasis on the underlying chemical principles, safety considerations, and procedural nuances to ensure reproducibility and high yield.
Synthesis Strategy: The Friedel-Crafts Acylation Approach
The selected method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate (commonly known as ethyl oxalyl chloride).[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forging carbon-carbon bonds to an aromatic ring, providing a direct and efficient route to aryl ketones.[5][6]
The overall transformation is depicted below:
Chlorobenzene + Ethyl Chlorooxoacetate --(AlCl₃, CH₂Cl₂)--> this compound + HCl
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which serves to activate the acylating agent.[5][7]
Causality of the Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process unfolds in several discrete, logical steps:
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of ethyl chlorooxoacetate. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[5][7]
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex. The chlorine substituent on the benzene ring is an ortho-, para-directing group; however, the para-product is predominantly formed due to reduced steric hindrance compared to the ortho position.
-
Restoration of Aromaticity: The tetrachloroaluminate ion (AlCl₄⁻), formed in the first step, acts as a base, abstracting a proton from the sp³-hybridized carbon of the arenium ion. This step collapses the intermediate, restores the stable aromatic system, and regenerates the AlCl₃ catalyst, completing the catalytic cycle.[7]
Below is a diagrammatic representation of the reaction mechanism.
Caption: Reaction mechanism for Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly the anhydrous requirements, is paramount for success.
Reagents and Equipment
| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Chlorobenzene | 108-90-7 | 112.56 | 10 mL | 100.0 | Substrate |
| Ethyl chlorooxoacetate | 4755-77-5 | 136.53 | 17 mL | 146.0 | Acylating Agent |
| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 25.5 g | 192.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 250 mL | - | Solvent |
| Ethyl acetate | 141-78-6 | 88.11 | ~600 mL | - | Extraction/Chromatography |
| Petroleum ether | 8032-32-4 | - | ~500 mL | - | Chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying Agent |
| Saturated NaCl solution (Brine) | - | - | 300 mL | - | Washing |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - | Washing |
| Equipment | |||||
| 500 mL Round-bottom flask | Flame-dried | ||||
| 250 mL Addition funnel | Flame-dried | ||||
| Magnetic stirrer and stir bar | |||||
| Condenser with drying tube (CaCl₂) | |||||
| Ice bath | |||||
| Rotary evaporator | |||||
| Glassware for extraction & chromatography |
Critical Safety Precautions
-
General: Conduct the entire procedure in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] An eyewash station and safety shower must be readily accessible.[10]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently and exothermically with water and moisture.[10] Handle in a dry environment and avoid exposure to air. It is corrosive and can cause severe burns.[10]
-
Ethyl Chlorooxoacetate: This reagent is a corrosive lachrymator (causes tearing) and is moisture-sensitive.[11][12] Handle with extreme care to avoid inhalation or contact with skin and eyes.[11]
-
Reaction Hazards: The reaction is exothermic and generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The workup procedure also involves handling acids.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a 250 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is completely dry to prevent deactivation of the catalyst.
-
Initial Charging: To the flask, add chlorobenzene (10 mL, 100.0 mmol) and anhydrous dichloromethane (250 mL). Begin stirring and cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: While maintaining the temperature at 0 °C, slowly and carefully add anhydrous aluminum trichloride (25.5 g, 192.0 mmol) to the stirred solution in portions. The addition may be exothermic.
-
Acylating Agent Addition: Charge the dropping funnel with ethyl chlorooxoacetate (17 mL, 146.0 mmol). Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise significantly above 5 °C.[1] Causality Note: Slow addition at low temperature is crucial to control the initial exothermic reaction between AlCl₃ and the acyl chloride, preventing potential side reactions and ensuring safety.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature. Continue stirring vigorously for 12 hours to ensure the reaction proceeds to completion.[1]
-
Reaction Quenching & Work-up: After 12 hours, carefully pour the reaction mixture slowly into a separate beaker containing approximately 300 g of crushed ice. Trustworthiness Note: This highly exothermic quenching step must be done slowly and with stirring to safely decompose the aluminum chloride complex and neutralize the catalyst.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with ethyl acetate (500 mL). Wash the organic layer sequentially with water (300 mL) and then a saturated saline solution (300 mL).[1] Separate the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[1][7]
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of petroleum ether:ethyl acetate (starting from 10:1 and moving to 5:1) to isolate the pure product.[1]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a light-colored oil. The expected yield is approximately 67%.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound. By employing a classic Friedel-Crafts acylation, this method provides reliable access to a key intermediate for pharmaceutical and chemical research. The emphasis on anhydrous conditions, controlled reagent addition, and a systematic work-up procedure are critical for achieving the reported yield and purity. This guide serves as an authoritative resource for researchers requiring a validated method for the preparation of this valuable compound.
References
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Lab Alley. (2025). Safety Data Sheet - Aluminum Chloride Anhydrous. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. [Link]
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ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) oxalyl chloride, chlorobenzene, rt. [Link]
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Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. [Link]
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Organic Syntheses. (n.d.). Procedure for N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester. [Link]
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Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(23), 5653. [Link]
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Application Notes & Protocols: Ethyl 4-chlorobenzoylformate as a Versatile Building Block in Heterocyclic Synthesis
Introduction: The Strategic Value of an α-Ketoester in Modern Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals incorporating these structural motifs.[1] Among the myriad of building blocks available to synthetic chemists, α-ketoesters such as ethyl 4-chlorobenzoylformate (IUPAC name: ethyl 2-(4-chlorophenyl)-2-oxoacetate) stand out for their versatile reactivity.[2] This molecule, possessing two adjacent and electrophilic carbonyl groups, serves as a potent 1,2-dicarbonyl synthon, enabling the construction of complex heterocyclic scaffolds through straightforward condensation reactions.
The presence of a 4-chlorophenyl moiety provides a valuable handle for further functionalization via cross-coupling reactions or for modulating the electronic and lipophilic properties of the final compound, a critical aspect in drug design. This guide provides an in-depth exploration of this compound's application in synthesizing medicinally relevant quinoxaline and pyrrole derivatives. We offer detailed, field-tested protocols, mechanistic insights, and practical guidance to empower researchers in leveraging this reagent for accelerated drug development programs.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [2] |
| CAS Number | 34966-48-8 | [3] |
| Molecular Formula | C₁₀H₉ClO₃ | [2] |
| Molecular Weight | 212.63 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oil | [3] |
| Boiling Point | 85°C @ 0.1 mmHg | [3] |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C=C1)Cl | [2] |
Critical Safety & Handling Protocol
This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.
Table 2: GHS Hazard Information [2]
| Hazard Code | Description | Precautionary Statement |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
All manipulations should be performed within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is required.[4][5] In case of accidental contact, wash skin thoroughly with soap and water and flush eyes for at least 15 minutes.[5]
Caption: Standard laboratory safety workflow.
Core Application I: Synthesis of Quinoxaline Derivatives
Quinoxalines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[6][7] The most classical and reliable method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8][9]
Mechanistic Rationale
The reaction proceeds via a double condensation mechanism. The more nucleophilic amine of the substituted o-phenylenediamine first attacks one of the carbonyl groups of this compound. This is followed by an intramolecular cyclization where the second amine attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration to yield the stable, aromatic quinoxaline ring system.
Caption: General mechanism for quinoxaline synthesis.
Detailed Protocol: Synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one
This protocol details the reaction of this compound with o-phenylenediamine.
Materials & Equipment:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel)
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol, 1.0 equiv.) in 30 mL of absolute ethanol. Add a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add this compound (2.12 g, 10 mmol, 1.0 equiv.) dropwise at room temperature.
-
Catalyst & Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Fit the flask with a reflux condenser and heat the reaction to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain the final product as a crystalline solid.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Table 3: Expected Outcome for 3-(4-chlorophenyl)quinoxalin-2(1H)-one
| Parameter | Expected Result |
| Yield | 85-95% |
| Physical State | Off-white to pale yellow solid |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings and a broad singlet for the N-H proton. |
| MS (ESI+) | [M+H]⁺ peak at m/z corresponding to C₁₄H₉ClN₂O |
Core Application II: Synthesis of Highly Substituted Pyrroles
Pyrrole scaffolds are integral to numerous natural products and pharmaceuticals.[10] this compound can participate in multi-component reactions to build complex, highly functionalized pyrrole systems that would be challenging to access through other methods. A notable example is its use in the synthesis of ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates.[11]
Mechanistic Rationale
This reaction is a one-pot, three-component synthesis involving an aromatic aldehyde, ethyl 4-aminobenzoate, and this compound. The likely mechanism involves the initial formation of an enamine or related reactive intermediate from this compound and ethyl 4-aminobenzoate. This intermediate then acts as a nucleophile, attacking the aromatic aldehyde. Subsequent intramolecular cyclization and rearrangement steps lead to the formation of the densely substituted pyrrolin-2-one core.[11]
Caption: Workflow for the three-component pyrrole synthesis.
Protocol: Synthesis of Ethyl 4-[4-(4-chlorobenzoyl)-5-(4-methoxyphenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
This protocol is adapted from the work of Al-Ghorbani et al. and demonstrates the power of this multi-component approach.[11]
Materials & Equipment:
-
This compound
-
Ethyl 4-aminobenzoate
-
4-Methoxybenzaldehyde
-
Ethanol (absolute)
-
Piperidine (catalytic amount)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add ethyl 4-aminobenzoate (1.65 g, 10 mmol, 1.0 equiv.), 4-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 equiv.), and this compound (2.12 g, 10 mmol, 1.0 equiv.) in 25 mL of absolute ethanol.
-
Catalyst Addition: Add 4-5 drops of piperidine to the mixture.
-
Reflux: Heat the mixture to reflux with stirring for approximately 6-8 hours.
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed.
-
Isolation: After cooling to room temperature, the product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol. If needed, further purification can be achieved by recrystallization from a suitable solvent like an ethanol/DMF mixture.
-
Characterization: Confirm the structure of the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Table 4: Expected Outcome for the Substituted Pyrrole Product
| Parameter | Expected Result |
| Yield | 70-85% (as reported in literature[11]) |
| Physical State | Solid |
| Key Analytical Data | Confirmation of all three components incorporated into the final heterocyclic structure. |
Troubleshooting and Field Insights
-
Low Yield in Quinoxaline Synthesis: Ensure the o-phenylenediamine is of high purity, as oxidation can impede the reaction. Using a slight excess (1.05 equiv.) of the diamine can sometimes improve yields if the ketoester has degraded slightly.
-
Incomplete Reactions: For sterically hindered substrates, longer reaction times or a switch to a higher-boiling solvent like acetic acid may be necessary.
-
Purification Challenges: Both quinoxaline and pyrrole products are often crystalline and can be purified effectively by recrystallization. If chromatographic purification is required, a gradient elution from non-polar (Hexane/Toluene) to more polar (Ethyl Acetate) solvents on silica gel is typically effective.
-
Side Reactions: In the pyrrole synthesis, self-condensation of the ketoester can occur. The dropwise addition of reagents or maintaining a controlled temperature can minimize these side products.
Conclusion
This compound is a powerful and commercially available reagent for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its ability to act as a 1,2-dicarbonyl synthon provides a direct and efficient entry into quinoxaline scaffolds. Furthermore, its participation in multi-component reactions opens avenues for the rapid construction of complex, highly substituted pyrroles. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies, accelerating the discovery of new chemical entities.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758815, this compound. Available: [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291. Available: [Link]
-
NIST (2021). Ethyl-4-chlorobenzoate in NIST WebBook. Available: [Link]
-
ResearchGate (n.d.). Various classical routes for the synthesis of quinoxalines derivatives. Available: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis of Ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates. Russian Journal of General Chemistry, 91(11), 2151–2154. Available: [Link]
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Khatoon, H., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available: [Link]
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Poursattar Marjani, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1983. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81785, Ethyl 4-chlorobenzoate. Available: [Link]
-
Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 831827. Available: [Link]
-
NIST (2021). Mass Spectrum data for Ethyl-4-chlorobenzoate. Available: [Link]
-
Khatoon, H., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available: [Link]
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Ibraheem, H. H., Suhail, K. F., & Hasan, S. S. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63. Available: [Link]
-
Ibraheem, H. H., Suhail, K. F., & Hasan, S. S. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. Available: [Link]
-
Butler, T. W., et al. (2019). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Organic Letters, 21(18), 7542–7545. Available: [Link]
-
Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6463. Available: [Link]
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Application Notes and Protocols: Ethyl 4-chlorobenzoylformate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of an α-Ketoester Building Block
Ethyl 4-chlorobenzoylformate, an α-ketoester, is a highly versatile building block in medicinal chemistry. Its structure, featuring two adjacent and reactive carbonyl groups and a synthetically useful chlorophenyl moiety, allows for its elaboration into a wide array of heterocyclic scaffolds of significant pharmacological interest. The 4-chlorophenyl group is a common substituent in many approved drugs, where it can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for the synthesis of key medicinal chemistry intermediates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| CAS Number | 34966-48-8 |
| Appearance | Light-colored oil |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate |
Synthesis of this compound
This compound can be reliably synthesized via a Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate.
Caption: Synthesis of this compound.
Protocol: Synthesis of this compound[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorobenzene (10.0 mmol, 1 equivalent) and dichloromethane (DCM, 25 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: To the stirred solution, add ethyl chlorooxoacetate (14.6 mmol, 1.46 equivalents) dropwise via the dropping funnel.
-
Addition of Lewis Acid: Slowly add aluminum trichloride (AlCl₃) (19.2 mmol, 1.92 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of water (30 mL). Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (30 mL) and saturated brine solution (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 10:1 to 5:1) to afford pure this compound.
Core Applications in Medicinal Chemistry: Synthesis of Heterocyclic Scaffolds
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of various heterocyclic compounds. The 1,2-dicarbonyl moiety is highly reactive towards binucleophiles, leading to the formation of stable aromatic ring systems.
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles that are present in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7][8] The condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine is a classical and efficient method for quinoxaline synthesis.
Caption: Synthesis of a 2-(4-chlorophenyl)quinoxalin-3(4H)-one.
Protocol: Synthesis of 2-(4-chlorophenyl)quinoxalin-3(4H)-one
This protocol is adapted from general procedures for the synthesis of quinoxalines from α-ketoesters.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10.0 mmol, 1 equivalent) in ethanol (50 mL).
-
Addition of Diamine: Add o-phenylenediamine (10.0 mmol, 1 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the desired 2-(4-chlorophenyl)quinoxalin-3(4H)-one.
Medicinal Chemistry Insights
The resulting 2-(4-chlorophenyl)quinoxaline scaffold is a valuable intermediate for further derivatization. The presence of the 4-chlorophenyl group is a common feature in bioactive molecules. For example, certain quinoxaline derivatives bearing a chlorophenyl moiety have shown potent anticancer activity.[4] Further modifications at the nitrogen and other positions of the quinoxaline ring can be explored to generate a library of compounds for screening against various biological targets.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of five-membered heterocyclic compounds that are integral to many pharmaceuticals, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[9][10][11][12][13] A standard method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. This compound can serve as a 1,2-dicarbonyl precursor for the synthesis of substituted pyrazoles.
Caption: Synthesis of an Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
Protocol: Synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
This protocol is based on established methods for pyrazole synthesis from α-ketoesters.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10.0 mmol, 1 equivalent) in absolute ethanol (40 mL).
-
Addition of Hydrazine: Add hydrazine hydrate (12.0 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water (100 mL).
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to afford ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
Medicinal Chemistry Insights
The 4-chlorophenyl substituted pyrazole core is a privileged scaffold in drug discovery. For instance, pyrazole derivatives with a 4-chlorophenyl group have been synthesized and shown to possess significant antifungal and antitubercular activities.[13] Furthermore, some have been investigated as potential anticancer and antioxidant agents.[9][10] The ester functionality in the synthesized product provides a handle for further chemical modifications, such as conversion to amides or hydrazides, to explore structure-activity relationships.
Synthesis of Imidazole Derivatives
Imidazole is a five-membered heterocycle that is a key component of several natural products and pharmaceuticals, including antifungal and anti-inflammatory agents.[1][14] The synthesis of highly substituted imidazoles can be achieved through various methods, one of which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).
Caption: Synthesis of an Ethyl 4,5-bis(4-chlorophenyl)-1H-imidazole-2-carboxylate.
Protocol: Synthesis of Ethyl 4,5-bis(4-chlorophenyl)-1H-imidazole-2-carboxylate
This is a representative protocol for a multi-component reaction to form a substituted imidazole.
-
Reaction Setup: In a round-bottom flask, combine this compound (10.0 mmol, 1 equivalent), 4-chlorobenzaldehyde (10.0 mmol, 1 equivalent), and ammonium acetate (20.0 mmol, 2 equivalents) in glacial acetic acid (30 mL).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Medicinal Chemistry Insights
Imidazole derivatives bearing multiple aryl substituents have been investigated for a variety of biological activities. For example, 2,4,5-triarylimidazoles are known to be inhibitors of p38 MAP kinase, a target for anti-inflammatory drugs. Derivatives containing a 4-chlorophenyl group have been specifically synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[1][14] The synthesized imidazole can serve as a core structure for the development of novel therapeutic agents.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its ability to readily participate in condensation reactions allows for the efficient construction of diverse and medicinally relevant heterocyclic scaffolds such as quinoxalines, pyrazoles, and imidazoles. The protocols outlined in these application notes provide a foundation for researchers to synthesize these core structures, which can be further elaborated to generate novel compounds for drug discovery programs. The presence of the 4-chlorophenyl moiety in the resulting products offers a strategic advantage, as this substituent is frequently found in potent and successful therapeutic agents.
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Haque, T., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229. [Link]
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Haque, T., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]
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Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
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HETEROCYCLES. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]
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MDPI. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]
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PubMed Central. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. [Link]
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NIST. Ethyl-4-chlorobenzoate. [Link]
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ResearchGate. (2010). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]
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Application Notes & Protocols: Ethyl 4-chlorobenzoylformate as a Strategic Precursor in the Synthesis of Active Pharmaceutical Ingredients
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of Ethyl 4-chlorobenzoylformate as a versatile precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We delve into the chemical properties and reactivity that make this compound a valuable starting material, with a specific focus on its application in synthesizing key intermediates for major pharmaceuticals like the antiplatelet agent Clopidogrel. This guide offers field-proven insights, step-by-step protocols for key transformations, and the scientific rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound, also known as ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a bifunctional molecule of significant interest in medicinal chemistry and process development. Its structure incorporates three key reactive sites: an aromatic chloro-substituent, a reactive α-keto group, and an ethyl ester. This unique combination allows for a wide range of chemical transformations, making it an ideal scaffold for building complex molecular architectures found in modern pharmaceuticals.
The presence of the α-ketoester moiety is particularly advantageous. It serves as a direct handle for introducing nitrogen-containing functional groups, such as in the synthesis of α-amino esters, which are fundamental building blocks for a vast number of APIs. The 4-chloro-substituted phenyl ring is also a common feature in many drugs, contributing to binding interactions and modulating pharmacokinetic properties.
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are summarized below. This data is critical for reaction setup, solvent selection, and safety considerations.[1]
| Property | Value | Source |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | PubChem[1] |
| CAS Number | 34966-48-8 | PubChem[1] |
| Molecular Formula | C₁₀H₉ClO₃ | PubChem[1] |
| Molecular Weight | 212.63 g/mol | PubChem[1] |
| Appearance | Light-colored oil | N/A |
| InChIKey | BIELZWDKOJZMOG-UHFFFAOYSA-N | PubChem[1] |
Application Focus: Precursor to a Key Clopidogrel Intermediate
A prime example of the strategic utility of α-ketoesters like this compound is in the synthesis of the globally significant antiplatelet drug, Clopidogrel (marketed as Plavix®).[2][3] Clopidogrel is an irreversible inhibitor of the P2Y12 ADP receptor, which is crucial for platelet aggregation.[2]
Several patented synthetic routes to Clopidogrel rely on the key intermediate, an α-amino ester derivative of chlorophenylacetic acid.[4][5] this compound is an excellent starting material for producing this class of intermediate via one of the most reliable and efficient reactions in the synthetic chemist's toolkit: reductive amination .
The α-keto group can react with an amine source (like ammonia) to form an imine intermediate, which is then reduced in situ to the desired α-amino ester. This transformation is highly valuable as it constructs a chiral center (if a chiral reducing agent or catalyst is used), directly installing the critical amine functionality.
Caption: Conceptual pathway from precursor to API scaffold.
Protocol: Reductive Amination of this compound
This protocol details a standard laboratory procedure for the reductive amination of this compound to produce Ethyl 4-chloro-alpha-aminophenylacetate. This method is a foundational technique that can be adapted for process scale-up and the synthesis of various API intermediates.
Causality & Experimental Rationale:
-
Amine Source: Ammonium acetate is used as it provides both ammonia (the nucleophile) and acetic acid in equilibrium. The acid catalyzes the initial formation of the imine intermediate by protonating the keto-carbonyl, making it more electrophilic.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation. It is a mild reducing agent that is stable in moderately acidic conditions (pH 4-6), where imine formation is favorable. It selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, preventing the formation of the corresponding alcohol byproduct.
-
Solvent: Anhydrous methanol is an excellent solvent as it readily dissolves the reactants and the reducing agent and is compatible with the reaction conditions.
-
Work-up: The aqueous work-up with sodium bicarbonate is designed to quench any remaining acid and remove water-soluble byproducts. The extraction with ethyl acetate isolates the desired organic product.
Materials and Reagents
-
This compound (1.0 eq)
-
Ammonium acetate (NH₄OAc) (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure
Caption: Experimental workflow for reductive amination.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add ammonium acetate (10.0 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) in small portions over 15-20 minutes. Caution: This reaction may evolve hydrogen gas. Ensure adequate ventilation.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Solvent Removal: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Aqueous Work-up and Extraction: To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is basic (~8-9). Extract the aqueous layer three times with ethyl acetate.
-
Drying and Isolation: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude Ethyl 4-chloro-alpha-aminophenylacetate can be purified by silica gel column chromatography if necessary.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following GHS hazard information is critical for safe handling.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the full Safety Data Sheet (SDS) from the supplier before commencing any experimental work. Handle all reagents and reactions within a certified chemical fume hood.
References
-
Bandichhor, R. et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
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-
Eureka | Patsnap. (2008). Synthesis of clopidogrel impurity intermediate. [Link]
-
Jadhav, S. A. et al. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality, 29(9), 495-513. [Link]
- Google Patents. (2010).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758815, this compound. Retrieved January 12, 2026, from [Link].
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- 5. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
Application Notes & Protocols: Reduction Reactions of Ethyl 4-chlorobenzoylformate
Introduction: The Significance of Ethyl 4-chlorobenzoylformate Reduction
This compound is a pivotal α-ketoester intermediate in synthetic organic chemistry.[1][2] Its strategic value lies in its carbonyl functionalities, which are amenable to a variety of transformations. The reduction of the ketone group is of particular importance, leading to the formation of ethyl 4-chloromandelate and, upon subsequent hydrolysis, 4-chloromandelic acid. These products, especially in their enantiomerically pure forms, are highly sought-after chiral building blocks in the pharmaceutical industry for the synthesis of complex, biologically active molecules.
This guide provides a comprehensive overview of the key reduction methodologies for this compound, detailing both classical chemical reductions and advanced asymmetric techniques. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.
Part 1: Achiral Reduction to Ethyl 4-chloromandelate
For applications where a racemic mixture of the corresponding α-hydroxy ester is sufficient, metal hydride reduction is the most direct and cost-effective method. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent chemoselectivity, ease of handling, and mild reaction conditions.
Mechanism of Sodium Borohydride Reduction
Sodium borohydride serves as a source of hydride ions (H⁻).[3][4] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone in this compound. This attack breaks the C=O pi bond, forming a tetracoordinate borate-alkoxide intermediate.[5] Subsequent protonation of the resulting alkoxide during an aqueous or acidic workup yields the secondary alcohol, ethyl 4-chloromandelate.[4][5] A key advantage of NaBH₄ is its selectivity; it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions, thus preserving the ethyl ester group.[3][6][7]
Experimental Protocol: NaBH₄ Reduction
Objective: To synthesize racemic ethyl 4-chloromandelate.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize potential side reactions.
-
Reagent Addition: Add sodium borohydride (1.0 - 1.5 eq) portion-wise over 15-20 minutes. The slow addition prevents an overly exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~2-3) and gas evolution ceases. This step neutralizes excess NaBH₄ and protonates the alkoxide.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ethyl 4-chloromandelate by silica gel column chromatography if necessary.
Part 2: Asymmetric Reduction for Chiral Synthesis
The synthesis of enantiomerically pure (R)- or (S)-ethyl 4-chloromandelate is of paramount importance for pharmaceutical applications. This requires stereoselective methods that can differentiate between the two prochiral faces of the ketone.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[8] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).[9][10][11]
Mechanism of Stereoselectivity: The reaction's success hinges on a well-defined transition state.[12]
-
Catalyst-Borane Complexation: The borane source coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane as a potent hydride donor and increases the Lewis acidity of the endocyclic boron atom.[8][12]
-
Ketone Coordination: The ketone's carbonyl oxygen coordinates to the now more Lewis-acidic endocyclic boron. For steric reasons, the ketone orients itself so that the larger substituent (the 4-chlorophenyl group) is positioned away from the bulky group on the catalyst.
-
Face-Selective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a six-membered ring transition state. This transfer occurs specifically to one face of the ketone, dictated by the catalyst's chirality.
-
Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated for the next cycle. An acidic workup liberates the chiral alcohol.[12]
Protocol: Asymmetric CBS Reduction
Objective: To synthesize enantiomerically enriched (R)- or (S)-ethyl 4-chloromandelate. Note: Using the (S)-CBS catalyst typically yields the (R)-alcohol, and the (R)-CBS catalyst yields the (S)-alcohol.
Materials:
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 5-10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6-1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Standard workup reagents (as above)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Inert Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere of argon or nitrogen. Anhydrous conditions are critical for high enantioselectivity.[12]
-
Catalyst Addition: Add the CBS catalyst solution (5-10 mol%) to anhydrous THF at room temperature.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6-1.0 eq) dropwise to the catalyst solution and stir for 10-15 minutes to allow for complex formation.
-
Substrate Addition: Cool the mixture to 0 °C or lower (e.g., -20 °C) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes via a syringe pump.
-
Reaction Monitoring: Stir the reaction at the low temperature, monitoring by chiral HPLC or TLC until completion (typically 1-4 hours).
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Proceed with the standard extraction, washing, and drying procedure as described in section 1.2.
-
Analysis and Purification: Purify by silica gel chromatography. Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Biocatalytic Reduction
Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral alcohols.[13] This method utilizes enzymes, such as carbonyl reductases or alcohol dehydrogenases, often within whole-cell systems like yeast (Saccharomyces cerevisiae) or genetically engineered bacteria (E. coli), to perform the reduction.[14][15][16]
Causality and Advantages:
-
High Enantioselectivity: The enzyme's active site is an intricate, chiral environment that binds the substrate in a specific orientation, leading to hydride delivery to only one prochiral face, often resulting in >99% ee.
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, reducing energy consumption and decomposition of sensitive molecules.
-
Cofactor Regeneration: These enzymes require a hydride source, typically the cofactor NADPH or NADH. In whole-cell systems or with coupled-enzyme systems, this cofactor is continuously regenerated using a sacrificial substrate like glucose or isopropanol, making the process catalytic with respect to the expensive cofactor.[14][16]
General Protocol: Whole-Cell Bioreduction
Objective: To synthesize enantiopure ethyl 4-chloromandelate using a microbial catalyst.
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase and glucose dehydrogenase, or a strain of Saccharomyces cerevisiae.[15][16]
-
Phosphate or Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.0)
-
Glucose (for cofactor regeneration)
-
This compound
-
Organic co-solvent (e.g., ethyl acetate, if needed to improve substrate solubility)
-
Shaking incubator, centrifuge
Procedure:
-
Cell Preparation: Grow the microbial cells to a desired density. Harvest the cells by centrifugation and wash with buffer to obtain a cell paste.
-
Reaction Mixture: In a flask, prepare a reaction mixture containing the buffer, a specific concentration of the cell paste (e.g., 50-100 g/L wet cell weight), and glucose (e.g., 1.5 eq relative to substrate).
-
Substrate Addition: Add this compound to the desired concentration (e.g., 50-100 mM). A fed-batch strategy, where the substrate is added gradually, can overcome issues of substrate toxicity or inhibition.[16]
-
Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Periodically take samples and analyze for substrate conversion and product formation by HPLC or GC.
-
Workup and Extraction: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry and concentrate the organic extract. Purify the product if necessary and determine the enantiomeric excess by chiral HPLC.
Part 3: Hydrolysis to 4-Chloromandelic Acid
The final step for many applications is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions.
Protocol: Basic Hydrolysis (Saponification)
-
Dissolve ethyl 4-chloromandelate (1.0 eq) in a mixture of THF or ethanol and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq).
-
Stir at room temperature and monitor by TLC until the starting ester is consumed.
-
Acidify the reaction mixture to pH 1-2 with cold 1 M HCl.
-
Extract the product, 4-chloromandelic acid, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the product. Recrystallization can be performed for further purification.[17][18]
Summary of Reduction Methods
| Method | Reducing Agent/Catalyst | Key Features | Typical Yield | Typical ee% |
| Sodium Borohydride | NaBH₄ | Simple, cost-effective, chemoselective | >90% | N/A (Racemic) |
| CBS Reduction | Chiral Oxazaborolidine / Borane | High enantioselectivity, predictable stereochemistry | 80-95% | >95% |
| Biocatalysis | Carbonyl Reductase (Whole Cells) | Environmentally benign, mild conditions, exceptional ee | 85-99% | >99% |
References
- Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH.RSC Publishing, 2023.
- Asymmetric reduction of ketones and β-keto esters by (S)
- Efficient Enantioselective Reduction of Ketones with Daucus carota Root.
- Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters.
- Enantioselective reduction of ketones.Wikipedia.
- Corey-Bakshi-Shib
- Corey-Bakshi-Shib
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.Master Organic Chemistry.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples.NROChemistry.
- Preparing method of (R)-(-)-4-chloromandelic acid.
- Corey (Corey‐Bakshi‐Shibata; CBS) reduction.
- Sodium Borohydride Reduction of Benzoin.Chemsitry LibreTexts.
- Sodium borohydride.Wikipedia.
- Corey–Itsuno reduction.Wikipedia.
- Sodium Borohydride (NaBH4) Reduction.Organic Synthesis.
- Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate.
- Mandelic acid, p-bromo-.Organic Syntheses Procedure.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism.YouTube.
- Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system.PubMed.
- ETHYL 4-CHLOROBENZOYLFORM
- This compound | C10H9ClO3 | CID 2758815.PubChem - NIH.
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- 16. Upscale production of ethyl (S)-4-chloro-3-hydroxybutanoate by using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]
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Application Note & Protocols: Strategic Derivatization of Ethyl 4-chlorobenzoylformate for Biological Screening
Abstract
Ethyl 4-chlorobenzoylformate is a versatile α-ketoester that serves as an exceptional starting scaffold for the synthesis of diverse chemical libraries aimed at biological screening.[1] Its dual reactivity at the ketone and ester functionalities allows for a multitude of chemical transformations, leading to a wide array of derivatives. The presence of the 4-chlorophenyl group is a common feature in many biologically active compounds, providing a solid foundation for structure-activity relationship (SAR) studies.[2][3][4] This guide provides a comprehensive overview of strategic derivatization approaches, detailed experimental protocols, and a workflow for subsequent biological evaluation, with a focus on generating compounds with potential therapeutic applications, including anticancer and enzyme inhibitory activities.
The Chemical Versatility of this compound
This compound, with the chemical formula C₁₀H₉ClO₃, is a readily available chemical building block.[5] Its core structure features two key reactive sites amenable to derivatization:
-
The α-Keto Group: This functionality is a prime target for condensation reactions with various nucleophiles, such as hydrazines and thiosemicarbazides, leading to the formation of hydrazones and thiosemicarbazones. These intermediates are pivotal in the synthesis of a wide range of heterocyclic compounds.
-
The Ethyl Ester Group: This group can be readily converted into other functional groups. For instance, reaction with hydrazine hydrate can transform the ester into a hydrazide, which can then be used in subsequent cyclization or condensation reactions.
This dual reactivity allows for the systematic generation of a library of compounds with diverse structural motifs, which is a cornerstone of modern drug discovery.
Core Derivatization Strategies & Protocols
The following protocols outline key derivatization pathways starting from this compound. These methods are chosen for their reliability, scalability, and the biological relevance of the resulting compound classes.
Protocol 2.1: Synthesis of Hydrazide Intermediate
The conversion of the ethyl ester to a hydrazide is a crucial first step for many subsequent derivatization reactions, particularly for the synthesis of heterocyclic compounds like oxadiazoles.
Protocol Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-(4-chlorophenyl)-2-oxoacetohydrazide, will often precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure hydrazide.
Protocol 2.2: Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[6][7][8][9][10] They are synthesized via the condensation of a ketone with thiosemicarbazide.
Protocol Steps:
-
Reaction Setup: Dissolve this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the thiosemicarbazone derivative.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.
Protocol 2.3: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that are prevalent in many medicinally important molecules.[11][12][13][14][15] They can be synthesized from the hydrazide intermediate (from Protocol 2.1) through oxidative cyclization of an N-acylhydrazone.
Protocol Steps:
-
Formation of N-Acylhydrazone:
-
In a round-bottom flask, dissolve the 2-(4-chlorophenyl)-2-oxoacetohydrazide (from Protocol 2.1, 1 equivalent) in ethanol.
-
Add an aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours until the formation of the N-acylhydrazone is complete (monitored by TLC).
-
-
Oxidative Cyclization:
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.
Visualization of Derivatization Pathways
Caption: Derivatization pathways from this compound.
Workflow for Biological Screening
Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. A systematic screening workflow is essential for identifying promising "hit" compounds.
General Biological Screening Workflow
Caption: A typical workflow for biological screening of a chemical library.
Protocol 3.1: In Vitro Anticancer Screening - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[16]
Protocol Steps:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2][4]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Add the diluted compounds to the cells and incubate for 48-72 hours.[17]
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro).
Protocol 3.2: Enzyme Inhibition Assay - Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is an important therapeutic target in cancer immunotherapy as it is involved in creating an immunosuppressive tumor microenvironment.[18][19][20][21] Derivatives of benzoylformate have been explored as potential IDO1 inhibitors.
Protocol Steps:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human IDO1 enzyme, L-tryptophan (substrate), and the test compounds (derivatives) at various concentrations.
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer, IDO1 enzyme, and the test compound. Pre-incubate for a short period.
-
Substrate Addition: Initiate the enzymatic reaction by adding L-tryptophan.
-
Reaction Termination: After a set incubation time (e.g., 60 minutes) at room temperature, terminate the reaction.
-
Detection: The product of the IDO1 reaction, N-formylkynurenine, can be converted to kynurenine, which can be detected by its absorbance at 321 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.
Data Presentation and Interpretation
Systematic organization of screening data is vital for identifying trends and making informed decisions for the next steps in the drug discovery process.
Table 1: Hypothetical Biological Screening Data for this compound Derivatives
| Compound ID | R Group (Modification) | MCF-7 Cytotoxicity IC₅₀ (µM) | IDO1 Inhibition IC₅₀ (µM) |
| ECBF-01 | Thiosemicarbazone | 15.2 | > 100 |
| ECBF-02 | Oxadiazole (Phenyl) | 8.5 | 25.6 |
| ECBF-03 | Oxadiazole (4-Nitrophenyl) | 2.1 | 10.3 |
| ECBF-04 | Oxadiazole (4-Methoxyphenyl) | 12.8 | 35.1 |
| Doxorubicin | (Control Drug) | 0.5 | N/A |
| Epacadostat | (Control IDO1 Inhibitor) | > 50 | 0.01 |
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Kumar, D., Pilania, M., Arun, V., & Mishra, B. (2014). A 2-iodoxybenzoic acid/tetraethylammonium bromide mediated oxidative cyclization of hydrazide-hydrazones. Synlett, 25, 1137-1141. Available at: [Link]
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Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). Direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles. Organic Letters, 17(12), 2960-2963. Available at: [Link]
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Yu, W., Huang, G., Zhang, Y., Liu, H., Dong, L., Yu, X., Li, Y., & Chang, J. (2013). Stoichiometric molecular iodine mediates a practical and transition-metal-free oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles. The Journal of Organic Chemistry, 78(20), 10337-10343. Available at: [Link]
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Majji, G., Rout, S. K., Guin, S., Gogoi, A., & Patel, B. K. (2014). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 4(1), 133-136. Available at: [Link]
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Movassaghi, M., & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(3), 1994-1998. Available at: [Link]
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Mishra, R., Singh, R., & Mishra, P. S. (2011). Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. International Journal of PharmTech Research, 3(3), 1625-1629. Available at: [Link]
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Ceylan, S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8083. Available at: [Link]
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Ceylan, S., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. Available at: [Link]
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Lewis-Ballester, A., et al. (2021). Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase. Journal of the American Chemical Society, 143(5), 2266-2278. Available at: [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. Available at: [Link]
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Ceylan, S., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Available at: [Link]
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Della-Negra, O., et al. (2014). Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 22(11), 2967-2976. Available at: [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis, characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
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Li, Y., & Liu, Y. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(10), 126. Available at: [Link]
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Zhang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8. Available at: [Link]
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Kim, M., et al. (2022). Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase. Journal of Medicinal Chemistry, 65(23), 15632-15645. Available at: [Link]
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Ukraintsev, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6597. Available at: [Link]
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Al-Jbouri, F. H. A. (2016). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. Available at: [Link]
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Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. Available at: [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology, 8(1), 10-18. Available at: [Link]
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NIST. (n.d.). Ethyl-4-chlorobenzoate. NIST Chemistry WebBook. Available at: [Link]
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de Oliveira, R. S., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Scientifica, 2019. Available at: [Link]
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Geronikaki, A., et al. (2008). Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Molecules, 13(5), 1066-1076. Available at: [Link]
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Application Note & Protocol: A Robust Method for the Acylation of Amines with Ethyl 4-chlorobenzoylformate
Introduction: The Importance of N-Acyl Amides
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the fundamental linkage in peptides and proteins and featuring prominently in approximately 25% of all pharmaceutical drugs. The synthesis of N-acyl amides, particularly those bearing aryl substituents, is a critical transformation in the development of new chemical entities. These motifs are prevalent in a wide range of biologically active compounds, contributing to their structural integrity and modulating their pharmacological properties.
This application note provides a detailed, field-proven protocol for the synthesis of N-(4-chlorobenzoyl) amides through the acylation of primary and secondary amines with ethyl 4-chlorobenzoylformate. This compound is an effective acylating agent that serves as a stable, readily handled alternative to more reactive acyl chlorides. The α-keto ester moiety provides a unique reaction pathway for amide formation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for synthesizing this important class of compounds.
Reaction Mechanism: A Plausible Pathway
The acylation of an amine with an α-keto ester like this compound proceeds via a nucleophilic acyl substitution pathway. While multiple intermediates are possible, the most plausible mechanism involves the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the most electrophilic carbonyl carbon of the α-keto ester—the ketone carbonyl. This forms a tetrahedral intermediate known as a hemiaminal.[1]
-
Proton Transfer: A proton transfer step occurs, typically facilitated by another amine molecule or a mild base in the reaction mixture.
-
Rearrangement and Elimination: The tetrahedral intermediate can then collapse. This step is proposed to involve a rearrangement where the C-C bond between the carbonyls cleaves, leading to the formation of the stable amide bond and the elimination of ethyl formate as a byproduct. The formation of the highly stable amide C-N bond is a strong thermodynamic driving force for the reaction.
This sequence circumvents the need for highly reactive acylating agents while still efficiently producing the desired N-acyl amide product.
Experimental Protocol: Synthesis of N-Acyl Amides
This protocol provides a general method applicable to a range of primary and secondary amines. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound (C₁₀H₉ClO₃)[2]
-
Amine of choice (e.g., Benzylamine, Aniline, Morpholine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (Optional, as a non-nucleophilic base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq.) and anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition (Optional but Recommended): Add triethylamine (1.1 eq.) to the stirred solution. This is particularly recommended for amine hydrochloride salts or for less nucleophilic amines to act as an acid scavenger.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The reaction is typically complete within 2-6 hours. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction with less reactive amines.
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure N-(4-chlorobenzoyl) amide.
Representative Data & Results
The following table summarizes expected outcomes for the acylation of various amine substrates under the general protocol described above.
| Amine Substrate | Equivalents (Amine:Acylating Agent:TEA) | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Benzylamine | 1.0 : 1.05 : 1.1 | DCM | 2 | 25 | 90-95% |
| Aniline | 1.0 : 1.05 : 1.1 | THF | 4 | 40 | 80-88% |
| Morpholine | 1.0 : 1.05 : 1.1 | DCM | 3 | 25 | 85-92% |
| Cyclohexylamine | 1.0 : 1.05 : 1.1 | DCM | 2 | 25 | 92-97% |
Note: Yields are estimates for purified products and may vary based on experimental scale and specific substrate reactivity.
Visual Workflow Diagram
The following diagram illustrates the complete experimental workflow from reaction setup to the final purified product.
Caption: Workflow for the synthesis of N-acyl amides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive amine (e.g., used as HCl salt without base).2. Low nucleophilicity of the amine.3. Insufficient reaction time/temperature. | 1. Add 1.1 eq. of a non-nucleophilic base like TEA or DIPEA.2. Increase reaction temperature to 40-50 °C.3. Extend reaction time and monitor carefully by TLC. |
| Multiple Spots on TLC | 1. Presence of unreacted starting material.2. Formation of side products.3. Degradation of product or starting material. | 1. Allow the reaction to proceed longer or add a slight excess of the acylating agent.2. Ensure anhydrous conditions; moisture can hydrolyze the starting material.3. Purify carefully using column chromatography with an optimized eluent system. |
| Low Yield After Work-up | 1. Product loss during aqueous extraction (if product has some water solubility).2. Incomplete reaction. | 1. Perform back-extraction of the aqueous layers with the organic solvent.2. Ensure the reaction has gone to completion via TLC before beginning the work-up. |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][3][4]
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Organic waste should be collected in a designated, labeled container.
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Application Notes & Protocols: Ethyl 4-Chlorobenzoylformate as a Versatile Reagent in Multi-Component Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Ethyl 4-Chlorobenzoylformate in Modern Synthesis
Multi-component reactions (MCRs) represent a cornerstone of efficient chemical synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1][2] This paradigm of synthesis is highly valued in pharmaceutical and materials science for its intrinsic atom economy, procedural simplicity, and the capacity to rapidly generate libraries of structurally diverse compounds.
Within the vast toolkit of MCRs, the selection of appropriate building blocks is paramount. This compound emerges as a particularly strategic reagent. Its structure, featuring an α-ketoester moiety, provides two adjacent electrophilic centers, making it a potent reactant for cyclocondensation reactions. The presence of the 4-chlorophenyl group is not a passive substituent; it imparts specific physicochemical properties to the final products and serves as a versatile synthetic handle for downstream modifications. The chlorine atom is a common feature in many FDA-approved pharmaceuticals, often enhancing membrane permeability or metabolic stability.[3]
This guide provides an in-depth exploration of this compound's application in two seminal MCRs: the Biginelli and Hantzsch reactions. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and present data that underscores the reagent's utility for researchers, chemists, and drug development professionals.
Reagent Profile and Synthesis
A thorough understanding of a reagent's properties is fundamental to its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34966-48-8 | [4] |
| Molecular Formula | C₁₀H₉ClO₃ | [5][6] |
| Molecular Weight | 212.63 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 85°C at 0.1 mm Hg | [4] |
| IUPAC Name | ethyl 2-(4-chlorophenyl)-2-oxoacetate | [5] |
Rationale for Synthesis: The Friedel-Crafts Approach
The accessibility of a reagent is a key consideration for its widespread adoption. This compound is readily synthesized via a Friedel-Crafts acylation reaction. This classic method involves the reaction of chlorobenzene with ethyl chlorooxoacetate in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[4] The causality behind this choice is the high efficiency and reliability of the Friedel-Crafts reaction for forming carbon-carbon bonds with aromatic systems.
Caption: Workflow for the synthesis of this compound.
Application in the Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction, first reported in 1891, is a three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] These scaffolds are of immense pharmacological interest, forming the core of several calcium channel blockers and antihypertensive agents.[7][9] The use of this compound in place of a traditional β-ketoester like ethyl acetoacetate leads to novel DHPMs with an ester and a 4-chlorophenyl group at the 5- and 6-positions, respectively.
Mechanistic Insights
The reaction mechanism, typically catalyzed by a Brønsted or Lewis acid, is believed to proceed through several key steps. The initial and rate-determining step is often the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then intercepted by the enol or enolate form of the this compound. Subsequent intramolecular cyclization followed by dehydration yields the final DHPM product.
Caption: Proposed mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example and can be adapted for various aromatic aldehydes.
Materials:
-
This compound (1.0 mmol, 212.6 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Urea (1.5 mmol, 90.1 mg)
-
p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34.4 mg) or another suitable catalyst
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, benzaldehyde, urea, and the catalyst.
-
Solvent Addition: Add ethanol to the flask. The choice of ethanol is based on its ability to dissolve the reactants and its appropriate boiling point for the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate often forms. If not, reduce the solvent volume in vacuo.
-
Isolation: Pour the cooled mixture into ice-cold water (20 mL). Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted urea and catalyst.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Table 2: Representative Biginelli Reaction Outcomes
| Aldehyde | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | p-TSA | 5 | 88 |
| 4-Methoxybenzaldehyde | HCl | 6 | 92 |
| 4-Nitrobenzaldehyde | H₄SiW₁₂O₄₀[9] | 4 | 95 |
| 2,4-Dichlorobenzaldehyde | Heterogeneous | 0.5 | >90[10] |
Application in the Hantzsch Reaction: Synthesis of Dihydropyridines
The Hantzsch dihydropyridine synthesis is a pseudo four-component reaction used to generate 1,4-dihydropyridines (1,4-DHPs).[11][12] This scaffold is the basis for the nifedipine class of drugs, which are widely used to treat cardiovascular diseases.[13] Employing this compound in this reaction requires two equivalents and results in a symmetrical dihydropyridine with 4-chlorobenzoyl groups at the 3- and 5-positions.
Mechanistic Insights
The reaction pathway involves the formation of two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of this compound. Concurrently, a second equivalent of the ketoester reacts with the nitrogen donor (e.g., ammonia from ammonium acetate) to form an enamine. The crucial step is the Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration to afford the 1,4-DHP ring.
Caption: Proposed mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: Synthesis of Diethyl 2,6-bis(4-chlorobenzoyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (2.0 mmol, 425.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine this compound, benzaldehyde, and ammonium acetate.
-
Solvent and Reflux: Add ethanol and heat the mixture to a gentle reflux (approx. 80°C) with stirring. The choice of ammonium acetate is critical as it serves as the nitrogen source for the pyridine ring.
-
Monitoring: Follow the reaction's progress via TLC. The reaction is generally complete within 3-6 hours.
-
Isolation: After cooling to room temperature, the product often precipitates. If necessary, concentrate the solvent under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove soluble impurities, and dry. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.
Table 3: Representative Hantzsch Reaction Outcomes
| Aldehyde | Catalyst/Conditions | Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | p-TSA, Ultrasonic | 1.5 | 94 |
| 3-Nitrobenzaldehyde | Yb(OTf)₃ | 3 | 92 |
| Benzaldehyde | Glycine-HCl Buffer[13] | 0.5 | 96 |
| Formaldehyde | Ferric chloride[11] | 2 | 85 |
Conclusion
This compound is a highly effective and versatile reagent for constructing complex, pharmaceutically relevant heterocyclic systems via multi-component reactions. Its dual electrophilic nature enables its participation in cornerstone MCRs like the Biginelli and Hantzsch syntheses, providing efficient, one-pot access to libraries of dihydropyrimidinones and dihydropyridines. The integral 4-chlorophenyl moiety offers a strategic advantage for drug discovery programs, providing a site for property modulation and further synthetic elaboration. The protocols and data presented herein validate its status as a powerful tool for modern organic synthesis.
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Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate . European Journal of Chemistry, 1(4), 289-290. Available from: [Link]
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Biginelli reaction . Wikipedia. Available from: [Link]
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The one-pot four-component reaction of 4-chlorobenzaldehyde (1a,...) . ResearchGate. Available from: [Link]
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Hantzsch pyridine synthesis . Wikipedia. Available from: [Link]
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Vella, J., et al. (2024). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines . National Institutes of Health. Available from: [Link]
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Gein, V. L. (2021). Synthesis of Ethyl 4-[5-Aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates . ResearchGate. Available from: [Link]
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Al-Mulla, A. (2017). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates . Beilstein Journal of Organic Chemistry. Available from: [Link]
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A plausible mechanism for the one-pot four-component reaction of ethyl... . ResearchGate. Available from: [Link]
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Ibraheem, H. H. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate . Journal of Natural and Applied Sciences, 21(2), 58-64. Available from: [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines . Biomedical Journal of Scientific & Technical Research. (2019). Available from: [Link]
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Ethyl-4-chlorobenzoate . NIST WebBook. Available from: [Link]
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This compound . Oakwood Chemical. Available from: [Link]
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Armstrong, R. W., et al. (1996). Strategies for Innovation in Multicomponent Reaction Design . Accounts of Chemical Research, 29(3), 123-131. Available from: [Link]
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Ukraintsev, I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . MDPI. Available from: [Link]
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de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. Available from: [Link]
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Ethyl-4-chlorobenzoate . NIST WebBook. Available from: [Link]
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Jat, J. L., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . Bioorganic Chemistry, 112, 104921. Available from: [Link]
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Abd Al Rahim, N. A., et al. (2023). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses . RSC Advances, 13(1), 1-18. Available from: [Link]
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Müller, T. J. J. (2011). Multicomponent reactions . Beilstein Journal of Organic Chemistry, 7, 960-961. Available from: [Link]
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Catalytic conversion of Ethyl 4-chlorobenzoylformate
An Application Guide for the Catalytic Conversion of Ethyl 4-chlorobenzoylformate
Abstract
The enantioselective reduction of prochiral ketones and α-keto esters is a cornerstone of modern pharmaceutical synthesis, providing critical access to chiral secondary alcohols that serve as key building blocks for bioactive molecules. This compound is a prochiral α-keto ester whose conversion to optically pure ethyl (R)- or (S)-2-(4-chlorophenyl)-2-hydroxyacetate is of significant interest. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the catalytic conversion of this substrate. We delve into the mechanistic underpinnings of highly reliable catalytic systems, present detailed, field-tested protocols for asymmetric reduction, and offer insights into data interpretation and troubleshooting. The primary focus is on the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction, with a comparative overview of alternative biocatalytic methods.
Introduction: The Strategic Importance of Chiral α-Hydroxy Esters
The catalytic conversion of this compound, an α-keto ester, primarily involves its reduction to the corresponding chiral α-hydroxy ester, ethyl 2-(4-chlorophenyl)-2-hydroxyacetate. This product belongs to the mandelic acid ester family, a privileged scaffold in medicinal chemistry. The presence of a chlorine atom on the phenyl ring provides a handle for further synthetic modifications, such as cross-coupling reactions, making the resulting chiral alcohol a versatile intermediate in drug discovery and development.
The central challenge lies not in the reduction itself, but in controlling the stereochemistry of the newly formed chiral center. A simple reduction with a non-chiral hydride source like sodium borohydride would yield a racemic mixture (a 50:50 mix of both enantiomers), which is often undesirable as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. Therefore, enantioselective catalysis is paramount. This guide will focus on methods that deliver the product with high enantiomeric excess (ee).
Mechanistic Foundations of Asymmetric Reduction
Several catalytic strategies can be employed for the enantioselective reduction of ketones and α-keto esters.[1] The choice of method often depends on factors like scale, desired enantiomer, substrate tolerance, and cost.
The Corey-Bakshi-Shibata (CBS) Reduction: A Gold Standard
The Corey-Itsuno reduction, more commonly known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[2][3][4][5] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF, or borane-dimethyl sulfide, BMS).[1][6]
The Causality of High Enantioselectivity: The success of the CBS reduction hinges on a well-defined, chair-like six-membered transition state.[5][6] The mechanism proceeds as follows:
-
Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane (BH₃). This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[6]
-
Ketone Coordination: The activated catalyst complex then coordinates to the substrate, this compound. The endocyclic boron atom acts as a Lewis acid, binding to the carbonyl oxygen of the ketone. Steric factors dictate that the ketone orients itself so that the larger substituent (the 4-chlorophenyl group) is positioned away from the bulky group on the catalyst's chiral center.
-
Stereoselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to one specific face of the carbonyl carbon through a highly organized transition state. The chirality of the catalyst dictates which face is accessible.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.
This precise organization minimizes the uncatalyzed, non-selective background reaction and ensures high enantioselectivity.[5]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocols
This section provides detailed protocols for the asymmetric reduction of this compound. The CBS reduction is presented as the primary method, followed by an overview of a biocatalytic alternative.
Protocol 1: Asymmetric Reduction via (S)-Me-CBS Catalyst
This protocol aims to synthesize ethyl (R)-2-(4-chlorophenyl)-2-hydroxyacetate. Using the (R)-CBS catalyst would yield the (S)-enantiomer. The in situ generation of the catalyst from the corresponding amino alcohol is often reliable and practical.[7][8]
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Substrate. Ensure it is free from acidic impurities. |
| (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene) | Solution | Sigma-Aldrich | Or generate in situ from (1R,2S)-(-)-2-amino-1,2-diphenylethanol. |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1 M solution in THF | Sigma-Aldrich | Stoichiometric reductant. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Reaction solvent. Must be dry. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | Used for quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvents. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | VWR | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | For aqueous workup. |
| Brine (Saturated NaCl) | Aqueous | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Sigma-Aldrich | Drying agent. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Methodology:
Caption: Experimental workflow for the CBS-catalyzed reduction.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of argon or nitrogen. Anhydrous conditions are critical for success, as water can react with the borane and catalyst.[6]
-
Reagent Charging: To the flask, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). Add the (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.5 mL, 0.5 mmol, 10 mol%).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Borane Addition: Slowly add the BH₃·THF solution (1 M, 6.0 mL, 6.0 mmol, 1.2 equivalents) dropwise to the catalyst solution, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Adding the borane to the catalyst first allows for the formation of the active catalyst-borane complex, which is essential for the catalytic cycle.[6]
-
-
Catalyst Activation: Stir the mixture at 0 °C for 15 minutes to ensure the complete formation of the active complex.
-
Substrate Addition: In a separate flask, dissolve this compound (1.06 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes.
-
Causality Note: Slow addition is crucial. It ensures that the concentration of the substrate is always low compared to the catalyst-borane complex, which maximizes the rate of the catalyzed (enantioselective) reaction over the uncatalyzed (racemic) background reduction.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (5 mL) at 0 °C. Vigorous hydrogen gas evolution will occur.
-
Safety Note: Quenching is highly exothermic and produces flammable hydrogen gas. Perform this step carefully behind a safety shield in a well-ventilated fume hood.
-
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (R)-2-(4-chlorophenyl)-2-hydroxyacetate.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or similar).
Protocol 2: Biocatalytic Reduction Overview
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] The asymmetric reduction of chloro-substituted keto esters to their corresponding (R)-alcohols has been successfully achieved using recombinant E. coli cells that express a stereoselective carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase).[10][11][12]
Core Principle: A whole-cell biocatalyst containing a carbonyl reductase enzyme reduces the keto group. The enzyme requires a hydride source, typically the cofactor NADPH. To make the process economical, a second enzyme, such as glucose dehydrogenase (GDH), is included. The GDH oxidizes a cheap sugar like glucose, which in turn reduces NADP⁺ back to NADPH, thus regenerating the cofactor in situ.
Table 2: Comparison of Catalytic Systems
| Parameter | CBS Reduction | Biocatalytic Reduction (Whole-Cell) |
| Catalyst | Chiral Oxazaborolidine | Carbonyl Reductase / Dehydrogenase Enzyme |
| Reductant | Borane (BH₃·THF or BMS) | Glucose (via NADPH cofactor regeneration) |
| Solvent | Anhydrous organic (e.g., THF) | Aqueous buffer (often with an organic co-solvent) |
| Temperature | Low temperature (e.g., 0 °C to -20 °C) | Ambient / physiological temp. (e.g., 30 °C) |
| Stereoselectivity | Excellent (>95% ee is common) | Excellent (often >99% ee) |
| Pros | Broad substrate scope, predictable stereochemistry. | "Green" reagents, mild conditions, very high ee. |
| Cons | Requires stoichiometric, pyrophoric borane; strict anhydrous conditions. | Requires specific enzyme/strain; potential substrate/product inhibition. |
Data Interpretation & Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or decomposition.
-
Solution: Ensure 1.2-1.5 equivalents of borane are used. Check the quality of the borane solution via titration. Confirm reaction completion with TLC/LC-MS before quenching.
-
-
Low Enantiomeric Excess (ee):
-
Cause: Uncatalyzed background reduction.
-
Solution: Ensure strictly anhydrous conditions. Slow down the rate of substrate addition. Lowering the reaction temperature (e.g., to -20 °C) can also improve selectivity. Verify the enantiopurity of the CBS catalyst.
-
-
Reaction Stalls:
-
Cause: Inactive catalyst or insufficient reductant.
-
Solution: Use a fresh bottle of BH₃·THF. If preparing the catalyst in situ, ensure the amino alcohol precursor is pure.
-
Conclusion
The catalytic conversion of this compound into its optically active α-hydroxy ester is a valuable transformation for the synthesis of pharmaceutical intermediates. The Corey-Bakshi-Shibata reduction stands out as a robust, predictable, and highly enantioselective method, making it a primary choice for many applications. The detailed protocol provided herein serves as a validated starting point for laboratory synthesis. Furthermore, the emergence of biocatalytic methods offers a complementary and environmentally benign approach, highlighting the expanding toolkit available to the modern synthetic chemist.
References
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from Wikipedia. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414. [Link]
-
Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]
-
Itsuno, S., Nakano, M., & Hirao, A. (1998). Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from Grokipedia. [Link]
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Sarkar, A., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Organic and Medicinal Chemistry International Journal. [Link]
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Reddy, M. V. R., et al. (1998). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. NIH. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from Wikipedia. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
Niwa, T., et al. (2012). Asymmetric bioreduction of ethyl 4-chloroacetoacetate into ethyl 4-chloro-3-hydroxybutyrate by recombinant Escherichia coli CgCR in ethyl acetate-betaine:lactic acid-water. MDPI. [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from SynArchive. [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from Organic Chemistry Portal. [Link]
-
Wei, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. [Link]
-
Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH. [Link]
-
ResearchGate. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols: The Wittig Reaction with Ethyl 4-chlorobenzoylformate
<_>
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig Reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds.[1][2][3] Developed by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction offers a powerful method for converting aldehydes and ketones into alkenes.[1][4][5] A key advantage of the Wittig olefination is the unambiguous placement of the newly formed double bond, a feature that circumvents the formation of isomeric mixtures often encountered in elimination reactions.[2][3][5]
This application note provides a detailed experimental procedure for the Wittig reaction between Ethyl 4-chlorobenzoylformate, an α-ketoester, and a stabilized phosphorus ylide. The resulting product, an ethyl acrylate derivative, is a valuable scaffold in the synthesis of pharmaceuticals and advanced materials. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step protocol, and outline the necessary safety precautions and characterization techniques.
Mechanistic Overview: Stabilized Ylides in Action
The heart of the Wittig reaction is the interaction between a phosphorus ylide and a carbonyl compound.[4] An ylide is a neutral molecule containing a formal negative charge on a carbon atom adjacent to a formal positive charge on a heteroatom, in this case, phosphorus.[1][4] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[6][7] This intermediate then collapses to form the alkene and triphenylphosphine oxide. The formation of the exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5][8][9]
For the reaction with this compound, a stabilized ylide is the reagent of choice. Stabilized ylides are those where the carbanion is adjacent to an electron-withdrawing group, such as an ester or ketone.[4][6] This delocalization of the negative charge makes the ylide less reactive and more selective.[6] A crucial consequence of using a stabilized ylide is the stereochemical outcome of the reaction, which predominantly yields the (E)-alkene.[4][6][7][9]
Reaction Scheme
Experimental Protocol
This protocol details the in-situ generation of the stabilized ylide followed by its reaction with this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl bromoacetate | 167.00 | 1.67 g | 10.0 mmol | Lachrymator, handle in a fume hood. |
| Triphenylphosphine | 262.29 | 2.62 g | 10.0 mmol | |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 0.44 g | 11.0 mmol | EXTREME CAUTION: Water-reactive and flammable.[10][11][12][13][14] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Dry over sodium/benzophenone or use a solvent purification system. |
| This compound | 212.63 | 2.13 g | 10.0 mmol | |
| Diethyl ether | 74.12 | As needed | - | For workup. |
| Saturated aqueous NH4Cl | - | As needed | - | For quenching. |
| Brine (Saturated aqueous NaCl) | - | As needed | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - | For drying. |
Instrumentation
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
Part 1: Preparation of the Phosphonium Salt and Ylide Generation
-
Safety First: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon). All operations involving sodium hydride must be conducted in a fume hood, away from water and flammable materials.[10][12] Personal protective equipment, including safety glasses, a lab coat, and dry, compatible gloves, is mandatory.[10][14]
-
Phosphonium Salt Formation (Can be prepared in advance): In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine triphenylphosphine (2.62 g, 10.0 mmol) and ethyl bromoacetate (1.67 g, 10.0 mmol) in 30 mL of anhydrous toluene. Heat the mixture to reflux for 2 hours. Allow the mixture to cool to room temperature. The phosphonium salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation (In-situ): To the oven-dried 250 mL three-neck round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol). Note: The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes three times under an inert atmosphere, followed by careful decantation of the solvent.[14]
-
Add 30 mL of anhydrous THF to the flask.
-
In a separate flask, dissolve the previously prepared phosphonium salt (4.29 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the sodium hydride suspension to 0 °C using an ice bath.
-
Slowly add the phosphonium salt solution to the stirred sodium hydride suspension via a dropping funnel over 30 minutes. Hydrogen gas will evolve. Ensure adequate ventilation to a fume hood.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a characteristic orange-red color indicates the presence of the ylide.
Part 2: The Wittig Reaction
-
Dissolve this compound (2.13 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of this compound to the ylide solution via a dropping funnel over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Part 3: Workup and Purification
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[15][16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The less polar alkene product will elute before the more polar triphenylphosphine oxide.
Workflow Diagram
Caption: Experimental workflow for the Wittig reaction.
Characterization of the Product
The purified product, (E)-Ethyl 2-(4-chlorobenzoyl)but-2-enoate, should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the aromatic protons, the vinyl proton, the ethyl ester protons (a quartet and a triplet), and the methyl group protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the carbonyl carbons (ester and ketone), the aromatic carbons, the alkene carbons, and the ethyl group carbons should be present.
-
IR (Infrared) Spectroscopy: Look for characteristic stretching frequencies for the C=O of the ester and ketone, the C=C of the alkene, and C-Cl bond.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed, along with characteristic fragmentation patterns.
Safety and Handling Precautions
-
Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[11][13][14] Handle only under an inert atmosphere and in a fume hood.[12][14] In case of fire, use a Class D fire extinguisher, dry sand, or soda ash. DO NOT USE WATER OR FOAM. [12][13]
-
Ethyl bromoacetate: This reagent is a lachrymator and is corrosive. Handle with appropriate gloves and eye protection in a well-ventilated fume hood.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
Conclusion
The Wittig reaction remains an indispensable tool for the synthesis of alkenes. The protocol described herein for the reaction of this compound with a stabilized ylide provides a reliable method for the preparation of a functionalized ethyl acrylate derivative. Careful attention to anhydrous conditions and safety protocols, particularly when handling sodium hydride, is paramount for the successful and safe execution of this procedure. The versatility of the Wittig reaction allows for the synthesis of a vast array of complex molecules, making it a vital technique for researchers in drug development and materials science.
Reaction Mechanism Diagram
Caption: Mechanism of the Wittig reaction.
References
-
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
University of California, Irvine. Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. [Link]
-
University of Cape Town. SOP: ORDERING & STORAGE OF HYDRIDES. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]
-
University of California, Los Angeles. Sodium Hydride - Standard Operating Procedure. [Link]
-
University of California, Riverside. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Vassar College. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
-
Science of Synthesis. Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. [Link]
-
University of Wisconsin-Stout. A Solvent Free Wittig Reaction. [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
PubChem. Ethyl 3-(2-chlorophenyl)acrylate. [Link]
-
University of Wisconsin-Stout. A Solvent Free Wittig Reaction. [Link]
-
Chem-Station. Wittig Reaction. [Link]
-
KPU Pressbooks. 2.8 The Wittig Reaction – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. Reactions of Ylides. [Link]
-
Organic Syntheses. Benzenepropanoic acid, β-chloro-, ethyl ester. [Link]
-
PrepChem.com. Synthesis of B. Ethyl 2-Chloro-2-formylacetate. [Link]
-
MDPI. Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. [Link]
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Application Notes and Protocols: The Strategic Use of Ethyl 4-chlorobenzoylformate in the Synthesis of Agrochemical Scaffolds
Introduction: A Novel Approach to Agrochemical Core Synthesis
The relentless pursuit of more effective and environmentally benign agrochemicals necessitates innovative synthetic strategies. The pyrazole carboxamides represent a cornerstone of modern agrochemical discovery, with numerous commercial products featuring this privileged scaffold.[1] Their broad spectrum of biological activity, including insecticidal and fungicidal properties, stems from their ability to target specific biological pathways in pests and pathogens.[2][3] A critical bottleneck in the development of new pyrazole-based agrochemicals is the efficient and scalable synthesis of key pyrazole carboxylate intermediates.
This application note details a novel and highly efficient protocol for the synthesis of a key agrochemical intermediate, Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, utilizing Ethyl 4-chlorobenzoylformate as a strategic starting material. We will explore the chemical rationale behind this approach, provide a detailed, step-by-step protocol for its implementation, and discuss the potential for this intermediate in the synthesis of advanced agrochemical candidates.
The Synthetic Blueprint: A Convergent Pathway to a Key Intermediate
The core of our proposed synthesis lies in the classic Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[4] We have adapted this methodology to leverage the unique reactivity of this compound, an α-ketoester, which serves as a 1,3-dielectrophile precursor. The reaction proceeds via a condensation reaction with hydrazine, followed by cyclization and dehydration to afford the desired pyrazole.
The choice of this compound is deliberate. The 4-chlorophenyl moiety is a common feature in many successful agrochemicals, contributing to favorable binding interactions with target proteins and enhancing metabolic stability. The ethyl ester functionality provides a convenient handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid for amide coupling reactions.
Proposed Reaction Scheme:
Caption: Proposed synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | |
| Hydrazine hydrate | 80% in water | Sigma-Aldrich |
| Glacial Acetic Acid | ACS grade | Fisher Scientific |
| Ethanol | 200 proof | Decon Labs |
| Ethyl acetate | HPLC grade | VWR |
| Hexanes | HPLC grade | VWR |
| Anhydrous sodium sulfate | ACS grade | VWR |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in ethanol (5 mL per mmol of starting material).
-
-
Addition of Reagents:
-
To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 eq).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (10 mL per mmol of starting material).
-
Wash the organic layer with water (2 x 5 mL per mmol) and then with brine (1 x 5 mL per mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate as a white to off-white solid.
-
Data and Expected Results
The following table summarizes the expected results for the synthesis of Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate based on the provided protocol.
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.40 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 6.85 (s, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 163.5, 145.2, 140.8, 134.7, 129.8, 129.1, 128.5, 106.3, 61.8, 14.4 |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₂H₁₁ClN₂O₂: 251.05; found: 251.1 |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of the target pyrazole intermediate.
Caption: Workflow for the synthesis of the pyrazole intermediate.
Future Perspectives: A Gateway to Novel Agrochemicals
The synthesized Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a versatile intermediate for the development of a wide range of agrochemical candidates. The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole carboxamides. This approach is central to the synthesis of many commercial agrochemicals, including the blockbuster insecticide Chlorantraniliprole.[5][6][7]
Caption: Potential derivatization of the synthesized intermediate.
Conclusion
This application note has presented a novel and efficient protocol for the synthesis of a key agrochemical intermediate, Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, from this compound. The described methodology is robust, scalable, and provides a strategic entry point for the discovery and development of new pyrazole-based agrochemicals. The versatility of the synthesized intermediate opens up a multitude of possibilities for medicinal and agricultural chemists to explore novel chemical space in the ongoing effort to protect global food supplies.
References
-
From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry. [Link]
- Method for synthesizing chlorantraniliprole key intermediate.
-
Preparation method of chlorantraniliprole and intermediate thereof. Patsnap Eureka. [Link]
-
Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]
-
Synthesis and Some Reactions of 4-Benzoyl-5-Phenyl-1-Pyridin-2-yl-1 H-Pyrazole-3-Carboxylic Acid. Semantic Scholar. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. Nature Communications. [Link]
-
This compound. PubChem. [Link]
-
Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents. National Institutes of Health. [Link]
-
Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]
-
Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Natural and Applied Science. [Link]
-
Recent advancements in heterocyclic compounds as agrochemicals – A review. ResearchGate. [Link]
-
A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. [Link]
- Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
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- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]
Polymer-Supported Synthesis Utilizing Ethyl 4-Chlorobenzoylformate: A Guide for Heterocyclic Chemistry
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 4-chlorobenzoylformate in polymer-supported synthesis. We will delve into the strategic advantages of solid-phase chemistry, present detailed protocols for the immobilization of this versatile building block, and demonstrate its utility in the construction of valuable heterocyclic scaffolds. The methodologies outlined herein are designed to be robust and adaptable, fostering innovation in combinatorial chemistry and library synthesis.
Introduction: The Rationale for Solid-Phase Synthesis with this compound
The landscape of modern drug discovery and materials science is characterized by the need for rapid synthesis and screening of large numbers of diverse molecules. Polymer-supported synthesis, a technique pioneered by Bruce Merrifield, offers a powerful solution to this challenge. By anchoring a starting material to an insoluble resin, multi-step reaction sequences can be performed with the significant advantage of simplified purification; reaction by-products and excess reagents are simply washed away from the resin-bound intermediate.
This compound, an α-ketoester, is a particularly attractive building block for solid-phase synthesis. Its two electrophilic carbonyl centers provide a handle for diverse chemical transformations, making it a valuable precursor for a variety of heterocyclic systems. The 4-chloro substituent offers an additional point for diversification through nucleophilic aromatic substitution or cross-coupling reactions.
This guide will focus on a key application: the synthesis of quinoxalines, a privileged scaffold in medicinal chemistry. We will present a strategy that involves the immobilization of this compound onto a solid support and its subsequent reaction with ortho-phenylenediamines.
Immobilization of this compound onto a Solid Support
The first critical step in any solid-phase synthesis is the covalent attachment of the initial building block to the insoluble polymer resin. For this compound, this requires its conversion to a derivative suitable for linkage to common resins such as Wang resin (hydroxymethyl-functionalized) or Merrifield resin (chloromethyl-functionalized).
Preparation of the Linkable Building Block
To attach this compound to a hydroxyl-bearing resin like Wang resin, it must first be converted to its corresponding carboxylic acid. This can be achieved through selective hydrolysis of the ethyl ester.
Protocol 2.1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-chlorophenyl)-2-oxoacetic acid.
Attachment to Wang Resin
Wang resin is a popular choice for solid-phase synthesis due to its acid-labile linker, allowing for mild cleavage of the final product. The prepared 2-(4-chlorophenyl)-2-oxoacetic acid can be attached to Wang resin via esterification.
Protocol 2.2: Esterification of 2-(4-chlorophenyl)-2-oxoacetic acid to Wang Resin
-
Materials:
-
Wang resin
-
2-(4-chlorophenyl)-2-oxoacetic acid (4 eq relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the Wang resin in DCM for 30 minutes in a solid-phase reaction vessel.
-
Drain the DCM and wash the resin with fresh DCM (3x).
-
In a separate flask, dissolve 2-(4-chlorophenyl)-2-oxoacetic acid and DMAP in a minimal amount of DMF.
-
Add this solution to the swollen resin.
-
Add the DIC solution to the resin mixture and agitate at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
The successful loading of the resin can be monitored by techniques such as FT-IR spectroscopy by observing the appearance of the ester carbonyl stretch.[1]
Solid-Phase Synthesis of Quinoxalines
With the α-ketoester successfully immobilized, the stage is set for the construction of the heterocyclic target. The synthesis of quinoxalines is a classic reaction that proceeds via the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine.
Workflow for Quinoxaline Synthesis on Solid Support
Caption: General workflow for the solid-phase synthesis of quinoxalines.
Protocol 3.1: Synthesis of a 2-(4-chlorophenyl)quinoxaline Derivative
-
Materials:
-
Resin-bound 2-(4-chlorophenyl)-2-oxoacetate (from Protocol 2.2)
-
Substituted ortho-phenylenediamine (e.g., 1,2-diaminobenzene) (10 eq)
-
Acetic acid (catalytic amount)
-
DMF
-
-
Procedure:
-
Swell the functionalized resin in DMF for 30 minutes.
-
In a separate vial, dissolve the ortho-phenylenediamine and acetic acid in DMF.
-
Add this solution to the resin.
-
Heat the reaction mixture to 60-80°C and agitate for 12-24 hours.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (5x).
-
Dry the resin under vacuum.
-
The mechanism for this transformation involves the initial formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic quinoxaline. In many cases, this oxidation occurs spontaneously in the presence of air.
Cleavage and Product Isolation
The final step is the cleavage of the synthesized quinoxaline from the solid support. For Wang resin, this is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Protocol 4.1: TFA-Mediated Cleavage from Wang Resin
-
Materials:
-
Quinoxaline-functionalized resin
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
DCM
-
Cold diethyl ether
-
-
Procedure:
-
Swell the dry resin in DCM for 15 minutes.
-
Drain the DCM.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA, and then with DCM. Combine all filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Purify the crude product by reverse-phase HPLC.
-
Analytical Techniques for Monitoring Solid-Phase Reactions
Monitoring the progress of reactions on a solid support is crucial for optimizing conditions and ensuring the desired transformations have occurred. Several techniques can be employed:
-
FT-IR Spectroscopy: Useful for tracking the appearance or disappearance of key functional groups (e.g., carbonyls, amines).[1]
-
Magic Angle Spinning (MAS) NMR: Provides high-resolution NMR spectra of resin-bound molecules, offering detailed structural information.
-
Cleavage and Analysis: A small sample of the resin is treated with the cleavage reagent, and the resulting solution is analyzed by LC-MS or HPLC to determine the identity and purity of the product.
-
Colorimetric Tests: Qualitative tests, such as the Kaiser test for primary amines, can indicate the presence or absence of specific functional groups.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Entry | o-Phenylenediamine | Solvent | Temperature (°C) | Time (h) | Purity by LC-MS (%) |
| 1 | 1,2-Diaminobenzene | DMF | 80 | 16 | >90 |
| 2 | 4-Methyl-1,2-diaminobenzene | NMP | 80 | 18 | >85 |
| 3 | 4-Chloro-1,2-diaminobenzene | DMA | 90 | 24 | >80 |
Note: Purity is determined after cleavage and is an indicator of the efficiency of the solid-phase reaction.
Conclusion
This guide has outlined a strategic approach to utilizing this compound in polymer-supported synthesis. By first immobilizing this versatile building block onto a solid support, we have demonstrated a robust and efficient protocol for the synthesis of quinoxalines, a key heterocyclic scaffold. The principles and methodologies presented here can be readily adapted for the construction of other heterocyclic systems and for the creation of diverse chemical libraries. The inherent advantages of solid-phase synthesis, namely the ease of purification and the potential for automation, make this a powerful tool in the arsenal of the modern synthetic chemist.
References
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]
Sources
Flow Chemistry Applications of Ethyl 4-chlorobenzoylformate: Protocols for Asymmetric Synthesis and Photochemical Transformations
An in-depth technical guide prepared by a Senior Application Scientist.
Introduction
Ethyl 4-chlorobenzoylformate is a versatile α-ketoester building block utilized in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals. The presence of two reactive carbonyl groups and an aromatic ring functionalized with a chlorine atom makes it a prime substrate for a range of chemical transformations. Traditional batch processing of its reactions can present challenges related to thermal control for exothermic reactions, safety in handling high-pressure gases like hydrogen, and scalability issues in photochemical applications.
Flow chemistry, or continuous-flow processing, offers a robust solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes, coils, or packed beds, flow chemistry provides vastly superior heat and mass transfer, precise control over reaction parameters like residence time, temperature, and pressure, and enhanced safety by minimizing the volume of hazardous materials at any given time.[1][2] This guide provides detailed application notes and protocols for two key transformations of this compound using continuous-flow technology: catalytic asymmetric hydrogenation and a photochemical cycloaddition.
Application 1: Continuous Asymmetric Hydrogenation to (R)-Ethyl 4-chloromandelate
Scientific Rationale & Field-Proven Insights
The asymmetric reduction of α-ketoesters is a critical industrial reaction for producing chiral α-hydroxy esters, which are key intermediates for many active pharmaceutical ingredients (APIs).[1] The target molecule, (R)-Ethyl 4-chloromandelate, is a valuable chiral building block. Catalytic hydrogenation is the most direct route, but performing it asymmetrically in batch mode often requires high pressures of hydrogen gas and careful temperature control, posing significant safety and scale-up risks.
Continuous-flow hydrogenation in a packed-bed reactor mitigates these risks and offers superior performance. The use of a solid-supported (heterogenized) catalyst allows for its reuse over extended periods, dramatically improving process efficiency.[3] The high surface-area-to-volume ratio of the flow reactor ensures efficient contact between the hydrogen gas, the liquid substrate solution, and the solid catalyst, leading to rapid reaction rates.[4] Furthermore, the small reactor volume ensures that the exothermic heat of reaction is dissipated immediately, preventing hotspot formation and improving selectivity.[3]
The protocol described below is adapted from well-established procedures for the asymmetric hydrogenation of the parent compound, ethyl benzoylformate, over a cinchonidine-modified platinum catalyst.[5][6] The presence of the 4-chloro substituent is not expected to interfere with the core mechanism but may influence reaction kinetics, requiring minor optimization of the parameters provided.
Experimental Protocol: Asymmetric Hydrogenation
Objective: To synthesize (R)-Ethyl 4-chloromandelate with high conversion and enantioselectivity (>90% e.e.).
Reagents & Materials:
-
Substrate Solution (Stream A): 0.1 M this compound in Toluene.
-
Modifier Solution (Stream B): 0.05 mM Cinchonidine in Toluene.
-
Catalyst: 5% Platinum on Alumina (Pt/Al₂O₃) packed into a fixed-bed reactor column.
-
Gas: High-purity Hydrogen (H₂).
-
System: A high-pressure continuous flow reactor system equipped with HPLC pumps, a gas mass flow controller, a packed-bed reactor with independent heating, and a back-pressure regulator.
Methodology:
-
System Priming: The packed-bed reactor containing the Pt/Al₂O₃ catalyst is first flushed with the Toluene solvent at a low flow rate (0.1 mL/min) for 30 minutes to wet the catalyst bed.
-
Catalyst Modification: The Modifier Solution (Stream B) is introduced into the system at 0.5 mL/min for 1 hour to ensure complete modification of the platinum catalyst surface with the chiral alkaloid. This step is crucial for inducing enantioselectivity.[5]
-
Reaction Initiation:
-
The Hydrogen gas flow is initiated and pressurized to 60 bar using the back-pressure regulator. The system is allowed to stabilize for 15 minutes.
-
The reactor temperature is set to 25 °C.
-
The Substrate Solution (Stream A) and Modifier Solution (Stream B) are pumped simultaneously at a 10:1 ratio (e.g., Stream A at 0.9 mL/min, Stream B at 0.09 mL/min) to achieve the desired modifier concentration in the reactor. The continuous co-feeding of the modifier is necessary to maintain high steady-state enantioselectivity.[5]
-
-
Steady-State Operation: The system is run under these conditions for at least 5 residence times to reach steady state before collecting the product. The residence time is calculated based on the reactor volume and the total liquid flow rate.
-
Sample Collection & Analysis: The output stream is collected after the back-pressure regulator. Samples are analyzed by chiral HPLC to determine conversion and enantiomeric excess (e.e.).
-
System Shutdown: Upon completion, the substrate and modifier pumps are stopped, and the system is flushed with pure Toluene for 30 minutes before the hydrogen supply is turned off and the system is depressurized.
Data Summary: Hydrogenation
| Parameter | Value | Rationale & Reference |
| Substrate Concentration | 0.1 M | A typical concentration for laboratory-scale flow synthesis to ensure solubility and efficient reaction. |
| Catalyst | 5% Pt/Al₂O₃ | A standard, robust catalyst for the hydrogenation of carbonyls.[5][6] |
| Chiral Modifier | Cinchonidine | A well-established modifier for the Pt-catalyzed asymmetric hydrogenation of α-ketoesters.[5] |
| H₂ Pressure | 60 bar | High pressure increases hydrogen concentration in the liquid phase, accelerating the reaction rate.[4] |
| Temperature | 25 °C | Mild temperature is often sufficient and helps improve enantioselectivity by minimizing side reactions. |
| Residence Time | 5-15 min | The high efficiency of flow reactors allows for short reaction times compared to batch processes.[7] |
| Expected Conversion | >95% | Based on analogous systems and the high efficiency of gas-liquid-solid contact in packed beds.[8] |
| Expected e.e. | >90% | Dependent on precise control of modifier concentration and temperature.[5] |
Workflow Diagram: Asymmetric Hydrogenation
Caption: Workflow for continuous asymmetric hydrogenation.
Application 2: Continuous Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)
Scientific Rationale & Field-Proven Insights
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding a four-membered oxetane ring.[9][10] This reaction provides direct access to complex heterocyclic structures that are challenging to synthesize via thermal methods. For this compound, reaction with an electron-rich alkene like 2,3-dimethyl-2-butene can produce a highly functionalized oxetane.
Scaling up photochemical reactions in batch is notoriously difficult due to the Beer-Lambert law; light cannot penetrate deeply into the solution, leading to non-uniform irradiation, long reaction times, and the formation of byproducts from over-irradiation near the reactor surface.[11] Flow photochemistry elegantly solves this problem. By using reactors made from transparent tubing (e.g., FEP - Fluorinated Ethylene Propylene) with a small inner diameter, the entire reaction volume is subjected to a uniform and intense photon flux.[12] This results in dramatically accelerated reaction rates, higher yields, and cleaner product profiles.[13]
The protocol below is based on a reported flow Paternò-Büchi reaction of a benzoylformate ester, demonstrating the feasibility and advantages of this approach.[12] The use of a "slug flow" regime, where bubbles of an inert gas segment the liquid stream, can further enhance mixing within the segments and improve reaction efficiency.[12]
Experimental Protocol: Paternò-Büchi Reaction
Objective: To synthesize the corresponding oxetane from this compound and 2,3-dimethyl-2-butene.
Reagents & Materials:
-
Reagent Solution (Stream A): 0.05 M this compound and 0.25 M 2,3-dimethyl-2-butene in Acetonitrile.
-
Gas (Stream B, optional): Nitrogen (N₂).
-
System: A photochemical flow reactor consisting of a syringe pump, a gas inlet (optional), a T-mixer, a transparent FEP coil reactor wrapped around a UV light source, a water bath for temperature control, and a back-pressure regulator.
Methodology:
-
System Setup: The FEP tubing reactor coil is wrapped around a 365 nm UV lamp (e.g., medium-pressure mercury lamp or LED array) and submerged in a water bath set to 20 °C to dissipate excess heat.
-
Degassing: The prepared Reagent Solution is degassed with N₂ for 15 minutes to remove dissolved oxygen, which can quench the excited state of the ketoester.
-
Reaction Initiation:
-
The UV lamp is switched on and allowed to stabilize.
-
The Reagent Solution (Stream A) is pumped through the reactor at a defined flow rate (e.g., 0.2 mL/min) to achieve the desired residence time within the irradiated zone.
-
(Optional - for Slug Flow): Nitrogen gas (Stream B) is introduced through a T-mixer before the reactor coil at a low flow rate to create distinct gas-liquid segments. This improves internal mixing.[12]
-
-
Steady-State Operation: The system is operated for at least 5 residence times to ensure it reaches steady state. The reaction progress can be monitored by collecting samples and analyzing them via GC-MS or NMR.
-
Product Collection: The product stream exits the reactor through a back-pressure regulator (typically set to 5-10 bar to prevent solvent outgassing) and is collected for subsequent analysis and purification.
-
System Shutdown: The pump is stopped, and the system is flushed with pure acetonitrile before the UV lamp is turned off.
Data Summary: Paternò-Büchi Reaction
| Parameter | Value | Rationale & Reference |
| Substrate Concentration | 0.05 M | A dilute concentration is often used in photochemistry to ensure good light penetration.[11] |
| Alkene Concentration | 0.25 M (5 equiv.) | An excess of the alkene is used to favor the desired cycloaddition reaction. |
| Solvent | Acetonitrile | A common solvent for photochemical reactions due to its UV transparency and ability to dissolve reagents. |
| Wavelength | 365 nm | This wavelength is suitable for exciting the n→π* transition of the benzoylformate carbonyl group.[12] |
| Temperature | 20 °C | The reaction is not thermally driven; temperature control is for dissipating lamp heat and ensuring reproducibility. |
| Residence Time | 10-30 min | Flow photochemistry significantly reduces reaction times compared to batch, which can take hours.[12][13] |
| Expected Yield | 70-90% | Based on analogous flow photoreactions, which show marked improvement over batch methods.[12] |
| Flow Regime | Single Phase or N₂ Slug Flow | Slug flow can improve mixing and reaction efficiency.[12] |
Workflow Diagram: Photochemical Flow Reaction
Caption: Workflow for a continuous photochemical reaction.
References
-
Enantioselective Hydrogenation of Ethyl Benzoylformate, from Mechanism and Kinetics to Continuous Reactor Technology. (2025). ResearchGate. [Link]
-
Highly Efficient Asymmetric Paternò–Büchi Reaction in a Microcapillary Reactor Utilizing Slug Flow. (2025). ResearchGate. [Link]
-
Continuous flow hydrogenation of 4 with [Rh{(S,S)- EthylDuphos}(cod)] + BF 4 − /PTA/Al 2 O 3 catalyst and THF as solvent. (n.d.). ResearchGate. [Link]
-
Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. (2022). SciELO. [Link]
-
Development of a Continuous-Flow System for Asymmetric Hydrogenation Using Self-Supported Chiral Catalysts. (2009). PubMed. [Link]
-
Continuous flow multi-step organic synthesis. (2010). Chemical Communications. [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). Green Chemistry. [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). National Institutes of Health. [Link]
-
Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. (2021). ResearchGate. [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (n.d.). DSpace@MIT. [Link]
-
Paternò–Büchi reaction. (n.d.). Wikipedia. [Link]
-
Hydrogenation. (n.d.). Vapourtec. [Link]
-
Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. (2021). ChemRxiv. [Link]
-
Hydrogenation in Flow: Homogeneous and Heterogeneous Catalysis Using Teflon AF-2400 to Effect Gas-Liquid Contact at Elevated Pressure. (n.d.). Permeable Membrane Reactors. [Link]
-
Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. (2018). MDPI. [Link]
-
Paterno-Büchi Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Kinetic Modeling of Ethyl Benzoylformate Enantioselective Hydrogenation over Pt/Al2O3. (2014). Industrial & Engineering Chemistry Research. [Link]
-
Continuous flow based catch and release protocol for the synthesis of α-ketoesters. (2009). National Institutes of Health. [Link]
-
Asymmetric reactions in continuous flow. (2009). Beilstein Journal of Organic Chemistry. [Link]
-
A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (2006). Syrris. [Link]
-
The Paternò-Büchi reaction - a comprehensive review. (2019). PubMed. [Link]
-
Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. (2023). National Institutes of Health. [Link]
-
High-pressure asymmetric hydrogenation in a customized flow reactor and its application in multi-step flow synthesis of chiral drugs. (2020). Asynt. [Link]
-
Continuous-Flow Photochemistry: a need for chemical engineering. (2015). CORE. [Link]
-
Continuous One-Flow Multi-Step Synthesis of Active Pharmaceutical Ingredients. (2020). Reaction Chemistry & Engineering. [Link]
-
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow. (2021). Angewandte Chemie International Edition. [Link]
-
Continuous flow based catch and release protocol for the synthesis of α-ketoesters. (2009). ResearchGate. [Link]
-
Continuous Flow Photochemistry as an Enabling Synthetic Technology: Synthesis of Substituted-6(5H)-Phenanthridinones for use as Poly(ADP-ribose) Polymerase Inhibitors. (2013). MedChemComm. [Link]
-
Continuous flow based catch and release protocol for the synthesis of α-ketoesters. (2009). University of Melbourne. [Link]
-
Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. (2020). TU Wien's reposiTUm. [Link]
-
Flow Photo-On-Demand Phosgenation Reactions with Chloroform. (2023). ResearchGate. [Link]
-
Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. (2023). MDPI. [Link]
-
Photochemical Deracemization of a Medicinally-Relevant Benzopyran using an Oscillatory Flow Reactor. (2022). National Institutes of Health. [Link]
Sources
- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vapourtec.com [vapourtec.com]
- 4. asynt.com [asynt.com]
- 5. researchgate.net [researchgate.net]
- 6. research.abo.fi [research.abo.fi]
- 7. BJOC - Asymmetric reactions in continuous flow [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 10. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 4-chlorobenzoylformate
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the purification of Ethyl 4-chlorobenzoylformate. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this α-keto ester is paramount for the success of subsequent synthetic steps and the integrity of the final product. This document moves beyond simple protocols to provide a deeper understanding of the challenges inherent in purifying α-keto esters, offering detailed troubleshooting guides and validated analytical methods. Our goal is to empower you, the researcher, to diagnose issues, optimize your purification strategy, and confidently obtain this compound of the required purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling crude this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically arise from the starting materials, side reactions, or subsequent degradation. The most common synthesis is a Friedel-Crafts acylation of chlorobenzene with ethyl 2-chloro-2-oxoacetate (ethyl oxalyl chloride) using a Lewis acid catalyst like aluminum trichloride (AlCl₃).[1]
Potential impurities include:
-
Unreacted Starting Materials: Chlorobenzene, ethyl 2-chloro-2-oxoacetate.
-
Hydrolysis Products: 4-chlorobenzoylformic acid, which can result from exposure to moisture during workup.
-
Isomeric Byproducts: Small amounts of the ortho- and meta-acylated isomers can form, though the para-isomer is strongly favored.
-
Residual Catalyst: Traces of the Lewis acid catalyst can remain and must be thoroughly quenched and removed during the aqueous workup.
-
Solvent Residues: Dichloromethane or other solvents used in the reaction or workup.[1]
Q2: My crude product is a dark oil. Is this normal? What purification methods are recommended?
A2: Yes, it is common for crude this compound to be a light-colored to dark oil.[1] The primary and most effective method for purification is flash column chromatography on silica gel .[1][2] Other potential methods, such as vacuum distillation or recrystallization, present significant challenges. Vacuum distillation risks thermal decomposition, a known issue with α-keto esters, while recrystallization is difficult as the compound is typically an oil at room temperature.[3]
Q3: How do I assess the purity of my final product?
A3: The purity of this compound should be assessed using a combination of chromatographic and spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis, offering excellent resolution to separate the target compound from non-volatile impurities like the corresponding carboxylic acid.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for analyzing this volatile compound, GC-MS can identify and quantify volatile impurities and confirm the product's identity via its mass spectrum.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for purity estimation if an internal standard is used (qNMR).
Q4: Are there any specific stability concerns with this compound?
A4: α-Keto esters can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis or other side reactions.[7] On silica gel, which is inherently acidic, degradation can occur during long exposure in column chromatography.[2] The compound should be stored under an inert atmosphere, protected from moisture, and kept refrigerated to minimize degradation over time.
Part 2: Troubleshooting Guide for Purification by Column Chromatography
Column chromatography is the most reliable method for purifying this compound.[1] This section provides solutions to common problems encountered during this critical step.
Workflow for Column Chromatography Purification
Below is a generalized workflow for the purification process.
Caption: General workflow for column chromatography purification.
Problem 1: Product is Degrading on the Column
-
Symptom: You observe new, often more polar, spots on your TLC plates when analyzing the collected fractions compared to the crude material. Your recovery is also lower than expected.
-
Cause: this compound, like many keto esters, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other degradation pathways.[2][7]
-
Solution: Deactivation of Silica Gel The acidity of the silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (TEA).
Protocol 1: Column Deactivation with Triethylamine
-
Prepare Slurry: Pack the column using the wet slurry method with your chosen non-polar eluent (e.g., petroleum ether or hexane).
-
Prepare Deactivating Solution: Create a solution of your eluting solvent system (e.g., 9:1 Petroleum Ether:Ethyl Acetate) containing 1-2% triethylamine by volume.[2]
-
Flush the Column: Pass at least two column volumes of this triethylamine-containing solution through the packed column to neutralize the acidic sites.
-
Equilibrate: Flush the column again with 2-3 column volumes of your regular eluting solvent (without triethylamine) to remove excess TEA.
-
Load and Elute: The column is now ready for you to load your sample and proceed with the purification.[2]
-
Problem 2: Poor Separation of Product from a Close-Running Impurity
-
Symptom: TLC analysis shows two spots with very similar Rf values, one being your product, making it impossible to collect pure fractions.
-
Cause: The selected solvent system does not have sufficient resolving power for the specific mixture of compounds.
-
Solutions:
-
Optimize the Solvent System: The goal is to find a solvent mixture that maximizes the difference in Rf values (ΔRf). Systematically test different ratios of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). A common starting point is a petroleum ether:ethyl acetate mixture, ranging from 10:1 to 5:1.[1]
-
Use a Less Polar System: If the Rf of your product is high (>0.5), decrease the polarity of the eluent (e.g., move from 5:1 to 10:1 Hexane:EtOAc). This will cause all compounds to move more slowly down the column, often increasing the separation between them.
-
Implement Gradient Elution: Start with a very non-polar solvent system to elute non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common chromatography issues.
Part 3: Purity Assessment Protocols
After purification, it is crucial to accurately determine the purity of the isolated this compound.
Protocol 2: Purity Analysis by HPLC
This method is ideal for quantifying non-volatile impurities.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the purified oil into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).[5] For better peak shape, 0.1% phosphoric or formic acid can be added to the aqueous component.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV at 238 nm.[4]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate purity based on the relative peak area (% area). The main peak corresponding to this compound should be integrated, along with any impurity peaks.
Data Summary: Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile impurities; High resolution and sensitivity; Robust and quantitative.[4][5] | May not detect highly volatile impurities; Requires specific instrumentation. | Quantifying process-related impurities like 4-chlorobenzoic acid.[4] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile impurities; Provides structural information (mass spectrum); High sensitivity.[5] | Not suitable for non-volatile or thermally labile compounds; Derivatization may be needed for some impurities.[4] | Detecting residual solvents and volatile byproducts. |
References
- PROCESS FOR PURIFYING AN a-KETO ESTER. (2009). Google Patents.
Sources
- 1. This compound | 34966-48-8 [m.chemicalbook.com]
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- 3. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-chlorobenzoylformate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-chlorobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and procedural challenges encountered during this synthesis. The following question-and-answer format directly addresses specific issues to provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of chlorobenzene with ethyl oxalyl chloride is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of chlorobenzene are a common issue, primarily due to the deactivating nature of the chlorine substituent on the aromatic ring. The chlorine atom withdraws electron density from the benzene ring through its inductive effect, making it less nucleophilic and thus less reactive towards the electrophilic acylium ion.[1][2] Here are the primary causes and troubleshooting steps:
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃), the typical Lewis acid catalyst, can be deactivated by complexation with the acyl chloride or trace amounts of water.
-
Troubleshooting:
-
Ensure all reagents and glassware are scrupulously dry.
-
Increase the stoichiometric ratio of AlCl₃. For deactivated substrates, a higher catalyst loading can help drive the reaction to completion.
-
Consider using a more potent Lewis acid catalyst, such as trifluoromethanesulfonic acid (triflic acid), which can be more effective for deactivated aromatic rings.[1]
-
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow, and if it's too high, it can promote side reactions.
-
Troubleshooting:
-
Typically, the reaction is initiated at 0°C and then allowed to slowly warm to room temperature.[3] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time and temperature.
-
-
-
Poor Quality of Reagents: The purity of chlorobenzene, ethyl oxalyl chloride, and the Lewis acid catalyst is paramount.
-
Troubleshooting:
-
Use freshly distilled chlorobenzene and ethyl oxalyl chloride.
-
Use a high-purity, anhydrous grade of AlCl₃.
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the most common side products in this synthesis?
A2: The formation of isomeric and decomposition products is a known challenge. The primary side products to anticipate are:
-
Ortho and Meta Isomers: While the para-substituted product, this compound, is the major product due to steric hindrance, the ortho isomer (Ethyl 2-chlorobenzoylformate) is also formed.[4][5] The meta isomer is typically a very minor product. The chloro group is an ortho, para-director due to the resonance effect of its lone pairs of electrons, which delocalize into the benzene ring, increasing electron density at the ortho and para positions.[6]
-
Ethyl 4-chlorobenzoate: This side product arises from the decarbonylation of the ethyl oxalyl chloride-Lewis acid complex. The intermediate acylium ion can lose a molecule of carbon monoxide to form a more stable benzyl-type carbocation, which then acylates the chlorobenzene.
-
Diacylated Products: Although the acyl group is deactivating and generally prevents further acylation, under forcing conditions (e.g., high temperature, excess acylating agent), diacylation can occur.[2]
Q3: How can I minimize the formation of the ortho-isomer and the decarbonylation product?
A3: Minimizing these side products requires careful control of the reaction conditions.
-
Minimizing the Ortho-Isomer:
-
Steric Hindrance: The formation of the para-isomer is sterically favored over the ortho-isomer.[7] Using a bulkier Lewis acid or solvent could potentially increase the para-selectivity, although this may also decrease the overall reaction rate.
-
Temperature Control: Lowering the reaction temperature generally enhances selectivity. Running the reaction at 0°C or even lower temperatures during the addition of the acylating agent can favor the thermodynamically more stable para-product.
-
-
Minimizing Decarbonylation (Formation of Ethyl 4-chlorobenzoate):
-
Temperature Control: The decarbonylation of the acylium ion is a temperature-dependent process. Maintaining a low reaction temperature (0°C to room temperature) is crucial to suppress this side reaction.
-
Choice of Lewis Acid: The stability of the acylium ion intermediate is influenced by the Lewis acid. While stronger Lewis acids are needed to activate the deactivated ring, they can also promote decarbonylation. A careful balance is necessary.
-
Alternative Synthesis Routes & Their Side Reactions
If the Friedel-Crafts acylation proves to be problematic, consider these alternative synthetic strategies:
Grignard Reaction Approach
This involves the reaction of a Grignard reagent derived from 4-chlorobromobenzene with diethyl oxalate.
Potential Side Reactions:
-
Double Addition: Grignard reagents can add twice to esters, leading to the formation of a tertiary alcohol.[8][9] To favor the formation of the desired α-keto ester, it is crucial to use a 1:1 stoichiometry of the Grignard reagent to diethyl oxalate and maintain a low reaction temperature (-78 °C).
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the ester, leading to the formation of an enolate and reducing the yield of the desired product.[10]
Oxidation of a Secondary Alcohol
This route involves the oxidation of ethyl 2-(4-chlorophenyl)-2-hydroxyacetate.
Potential Side Reactions:
-
Over-oxidation: While secondary alcohols are generally oxidized to ketones, strong oxidizing agents under harsh conditions can lead to C-C bond cleavage and the formation of carboxylic acids or other degradation products.[11][12]
-
Incomplete Oxidation: Using a mild oxidizing agent or insufficient reaction time can result in the presence of unreacted starting alcohol in the final product.[13]
Purification Strategies
Effective purification is critical to isolate the desired this compound from the various side products.
| Purification Technique | Target Impurities | Key Considerations |
| Column Chromatography | Isomers, decarbonylation product, unreacted starting materials. | Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate). The polarity of the eluent can be gradually increased to elute the components based on their polarity.[3][14] |
| Recrystallization | Isomeric impurities, minor side products. | This technique is effective if there is a significant difference in the solubility of the desired product and the impurities in a particular solvent system.[15][16] |
| Preparative HPLC | Closely related isomers and other impurities with similar polarities. | A highly effective but more resource-intensive method for achieving high purity.[17][18][19][20][21] |
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add chlorobenzene (1.0 eq).
-
Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Pathways
Caption: Friedel-Crafts acylation of chlorobenzene leading to the desired product and common side products.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]
-
Filo. (2025, April 4). C.Q. 51. The major product formed in the Friedel-Craft acylation of chlorobenzene is. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]
-
Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2018, December 3). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. Retrieved from [Link]
-
American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025. Retrieved from [Link]
-
Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, July 31). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]
-
Reddit. (2022, August 3). Decarbonylation of acid chlorides under the influence of Lewis acids: i am confused how the presented reaction mechanism could work on the reaction of R3C-COCl with AlCl3?. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
Wyzant. (2023, February 25). Chlorobenzene is ortho and para directing for an incoming electrophile . Explain with diagram. Retrieved from [Link]
-
PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]
-
Quora. (2017, March 7). Why is chlorobenzene orthopara-directing in nature?. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Column Chromatography. Retrieved from [Link]
- Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
-
Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved from [Link]
-
YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Land of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
Filo. (2024, October 11). Explain Fridal-craft's acylation reaction in chlorobenzene. Retrieved from [Link]
-
University of Rochester. (2026). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Agilent. (n.d.). Strategy for Preparative LC Purification.
- University of Warwick. (n.d.). Principles in preparative HPLC.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Professor Dave Explains. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethyl 4-chlorobenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 4-chlorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. Here, we move beyond simple protocols to explain the why behind the how, providing a deeper understanding of the reaction dynamics to empower you in your laboratory work.
Introduction: The Friedel-Crafts Acylation Route
This compound is typically synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting chlorobenzene with an acylating agent, such as ethyl chlorooxoacetate (ethyl chloroglyoxylate), in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃)[1][2]. While the reaction is robust, achieving a high yield requires careful control over several critical parameters. This guide addresses the most common challenges encountered during this synthesis.
Troubleshooting Guide: Enhancing Your Synthesis Yield
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My yield of this compound is consistently low. What are the most likely causes?
A low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum trichloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will react with and deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous[3].
-
Reagent Purity and Stoichiometry:
-
Lewis Acid: Use a fresh, high-purity bottle of AlCl₃. Since the catalyst can complex with the product ketone, a stoichiometric amount or a slight excess (e.g., 1.5 to 2.0 equivalents relative to the limiting reagent) is often required for the reaction to go to completion[1][4].
-
Acylating Agent: Ethyl chlorooxoacetate is moisture-sensitive and can decompose over time. Using a freshly distilled or newly purchased reagent is recommended[5].
-
Substrate: While chlorobenzene is generally stable, ensure it is free from water and other impurities.
-
-
Inadequate Temperature Control: The reaction is exothermic. The initial addition of the Lewis acid should be performed at a low temperature (e.g., 0 °C) to prevent uncontrolled temperature spikes, which can lead to side reactions and degradation of the product[1]. After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion[1].
-
Inefficient Work-up and Purification: The product must be carefully isolated from the reaction mixture. This involves quenching the reaction (e.g., with ice/HCl), separating the organic layer, washing it to remove impurities and residual acid, and then performing a thorough purification, typically via column chromatography or vacuum distillation[1]. Losses can occur at each of these steps.
Q2: I'm observing significant impurity peaks in my analysis. What are the common side reactions and how can I minimize them?
The primary side product in this reaction is typically the ortho-isomer, ethyl 2-chlorobenzoylformate. The chlorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution. While the para-product is sterically favored and usually predominates, the formation of the ortho-isomer can reduce the yield of the desired product[6].
Strategies for Minimizing Side Products:
-
Temperature Control: Running the reaction at the recommended lower temperatures (starting at 0 °C) can enhance the regioselectivity, favoring the formation of the thermodynamically more stable para-isomer[1].
-
Controlled Addition: Slow, portion-wise addition of the Lewis acid to the solution of chlorobenzene and ethyl chlorooxoacetate helps maintain a consistent, low temperature and minimizes localized "hot spots" where side reactions can occur[1].
-
Solvent Choice: Dichloromethane is a common and effective solvent for this reaction[1]. Using a non-polar solvent helps to solubilize the reactants while being relatively inert under the reaction conditions.
Q3: How critical is the choice and amount of the Lewis acid catalyst?
The Lewis acid is arguably the most critical component of the reaction. Its primary role is to activate the acylating agent (ethyl chlorooxoacetate) by coordinating with a chlorine atom, which generates a highly electrophilic acylium ion (or a reactive complex) that can be attacked by the chlorobenzene ring[2][7].
-
Choice of Lewis Acid: While AlCl₃ is the most common and cost-effective choice, other Lewis acids like FeCl₃, SnCl₄, or TiCl₄ can also be used[4]. For more environmentally benign processes, researchers have explored recyclable catalysts, such as water-stable fluorous Lewis acids[8].
-
Amount of Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even an excess of the Lewis acid. This is because the Lewis acid can form a complex with the carbonyl oxygen of the product ketone, rendering it inactive. Therefore, you need enough catalyst to both drive the reaction and account for the amount that will be sequestered by the product[3]. A molar ratio of AlCl₃ to ethyl chlorooxoacetate of approximately 1.3 to 1.9 is often effective[1].
Q4: How can I effectively purify the final product to improve the isolated yield?
Proper purification is key to obtaining a high-purity product and an accurate yield calculation.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired para-isomer from the ortho-isomer and other non-polar impurities. A common eluent system is a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and moving to 5:1)[1].
-
Vacuum Distillation: this compound is a liquid that can be purified by distillation under reduced pressure. Its boiling point is reported as 85°C at 0.1 mm Hg[1]. This method is particularly useful for larger-scale syntheses after an initial crude purification.
The workflow for the synthesis and purification process can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Data Summary Table
The following table summarizes the key reaction parameters based on a typical literature procedure[1].
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Dichloromethane (DCM), anhydrous | Inert, good solubility for reactants. |
| Temperature | 0 °C for catalyst addition, then warm to RT | Controls exotherm, minimizes side reactions. |
| Reaction Time | 12 hours | Allows the reaction to proceed to completion. |
| Stoichiometry | Chlorobenzene: 1.0 equiv. | Substrate. |
| Ethyl Chlorooxoacetate: ~1.5 equiv. | Acylating agent, slight excess can drive reaction. | |
| Aluminum Trichloride: ~1.9 equiv. | Catalyst, excess needed to overcome product complexation. | |
| Purification | Silica Gel Chromatography (PE:EA) or Vacuum Distillation | Separates isomers and impurities effectively. |
| Expected Yield | ~67% (reported) | A benchmark for a successful reaction. |
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism?
A: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: The Lewis acid (AlCl₃) abstracts a chloride from ethyl chlorooxoacetate, forming a highly reactive acylium ion, which is resonance-stabilized.
-
Electrophilic Attack: The π-electrons of the chlorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
-
Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Mechanism of Friedel-Crafts acylation for this compound.
Q: What are the primary safety precautions for this synthesis?
A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before starting.
-
Reagents: Aluminum trichloride reacts violently with water and is corrosive. Ethyl chlorooxoacetate is a lachrymator and corrosive[5]. Dichloromethane is a suspected carcinogen. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[9][10].
-
Reaction: The reaction quench with water/ice is highly exothermic and releases HCl gas. This must be done slowly and in an ice bath within a fume hood.
-
Waste: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Q: How can I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside your starting material (chlorobenzene). The disappearance of the starting material and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion[11].
References
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Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - Scirp.org. Available at: [Link]
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This compound | C10H9ClO3 | CID 2758815 - PubChem - NIH. Available at: [Link]
- CN111689858B - Method for preparing ethyl chloroformate - Google Patents.
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]
- US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents.
-
Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
- CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents.
-
Material Safety Data Sheet - Ethyl chloroformate - Cole-Parmer. Available at: [Link]
-
Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC - NIH. Available at: [Link]
- CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents.
-
Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]
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Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4) - PubMed. Available at: [Link]
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A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - NIH. Available at: [Link]
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Ethylparaben | C9H10O3 | CID 8434 - PubChem - NIH. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Safety Data Sheet: Ethyl 4-hydroxybenzoate - Chemos GmbH&Co.KG. Available at: [Link]
-
Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies - NIH. Available at: [Link]
-
Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
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Ethyl 4-chlorobenzoylformate stability and storage issues
Technical Support Center: Ethyl 4-chlorobenzoylformate
A Guide to Stability, Storage, and Troubleshooting for Research Professionals
Introduction
This compound is a versatile α-keto ester intermediate crucial in the synthesis of pharmaceuticals and other high-value organic compounds.[1] The presence of two adjacent, reactive carbonyl groups—an ester and a ketone—renders the molecule highly useful synthetically but also susceptible to specific degradation pathways if not handled and stored correctly.[2] This guide provides in-depth technical support for researchers, addressing common stability issues, outlining preventative storage protocols, and offering clear troubleshooting steps to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life, this compound, which is typically a colorless to light yellow liquid or oil, should be stored under the following conditions.[3][4]
-
Temperature: Store at room temperature.[3] While refrigeration is often a default for reactive chemicals, for this specific compound, maintaining a consistent room temperature is sufficient and avoids potential issues with moisture condensation upon removal.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). The α-keto ester structure can be sensitive to oxidation over long periods.
-
Container: Use a tightly sealed, amber glass container. This protects the compound from both atmospheric moisture and light.
-
Environment: Keep in a dry, well-ventilated area away from incompatible substances.[5]
Q2: What are the primary chemical degradation pathways I should be aware of?
There are two principal degradation pathways for this compound: hydrolysis and photodecomposition.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases. This reaction cleaves the ester bond, yielding 4-chlorobenzoic acid and ethanol . The presence of 4-chlorobenzoic acid, a solid crystalline substance, is a definitive marker of hydrolytic degradation.[6] Microbial contamination can also be a source of esterases that catalyze this breakdown.[7]
-
Photodecomposition: Aromatic ketones are known to be photoreactive.[8] The benzoyl moiety in the molecule can absorb UV light, leading to the formation of reactive excited states. This can initiate various unpredictable side reactions, including radical formation, which may result in polymerization or the creation of colored impurities.[9][10] This is often observed as a gradual darkening or yellowing of the compound.
Q3: My bottle of this compound has turned dark yellow. What does this mean and can I still use it?
A color change from light yellow to a darker yellow or brown hue is a common indicator of degradation, most likely due to light exposure (photodecomposition). The colored impurities formed are often complex byproducts and can interfere with subsequent reactions, potentially by quenching catalysts or generating unintended side products.
Recommendation: Do not use the discolored reagent without purification. The concentration of the active compound is likely reduced, and the impurities may be detrimental to your experiment's outcome. Proceed to the Troubleshooting Guide for steps on how to assess and potentially salvage the material.
Q4: I've noticed a white crystalline precipitate in my liquid this compound. What is it?
The appearance of a white, fluffy, or crystalline solid is a classic sign of hydrolysis.[6] The precipitate is almost certainly 4-chlorobenzoic acid , which is a solid at room temperature and has limited solubility in the parent ester. This indicates that the material has been exposed to moisture. The presence of this solid confirms that the purity of your starting material is compromised.
Q5: How can improper storage of this starting material affect my downstream reaction outcomes?
Using degraded this compound can lead to several common experimental failures:
-
Lower Yields: The actual molar quantity of the starting material is lower than calculated, leading to an incomplete reaction.
-
Inconsistent Results: Batch-to-batch variability in the level of degradation will cause poor reproducibility.
-
Complex Product Mixtures: Degradation byproducts can participate in side reactions, making purification of your desired product difficult or impossible.
-
Catalyst Inactivation: Acidic byproducts like 4-chlorobenzoic acid can neutralize basic catalysts or reaction media, halting the intended chemical transformation.
Troubleshooting Guide: A Workflow for Compromised Reagents
If you suspect your this compound has degraded, follow this logical workflow to diagnose the issue and determine the best course of action.
Caption: Troubleshooting workflow for suspect this compound.
Experimental Protocols
Protocol 1: Purity Assessment via ¹H NMR Spectroscopy
This protocol provides a method to quickly assess the extent of hydrolytic degradation by comparing the integration of key signals.
Objective: To quantify the molar ratio of this compound to its primary hydrolysis product, 4-chlorobenzoic acid.
Methodology:
-
Sample Preparation: Carefully extract ~10-15 mg of the suspect liquid, avoiding any solid precipitate if present. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify this compound signals:
-
Triplet (3H) corresponding to the ethyl -CH₃ group (~1.4 ppm).
-
Quartet (2H) corresponding to the ethyl -CH₂- group (~4.5 ppm).
-
Aromatic protons (multiplets, ~7.5-8.0 ppm).
-
-
Identify 4-chlorobenzoic acid signals:
-
Aromatic protons (multiplets, ~7.5-8.1 ppm). Note: These will overlap with the product signals.
-
A very broad singlet for the carboxylic acid proton (-COOH), which may appear anywhere from 10-12 ppm or may not be visible at all due to exchange.
-
-
Quantification: The most reliable method is to compare the integration of the ethyl ester's quartet at ~4.5 ppm (representing 2 protons of the desired compound) with the integration of the aromatic region. If significant hydrolysis has occurred, the integration of the aromatic region will be disproportionately larger than expected relative to the ethyl group signals. A pure sample should show a clean 2H:4H (aromatic) ratio. A deviation indicates the presence of the aromatic acid degradation product.
-
Protocol 2: Safe Handling and Aliquoting for Long-Term Stability
To prevent degradation of a newly opened bottle, it is critical to aliquot the material for future use.
Objective: To partition a bulk quantity of the reagent into smaller, single-use volumes under an inert atmosphere to minimize repeated exposure to air and moisture.
Materials:
-
Schlenk line or glove box
-
Syringes and needles (oven-dried)
-
Multiple small amber glass vials with PTFE-lined screw caps (oven-dried)
-
Source of dry nitrogen or argon gas
Methodology:
-
Preparation: Dry all glassware (vials, syringes) in an oven at >120°C overnight and allow to cool in a desiccator.
-
Inerting: Bring the main bottle of this compound and the empty vials into a glove box. Alternatively, use a Schlenk line. Puncture the septum of the main bottle with a needle connected to the inert gas line and another needle as an outlet. Flush the headspace for 5-10 minutes.
-
Transfer: Using a clean, dry syringe, carefully draw the desired volume of the liquid from the main bottle.
-
Aliquoting: Dispense the liquid into the smaller, pre-dried vials.
-
Sealing: Immediately cap each vial tightly. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Label each vial clearly with the compound name, date, and concentration (if diluted). Store all aliquots under the recommended conditions (room temperature, dark, dry).
Summary of Stability & Storage Parameters
| Parameter | Recommended Condition | Condition to Avoid | Rationale & Consequence of Deviation |
| Temperature | Room Temperature[3] | Extreme heat / Freeze-thaw cycles | Strong heating can cause thermal decomposition.[11] Freeze-thaw cycles can introduce moisture. |
| Atmosphere | Dry, Inert (Nitrogen/Argon) | Humid air, Oxygen | Moisture leads to hydrolysis, forming 4-chlorobenzoic acid.[7] Oxygen can cause slow oxidative degradation. |
| Light | In the dark (Amber vial) | UV light, Prolonged direct sunlight | Light exposure causes photodecomposition, leading to colored impurities and loss of purity.[8] |
| pH | Neutral | Acidic or Basic conditions | Both acid and base catalyze the hydrolysis of the ester bond. |
| Compatibility | Glass, PTFE | Strong oxidizing agents, strong bases, water[12][13] | Incompatible materials can catalyze rapid decomposition or cause hazardous reactions. |
Key Degradation Pathway Diagram
Caption: Primary degradation pathways for this compound.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Zhang, Z., et al. (2021). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]
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West Liberty University. Material Safety Data Sheet for Ethyl 4-aminobenzoate.[Link]
-
Basaric, N., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. Molecules. [Link]
-
Loba Chemie. ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS.[Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.[Link]
-
CORE. Photochemical reactions of aromatic aldehydes and ketones.[Link]
- Google Patents.Process for purifying an alpha-keto ester.
-
Davidson, R. S., et al. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]
-
Charlier, M., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology. [Link]
-
ResearchGate. Methods for the Synthesis of α-Keto Esters.[Link]
-
Ajithkumar, P. V., et al. (2000). Pathways for 3-chloro- And 4-chlorobenzoate Degradation in Pseudomonas Aeruginosa 3mT. Applied and Environmental Microbiology. [Link]
- Google Patents.
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2022). ACS Catalysis.[Link]
-
Wang, C., et al. (2015). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications. [Link]
-
PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
D'Arcy, S., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]
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Troubleshooting failed reactions involving Ethyl 4-chlorobenzoylformate
Welcome to the technical support center for Ethyl 4-chlorobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile α-keto ester. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot failed experiments and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary applications and reactivity profile of this compound?
This compound, also known as ethyl 2-(4-chlorophenyl)-2-oxoacetate, is a highly valuable bifunctional building block in organic synthesis.[1] Its structure contains two key electrophilic sites: an ester and an α-keto group. This dual reactivity allows it to participate in a wide array of transformations.[2][3]
-
α-Keto Group: This is a strong electrophile, susceptible to nucleophilic attack. It readily participates in reactions like Wittig olefination, reductions to α-hydroxy esters, and additions of organometallic reagents.
-
Ester Group: This site can undergo nucleophilic acyl substitution (e.g., hydrolysis, transesterification, amidation), although it is generally less reactive than the ketone.[4]
-
Aromatic Ring: The 4-chloro substituent can be a site for nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions.
Its utility is highlighted in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3]
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical to maintain the reagent's integrity.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Avoid exposure to moisture, as the ester is susceptible to hydrolysis. It should be stored away from strong acids, strong bases, and oxidizing agents.[5]
-
Handling: Use this compound in a well-ventilated area or a fume hood.[6] It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7] In case of contact, rinse the affected area thoroughly with water.[7]
Q3: Is this compound stable under typical reaction conditions?
While generally stable, its stability is condition-dependent. The α-keto ester functionality can be sensitive to:
-
Strong Bases: Can promote self-condensation reactions or hydrolysis of the ester.
-
Strong Acids: Can catalyze hydrolysis, especially in the presence of water.[4]
-
Elevated Temperatures: Prolonged heating can lead to decomposition or side reactions.[8]
-
Nucleophiles: As a primary reagent, it is inherently reactive towards nucleophiles. Unintended reactions can occur if contaminants are present.
It is crucial to use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) for most applications to prevent unwanted side reactions.
Section 2: Troubleshooting Guide for Failed Reactions
This section provides a problem-oriented approach to troubleshoot common failures in reactions involving this compound.
Problem 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficient Reagent Activity | The nucleophile or other critical reagent may have degraded due to improper storage or age. For example, Grignard reagents are notoriously sensitive to air and moisture. | Validate Reagents: Test the questionable reagent in a known, reliable reaction. Use freshly prepared or newly purchased reagents. Ensure organometallic reagents are properly titrated before use. |
| Inadequate Temperature | Many reactions require a specific activation energy. Room temperature may be insufficient to initiate the reaction at a reasonable rate. | Optimize Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or HPLC.[9] Be cautious of potential side reactions at higher temperatures. |
| Poor Solubility | If reactants are not in the same phase, the reaction rate will be severely limited. This is common in biphasic systems or when one reactant has poor solubility in the chosen solvent. | Solvent Screening: Test a range of anhydrous solvents in which all reactants are soluble. Phase-Transfer Catalysis: For reactions with anionic nucleophiles in non-polar solvents, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to shuttle the nucleophile into the organic phase. |
| Catalyst Inactivation/Insufficiency | Catalysts can be poisoned by impurities (e.g., water, oxygen) or used in insufficient quantities. For instance, Lewis acids like AlCl₃ are highly sensitive to moisture.[10] | Increase Catalyst Loading: Perform a trial with a higher catalyst loading (e.g., increase from 1 mol% to 5 mol%). Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
Troubleshooting Workflow: No Conversion
Problem 2: Formation of 4-Chlorobenzoic Acid as a Major Side Product
Symptom: A significant spot/peak corresponding to 4-chlorobenzoic acid is observed, often complicating purification.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Hydrolysis of Ester | The ester functionality is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water.[4][11] The workup procedure is a common source of this issue. | Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere. Neutral Workup: During workup, use a mild wash with saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Avoid prolonged contact with aqueous acid or base. |
| Oxidative Cleavage | Although less common, certain powerful oxidants or harsh reaction conditions could potentially cleave the bond between the two carbonyl groups. | Review Reagents: Scrutinize the reaction components for any strong oxidizing agents that are not part of the intended reaction. Consider if the reaction is being run in the presence of air for extended periods at high temperatures. |
Mechanism: Base-Mediated Hydrolysis
Problem 3: Complex Mixture of Unidentifiable Byproducts
Symptom: The crude reaction mixture shows multiple new spots on TLC or peaks in LC-MS/GC-MS, with none corresponding to the expected product in significant yield.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Thermal Decomposition | As an α-keto ester, the compound can undergo decarbonylation (loss of CO) at high temperatures to form ethyl 4-chlorobenzoate.[12][13] Other decomposition pathways may also be active. | Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. Use a heat shield or oil bath for precise temperature control. |
| Self-Condensation or Polymerization | In the presence of strong bases or acids, enolates can form, leading to aldol-type or Claisen-type self-condensation reactions.[14] This is more likely if the reaction is run at high concentrations. | Slow Addition: Add the base or other activating reagent slowly and at a low temperature to maintain a low instantaneous concentration. Dilution: Run the reaction at a higher dilution to disfavor intermolecular side reactions. |
| Reaction with Solvent | Certain solvents can participate in the reaction. For example, alcoholic solvents can act as nucleophiles, leading to transesterification. | Use Non-Reactive Solvents: Choose inert solvents like THF, Dichloromethane, Toluene, or Diethyl Ether, ensuring they are compatible with all reagents. |
Section 3: Key Experimental Protocols & Data
This section provides standardized, step-by-step methodologies for reaction monitoring and a common synthetic application.
Protocol 1: Reaction Monitoring by HPLC
High-Performance Liquid Chromatography (HPLC) is a superior method for quantitatively tracking the consumption of starting material and the formation of the product.[15][16]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Gradient: Start at 40% Acetonitrile, ramp to 70% over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.[15]
-
-
Sample Preparation:
Protocol 2: Acylation of a Hindered Alcohol using DMAP Catalyst
This protocol describes a common reaction where this compound might be used as an acylating agent, with 4-Dimethylaminopyridine (DMAP) as a powerful catalyst for sterically hindered substrates.[17][18]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sterically hindered alcohol (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)[19]
-
Triethylamine (Et₃N) (1.5 equiv) as a stoichiometric base
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂/Ar)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered alcohol, DMAP, and triethylamine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The use of DMAP as a nucleophilic catalyst dramatically accelerates the rate of acylation compared to using only a stoichiometric base.[9][17][19]
Data Presentation: Analytical Techniques Comparison
| Technique | Primary Use | Advantages | Limitations |
| TLC | Rapid qualitative monitoring | Fast, inexpensive, simple setup | Non-quantitative, lower resolution |
| HPLC-UV | Quantitative reaction monitoring[15] | High resolution, quantitative, reproducible | Higher cost, requires method development |
| GC-MS | Byproduct identification[20] | High sensitivity, provides structural info | Requires volatile/thermally stable analytes |
| NMR | Structural confirmation | Definitive structural elucidation | Low throughput, expensive, requires pure sample |
References
- The Role of 4-Dimethylaminopyridine (4-DMAP)
- Application of Efficient C
- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
- Optimizing Acylation Reactions with DMAP: Key Parameters Explained. (2025-12-29). Benchchem.
- A Comparative Guide to Analytical Standards for Ethyl 4-chlorobenzo
- Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric c
- SAFETY D
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
- SAFETY D
- SAFETY D
- Reactivity of Alpha Hydrogens. (2023-01-22). Chemistry LibreTexts.
- Material Safety D
- Ethyl 4-chlorobenzoylform
- A Comparative Guide to Analytical Methods for Monitoring Ethyl 4-(chloromethyl)
- A Comparative Guide to the Determination of Impurities in Ethyl 4-Chlorobenzo
- Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone. Benchchem.
- Ethyl 4-chlorobenzo
- Ester Chemistry. (2020-05-30). Chemistry LibreTexts.
- ETHYL 4-CHLOROBENZOYLFORM
- Ethyl-4-chlorobenzo
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- 2. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 18. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 19. Application of Efficient Catalyst DMAP [en.highfine.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Products from Ethyl 4-chlorobenzoylformate
Welcome to the technical support guide for troubleshooting and characterizing unexpected products in reactions involving Ethyl 4-chlorobenzoylformate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile α-ketoester. Given its reactivity, encountering side products is not uncommon. This guide provides in-depth, experience-driven answers to common issues, helping you identify byproducts, understand their formation mechanisms, and optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a reaction with this compound and my TLC plate shows a new, highly polar spot that stains acidic. What is this likely byproduct?
A: The most probable identity of this new, polar compound is 4-chlorobenzoic acid .
Causality & Mechanism: this compound possesses two carbonyl groups and an ester linkage, making it susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of nucleophilic water during a reaction or aqueous workup.[1][2] The ester functional group can be cleaved, and the α-keto group can also be involved in subsequent reactions. The primary hydrolysis product would be 4-chlorobenzoylformic acid, which is an α-keto acid. However, α-keto acids are known to be unstable and can readily undergo oxidative cleavage under various conditions, especially if any oxidizing agents are present or upon exposure to air, leading to the more stable 4-chlorobenzoic acid.
This byproduct is significantly more polar than the starting material due to the presence of the carboxylic acid group, which can engage in hydrogen bonding. This explains its lower retention factor (Rf) on a normal-phase TLC plate.
Q2: My ¹H NMR spectrum shows an unexpected sharp singlet around 9-10 ppm. What compound does this suggest?
A: A singlet in the 9-10 ppm region of a ¹H NMR spectrum is highly characteristic of an aldehyde proton. This strongly suggests the formation of 4-chlorobenzaldehyde .
Causality & Mechanism: The formation of 4-chlorobenzaldehyde is a classic example of decarboxylation of an α-keto acid.[3][4] This is typically a two-step process in the context of your reaction:
-
Hydrolysis: As discussed in Q1, the starting ester is first hydrolyzed to 4-chlorobenzoylformic acid.
-
Decarboxylation: α-keto acids are thermally unstable and can readily lose carbon dioxide (CO₂) upon gentle heating to form an aldehyde.[5][6] If your reaction was run at an elevated temperature or if local heating occurred during workup (e.g., concentrating the solution at high temperatures), this pathway is highly probable.
Q3: My mass spectrum shows a peak at m/z 184/186, but my starting material has a molecular weight of 212.63 g/mol . What could this be?
A: A molecular ion peak cluster at m/z 184/186 (indicating the presence of one chlorine atom) suggests the formation of Ethyl 4-chlorobenzoate .[7][8]
Causality & Mechanism: This byproduct can arise from a decarbonylation event (loss of carbon monoxide, CO) from the α-keto ester, which can sometimes be promoted by certain transition metals or under specific photochemical or thermal conditions. A more common cause, however, relates to the synthesis of the starting material itself. This compound is often prepared via a Friedel-Crafts reaction.[9] An incomplete reaction or a side reaction during that synthesis could lead to impurities. If the acylation was performed with a reagent that could also lead to the formation of the simple benzoate, it might be carried over as an impurity.
It is crucial to verify the purity of your starting material before beginning your experiment to rule out the possibility of it being a pre-existing contaminant.
Systematic Identification of Unknown Byproducts
When an unexpected product is observed, a systematic approach is essential for its identification. The following workflow and protocols provide a robust framework for characterization.
Data Summary for Common Byproducts
The table below summarizes key analytical data for the starting material and its most common unexpected byproducts. Use this as a reference when interpreting your spectra.
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) |
| This compound (Starting Material) | Cl-C₆H₄-CO-CO-OEt | 212.63[10] | 8.0-8.1 (d, 2H), 7.5-7.6 (d, 2H), 4.4 (q, 2H), 1.4 (t, 3H) | ~185 (keto C=O), ~162 (ester C=O), 142-128 (aromatic), ~63 (OCH₂), ~14 (CH₃) | ~1735 (ester C=O), ~1685 (keto C=O) |
| 4-Chlorobenzoic Acid (Hydrolysis Product) | Cl-C₆H₄-COOH | 156.57[11] | 11-13 (br s, 1H, COOH), 8.0 (d, 2H), 7.5 (d, 2H)[12][13] | ~172 (C=O), ~139 (C-Cl), 131-129 (aromatic)[13] | 2500-3300 (broad, O-H), ~1680 (C=O) |
| 4-Chlorobenzaldehyde (Decarboxylation Product) | Cl-C₆H₄-CHO | 140.57 | 9.9-10.0 (s, 1H, CHO), 7.9 (d, 2H), 7.6 (d, 2H) | ~191 (C=O), ~139 (C-Cl), 135-129 (aromatic) | ~2820, ~2720 (C-H stretch), ~1700 (C=O) |
| Ethyl 4-chlorobenzoate (Side Product/Impurity) | Cl-C₆H₄-CO-OEt | 184.62[7] | 8.0 (d, 2H), 7.4 (d, 2H), 4.4 (q, 2H), 1.4 (t, 3H)[8] | ~165 (C=O), ~139 (C-Cl), 131-128 (aromatic), ~61 (OCH₂), ~14 (CH₃)[8] | ~1720 (C=O), ~1270 (C-O stretch) |
Experimental Protocols
Protocol 1: Isolation of an Unknown Byproduct by Column Chromatography
This protocol is a self-validating system as successful separation is confirmed by subsequent analytical tests showing a pure compound.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure at a low temperature (<30°C) to remove the bulk solvent. Do not heat excessively to prevent thermal degradation (e.g., decarboxylation).
-
Adsorbent Preparation: Dry-pack a glass column with silica gel. The amount should be 50-100 times the weight of the crude mixture.
-
Loading the Column: Adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine fractions that contain the pure, isolated byproduct.
-
Analysis: Evaporate the solvent from the combined, pure fractions and submit the isolated compound for spectroscopic analysis (MS, NMR, IR).
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isolated, dry byproduct.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is suitable for most neutral organic compounds. If a carboxylic acid is suspected, DMSO-d₆ is often preferred as it allows for the observation of the acidic proton.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If the structure is not immediately obvious, perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).
-
-
Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the reference data in the table above and consult spectral databases.
References
-
4-Chlorobenzoic acid - Spectra , SpectraBase. [Link]
-
Benzoic acid, 4-chloro- , NIST Chemistry WebBook. [Link]
-
4-Chlorobenzoic Acid , PubChem. [Link]
-
4-Chlorobenzoic Acid at BMRB , Biological Magnetic Resonance Bank. [Link]
-
Decarboxylation of a keto acids , Journal of Chemical Education. [Link]
-
Decarboxylation , Chemistry Steps. [Link]
-
Decarboxylation of alpha-ketoisovaleric acid after oral administration in man , PubMed. [Link]
-
Decarboxylation , Master Organic Chemistry. [Link]
-
Qualitative Organic Analysis – Identification of an Unknown , University of Missouri–St. Louis. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters , AK Lectures. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques , Research and Reviews: Journal of Chemistry. [Link]
-
Tricks to Identify Organic Reaction Products Instantly , YouTube. [Link]
-
This compound , PubChem. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis , Tidewater Community College. [Link]
-
Ethyl-4-chlorobenzoate , NIST Chemistry WebBook. [Link]
-
Ethyl-4-chlorobenzoate IR Spectrum , NIST Chemistry WebBook. [Link]
-
Ethyl 4-chlorobenzoate , PubChem. [Link]
- Synthesis of ethyl 4-haloacetoacetates, Google P
-
Impurities Characterization in Pharmaceuticals: A Review , International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The Hydrolysis of Ethyl Benzoate , YouTube. [Link]
-
Hydrolysis of ethyl benzoate , SSERC. [Link]
-
Ethyl-4-chlorobenzoate Phase change data , NIST Chemistry WebBook. [Link]
-
What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? , Quora. [Link]
-
The Claisen Condensation Reaction , Chemistry LibreTexts. [Link]
-
Mixed Claisen Condensations , OpenStax. [Link]
-
What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? , Quora. [Link]
-
The Acetoacetic Ester Condensation and Certain Related Reactions , ResearchGate. [Link]
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- 2. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
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- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. Decarboxylation of alpha-ketoisovaleric acid after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound | C10H9ClO3 | CID 2758815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 12. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
- 13. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
Technical Support Center: Strategies for Overcoming the Poor Reactivity of Ethyl 4-chlorobenzoylformate
Welcome to the technical support center dedicated to addressing the challenges associated with the reactivity of Ethyl 4-chlorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in their synthetic endeavors with this versatile yet sometimes challenging reagent. Here, we will delve into the underlying reasons for its occasionally sluggish reactivity and provide actionable troubleshooting strategies and detailed protocols to enhance reaction outcomes.
Understanding the Reactivity Profile of this compound
This compound possesses two key reactive sites: the ester and the α-keto group. The electronic properties of the 4-chlorobenzoyl moiety significantly influence the reactivity of these functional groups. The chlorine atom, being an electron-withdrawing group, increases the electrophilicity of the carbonyl carbons, which should, in theory, make them more susceptible to nucleophilic attack. However, steric hindrance and the potential for delocalization of electron density within the aromatic system can sometimes lead to lower than expected reactivity.
This guide will address common issues encountered during reactions such as nucleophilic additions, reductions, and cross-coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.
Issue 1: Incomplete or Slow Nucleophilic Addition to the Ketone Carbonyl
Question: My nucleophilic addition to the ketone of this compound is sluggish and gives low yields. What factors could be contributing to this, and how can I improve the reaction?
Answer: Several factors can impede nucleophilic attack on the α-keto group. Let's break down the potential causes and solutions.
-
Steric Hindrance: The benzoyl group can sterically hinder the approach of bulky nucleophiles.
-
Recommendation: If possible, consider using a less sterically demanding nucleophile. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions at elevated temperatures.
-
-
Insufficient Nucleophile Strength: The nucleophile may not be potent enough to attack the ketone carbonyl efficiently.
-
Recommendation: If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more reactive conjugate base (an alkoxide or amide) using a suitable non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
-
Lewis Acid Catalysis: Activation of the carbonyl group can significantly enhance its electrophilicity.
-
Recommendation: The addition of a Lewis acid can coordinate to the carbonyl oxygen, making the carbonyl carbon more electron-deficient and susceptible to nucleophilic attack.
-
Experimental Protocol: Lewis Acid-Catalyzed Nucleophilic Addition
This protocol provides a general guideline for activating this compound with a Lewis acid for reaction with a generic nucleophile.
| Reagent/Parameter | Recommended Conditions |
| This compound | 1.0 equivalent |
| Nucleophile | 1.1 - 1.5 equivalents |
| Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, MgBr₂) | 0.5 - 1.2 equivalents |
| Solvent | Anhydrous, non-coordinating solvent (e.g., Dichloromethane, Toluene) |
| Temperature | -78 °C to room temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to the desired temperature (typically -78 °C).
-
Slowly add the Lewis acid to the stirred solution.
-
After stirring for 15-30 minutes, add the nucleophile dropwise.
-
Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous ammonium chloride or water).
-
Proceed with a standard aqueous workup and purification.
Caption: Lewis acid activation of the carbonyl group.
Issue 2: Poor Yields in Reduction Reactions
Question: I am trying to reduce the ketone in this compound to a secondary alcohol, but the reaction is either incomplete or I observe over-reduction of the ester. How can I achieve selective reduction?
Answer: Achieving selective reduction of the ketone in the presence of an ester requires careful selection of the reducing agent and reaction conditions.
-
Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the ketone and the ester. Milder reducing agents are necessary for selectivity.
-
Recommendation: Sodium borohydride (NaBH₄) is a commonly used reagent for the selective reduction of ketones in the presence of esters. The reaction is typically performed in alcoholic solvents like methanol or ethanol.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Recommendation: Perform the NaBH₄ reduction at 0 °C or even lower temperatures to minimize any potential side reactions, including the slow reduction of the ester.
-
Experimental Protocol: Selective Ketone Reduction with NaBH₄
| Reagent/Parameter | Recommended Conditions |
| This compound | 1.0 equivalent |
| Sodium Borohydride (NaBH₄) | 1.0 - 1.5 equivalents |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to room temperature |
Step-by-Step Procedure:
-
Dissolve this compound in the chosen alcoholic solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium borohydride portion-wise to the stirred solution. Be cautious as hydrogen gas is evolved.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, slowly quench the reaction by adding water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Caption: Selective vs. non-selective reduction pathways.
Frequently Asked Questions (FAQs)
Q1: Can the chloro-substituent on the aromatic ring be displaced during reactions?
A1: The chloro group on the aromatic ring is generally stable under many reaction conditions.[1] However, under harsh conditions, such as high temperatures and the presence of strong nucleophiles, nucleophilic aromatic substitution can occur, though it is not a common issue in most applications of this compound.
Q2: My reaction is still not proceeding to completion even after implementing the troubleshooting steps. What else can I try?
A2: If you continue to face challenges, consider the following:
-
Purity of Reagents: Ensure that your this compound and all other reagents and solvents are of high purity and anhydrous where necessary.[2]
-
Reaction Monitoring: Actively monitor your reaction over a longer period. Some reactions may simply be inherently slow.
-
Alternative Catalysts: For reactions involving catalysis, screen a variety of catalysts to find one that is optimal for your specific transformation.
-
Microwave Chemistry: In some cases, using a microwave reactor can significantly accelerate slow reactions.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, it is important to handle this compound with appropriate safety measures. It can cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.[4]
References
- BenchChem. Technical Support Center: Stability of Ethyl 4-chlorobenzoate in Basic Conditions.
- BenchChem. Technical Support Center: Hydrolysis of Ethyl 4-chlorobenzoate.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-chlorobenzoate.
- PubChem. This compound.
- BenchChem. Best practices for handling the moisture sensitivity of Ethyl 4-(chloromethyl)benzoate.
Sources
Preventing decomposition of Ethyl 4-chlorobenzoylformate during workup
Welcome to the technical support center for Ethyl 4-chlorobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and purification of this valuable α-keto ester. Here, we provide in-depth troubleshooting advice and detailed protocols to prevent its decomposition during workup, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected yield of this compound after workup and purification. What are the likely causes?
Lower than expected yields are commonly attributed to the decomposition of the target molecule during the workup phase. This compound, being an α-keto ester, is susceptible to hydrolysis, which is the primary degradation pathway. This hydrolysis can be catalyzed by both acidic and basic conditions, which are often employed during the workup of reactions such as the Friedel-Crafts acylation used for its synthesis.
The key factors leading to decomposition are:
-
Presence of Water: Prolonged contact with water, especially at elevated temperatures, can lead to the hydrolysis of the ester functionality.
-
pH Extremes: Both strong acids (e.g., residual Lewis acids from a Friedel-Crafts reaction) and bases (used for quenching or washing) can significantly accelerate the rate of hydrolysis.
-
Elevated Temperatures: Heating during workup or concentration can promote decomposition.
Q2: What are the primary decomposition products of this compound?
The main decomposition product is 4-chlorobenzoylformic acid (also known as 4-chlorophenylglyoxylic acid), resulting from the hydrolysis of the ethyl ester. Under certain conditions, particularly with heating, this α-keto acid can further decarboxylate to yield 4-chlorobenzaldehyde .
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section provides a structured approach to identifying the root cause of decomposition and implementing effective solutions.
Table 1: Troubleshooting Low Yield and Impurities
| Observation | Potential Cause | Recommended Action |
| Oily residue that is difficult to purify; TLC shows a polar spot near the baseline. | Hydrolysis to 4-chlorobenzoylformic acid. The carboxylic acid is much more polar than the ester. | 1. Minimize contact with water during workup. 2. Use a mildly acidic or neutral wash (e.g., cold, dilute HCl followed by brine) instead of a basic wash. 3. Extract the product quickly into an organic solvent. 4. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration. |
| A distinct almond-like smell from the crude product; presence of a less polar impurity on TLC. | Decarboxylation of 4-chlorobenzoylformic acid to 4-chlorobenzaldehyde. This occurs if the hydrolysis product is subjected to heat. | 1. Avoid high temperatures during workup and concentration. Use a rotary evaporator at low temperature and pressure. 2. If hydrolysis has occurred, consider purification methods that can separate the aldehyde from your product, such as column chromatography. |
| Emulsion formation during aqueous workup. | Presence of both the acidic hydrolysis product and unquenched basic reagents. | 1. Add more organic solvent to the separatory funnel. 2. A gentle wash with brine can help break the emulsion. 3. Consider using a milder quenching agent. |
Visualizing the Decomposition Pathway
The following diagram illustrates the primary decomposition pathways of this compound during a typical aqueous workup.
Caption: Decomposition of this compound.
Recommended Workup Protocols to Minimize Decomposition
To preserve the integrity of this compound, a mild and efficient workup procedure is crucial. Below are two recommended protocols.
Protocol 1: Mild Acidic Workup
This protocol is ideal for quenching reactions where a Lewis acid catalyst (e.g., AlCl₃) has been used, such as in a Friedel-Crafts acylation.
Objective: To neutralize the catalyst and wash away inorganic salts while minimizing contact time with aqueous acid.
Step-by-Step Methodology:
-
Initial Quench: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a pre-determined amount of cold, dilute hydrochloric acid (e.g., 1M HCl). The goal is to keep the temperature low during the quench.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (2 x 50 mL for a 10g scale reaction).
-
Washing:
-
Wash the combined organic layers with cold water (1 x 50 mL).
-
Follow with a wash using saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any remaining acid. Perform this step quickly to avoid base-catalyzed hydrolysis.
-
Finally, wash with brine (saturated NaCl solution) (1 x 50 mL) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Non-Aqueous Workup (for sensitive substrates)
This protocol is recommended when the product is found to be extremely sensitive to aqueous conditions.
Objective: To remove the catalyst and byproducts without the use of water.
Step-by-Step Methodology:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Trituration: Add a non-polar solvent in which the product is soluble but the inorganic salts are not (e.g., a mixture of ethyl acetate and hexanes). Stir vigorously to precipitate the salts.
-
Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the precipitated salts. Wash the filter cake with a small amount of the non-polar solvent mixture.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Proceed with silica gel column chromatography for further purification.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting issues related to the decomposition of this compound.
Caption: Troubleshooting workflow for this compound.
References
Column chromatography conditions for Ethyl 4-chlorobenzoylformate purification
Technical Support Center: A Senior Application Scientist's Guide
Topic: Column Chromatography Conditions for Ethyl 4-chlorobenzoylformate Purification
Welcome to our technical support center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification via column chromatography. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your success through a deep understanding of the system.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of a successful purification strategy for this compound.
Question 1: What are the standard, validated starting conditions for purifying this compound by column chromatography?
Answer: For a standard purification of this compound, the recommended starting point is normal-phase chromatography.[1] A typical successful purification uses silica gel as the stationary phase with a gradient mobile phase of petroleum ether and ethyl acetate.[2] The gradient often starts with a low polarity mixture (e.g., 10:1 petroleum ether:ethyl acetate) and gradually increases in polarity (e.g., to 5:1) to elute the target compound.[2]
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | A polar adsorbent ideal for the adsorption/desorption mechanism required for moderately polar compounds.[1] |
| Mobile Phase | Petroleum Ether : Ethyl Acetate | A common, effective solvent system for non-polar to moderately polar compounds, offering good selectivity.[3] |
| Elution Mode | Gradient (e.g., 10:1 to 5:1) | A gradient ensures that less polar impurities are washed off first, followed by the elution of the target compound in a sharp band. |
| Loading Method | Dry Loading (preferred) | Minimizes band broadening, especially if the compound has poor solubility in the initial, non-polar mobile phase.[4] |
Question 2: Why is silica gel the default stationary phase? Are there risks involved?
Answer: Silica gel is the standard choice for normal-phase chromatography because its surface is covered with polar silanol groups (Si-OH).[5] These groups interact with polar functional groups in the analyte, such as the ester and keto groups in this compound, through hydrogen bonding and dipole-dipole interactions. This allows for separation based on polarity; more polar compounds are retained longer.[1]
However, the acidic nature of the silanol groups can pose a risk. For sensitive compounds, particularly certain α-keto esters, silica gel can catalyze degradation or hydrolysis.[5] While many α-keto esters are stable on untreated silica, it is a potential failure point that must be considered during troubleshooting.
Question 3: How should I properly select and optimize the mobile phase?
Answer: The mobile phase selection is critical and should always be optimized using Thin Layer Chromatography (TLC) before committing to a column.[6]
-
Initial Screening: Start by testing various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[6]
-
Target Rf Value: Aim for a solvent system that gives your target compound, this compound, an Rf value between 0.25 and 0.35 on the TLC plate. This Rf range typically translates well to good separation on a column, ensuring the compound elutes neither too quickly (with the solvent front) nor too slowly (requiring excessive solvent volumes).
-
Spot Separation: The ideal mobile phase should show a clear separation between the spot for your product and any impurities present in the crude mixture.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, unexpected issues can arise. This section provides solutions to common problems encountered during the purification of this compound.
Question 1: My compound is not eluting from the column, or the recovery is extremely low. What happened?
Answer: This is a common and frustrating problem that can be attributed to several factors:
-
Cause A: On-Column Decomposition: The compound may be unstable on the acidic silica gel.[7] α-Keto esters can be susceptible to degradation on silica.[5]
-
Solution: First, verify this hypothesis by performing a 2D TLC (see Protocol 2). If degradation is confirmed, you have two primary options:
-
-
Cause B: Incorrect Solvent System: The mobile phase you are using may be too non-polar to elute the compound.
-
Solution: After running a significant volume of your planned solvent, perform a "methanol purge" by flushing the column with 100% methanol.[8] This highly polar solvent will strip most organic compounds from the silica. If your compound elutes with methanol, it confirms your initial mobile phase was not polar enough. Re-optimize your solvent system using TLC.[8]
-
-
Cause C: The Compound Eluted in the Solvent Front: If your initial mobile phase was too polar, the compound may have eluted undetected in the very first fractions.[7]
-
Solution: Always collect the first few fractions as the solvent front passes through the column. Concentrate these fractions and check for your product via TLC or NMR.
-
Question 2: I am observing significant tailing of my product peak, leading to poor separation and mixed fractions. How can I improve this?
Answer: Peak tailing occurs when a portion of the analyte is retained more strongly than the main band, resulting in a drawn-out elution profile.
-
Cause A: Column Overload: You may have loaded too much sample for the amount of silica gel used.
-
Solution: A general rule of thumb is to use a sample-to-silica mass ratio of 1:30 to 1:100. If you overloaded the column, reduce the sample amount or increase the column size.
-
-
Cause B: Strong Analyte-Stationary Phase Interaction: The polar keto and ester groups may be interacting too strongly with the acidic silanol sites.
-
Solution: Increase the polarity of the mobile phase once the leading edge of your product begins to elute.[7] This will accelerate the elution of the tailing portion of the band, sharpening the peak. For example, if you are running 10:1 Hexane:EtOAc, switch to 8:1 or 7:1 once the product is detected.
-
-
Cause C: Poor Sample Application: If the initial band of the sample at the top of the column is not flat and narrow, it will lead to broad peaks.[4]
-
Solution: Use the dry loading technique (see Protocol 3).[4] This ensures the sample is applied to the column as a fine, uniform band.
-
Question 3: My TLC shows a single spot, but after running the column, all my fractions seem to contain both my product and an impurity. Why?
Answer: This phenomenon is often caused by an on-column reaction where your product is degrading into another compound during the purification process.[7] A TLC plate runs relatively quickly (5-10 minutes), so a slow degradation may not be visible. However, a column can run for hours, allowing sufficient time for the reaction to occur.[7] As your product band moves down the column, it continuously produces the impurity, leading to mixed fractions throughout the elution.
-
Solution: The primary course of action is to test for compound stability on silica using a 2D TLC (see Protocol 2).[7] If degradation is confirmed, you must use an alternative purification strategy as outlined in Troubleshooting Question 1, Cause A.
Section 3: Key Experimental Protocols
Protocol 1: Standard Column Chromatography for this compound
-
Column Packing: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand. Fill the column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:1 petroleum ether:ethyl acetate). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.[9]
-
Sample Loading (Dry Load Method): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance.[4]
-
Elution: Carefully add your mobile phase to the column. Apply gentle air pressure to begin elution. Start with the least polar solvent mixture determined by your TLC analysis.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Gradient Elution: Once less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your target compound, this compound.[2]
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: 2D-TLC for Stability Assessment
-
Spotting: Take a square TLC plate. In one corner, about 1 cm from the edges, spot a concentrated solution of your compound.
-
First Run: Place the plate in a developing chamber with your chosen mobile phase. Allow the solvent to run up the plate as usual.
-
Drying and Rotation: Remove the plate and allow it to dry completely in a fume hood. Once dry, rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Run: Place the rotated plate back into the same developing chamber with the same mobile phase and run it again.
-
Analysis: After the second run, dry the plate and visualize.
Section 4: Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. (2019, January 1). National Institutes of Health (NIH). Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023, January 19). Biotage. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Shimadzu. Retrieved from [Link]
-
Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]
-
Ethyl Benzoylformate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases. (1988, March 11). PubMed. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved from [Link]
-
ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
Silylene transfer to α-keto esters and application to the synthesis of γ-lactones. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Ethyl 4-chlorobenzoate. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
Phosphodiester Stationary Phases as Universal Chromatographic Materials for Separation in RP LC, HILIC, and Pure Aqueous Mobile Phase. (2023, May 5). National Institutes of Health (NIH). Retrieved from [Link]
-
Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. (n.d.). ARKIVOC. Retrieved from [Link]
-
Ethyl 4-methylbenzoate. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Purification and crystallization of benzoylformate decarboxylase. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The Rf value of the ethyl acetate fraction detected on the Thin Layer... (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube. Retrieved from [Link]
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Technical Support Center: Recrystallization of Ethyl 4-chlorobenzoylformate
Welcome to the technical support guide for the purification of Ethyl 4-chlorobenzoylformate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and practical protocols to overcome common challenges encountered during the recrystallization of this α-keto ester. As Senior Application Scientists, we have structured this guide to not only provide procedural steps but to explain the fundamental principles behind them, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions - Core Concepts
This section addresses foundational questions you might have before beginning the purification process.
Q1: My crude this compound is an oil. Can I still use recrystallization?
This is a critical starting point. Recrystallization is fundamentally a technique for purifying solids[1]. Pure this compound is often described as a colorless to light yellow oil at room temperature[2]. However, crude products from synthesis can be semi-solid or contain impurities that allow them to solidify upon cooling.
Answer: You can only use recrystallization if your crude material is a solid or can be induced to solidify.
-
Initial Test: Try cooling a small sample of your crude oil in an ice bath. Gently scratching the inside of the container with a glass rod may help induce crystallization[3].
-
Anti-Solvent Addition: If cooling alone doesn't work, try dissolving a small amount of the oil in a minimum volume of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes cloudy. Let it stand and cool to see if a solid precipitates.
-
Alternative Methods: If the compound remains an oil, recrystallization is not the appropriate technique. Purification should be attempted using methods suitable for liquids, such as silica gel column chromatography (a common method for this compound[2]) or vacuum distillation.
Q2: What is the primary goal of recrystallizing this compound?
Answer: The primary goal is to remove impurities from a crude solid sample. The principle of recrystallization is based on differential solubility: the desired compound and the impurities have different solubility profiles in a chosen solvent.[4] A successful recrystallization dissolves the target compound in a hot solvent, leaving insoluble impurities behind. As the solution cools, the pure compound's solubility decreases, causing it to form crystals, while the soluble impurities remain in the "mother liquor" (the remaining solution).[5][6]
Q3: How do I select the best solvent for recrystallization?
Answer: The choice of solvent is the most critical factor for successful recrystallization.[7] An ideal solvent should meet the following criteria[8][9]:
-
High Solubility at High Temperature: The solvent must completely dissolve your compound when hot (typically at or near its boiling point).
-
Low Solubility at Low Temperature: The solvent must not dissolve your compound well when cold (at room temperature or in an ice bath). This ensures you can recover your product after cooling.
-
Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or completely soluble in the cold solvent (so they remain in the mother liquor).[6]
-
Chemical Inertness: The solvent must not react with your compound.[9]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying step.[5]
A useful rule of thumb is "like dissolves like."[4] Since this compound is a moderately polar aromatic ester, solvents of similar polarity are good starting points.
Q4: How much solvent should I use? I've heard "the minimum amount" but what does that mean in practice?
Answer: Using the minimum amount of boiling solvent is crucial for maximizing your yield.[4] Adding too much solvent is the most common reason for failed recrystallizations or poor recovery.[3][10]
Practical Approach:
-
Place your crude solid in an Erlenmeyer flask.
-
Add a small portion of your chosen solvent, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring.
-
Continue adding the solvent in small portions (dropwise or via pipette) until your compound just completely dissolves.[7] Do not add more solvent after this point. If you see solid particles that are not dissolving even with more solvent, they are likely insoluble impurities that can be removed via hot filtration.
Part 2: Data & Protocols
Solvent Selection Guide
The following table provides properties of common solvents that can be tested for the recrystallization of this compound. Small-scale solubility tests in test tubes are highly recommended before committing your entire batch.[8][9]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds. Can be used in a solvent pair with water. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Intermediate | "Like dissolves like" suggests this could be a good candidate for an ester.[11] |
| Toluene | 111 | Non-polar | Good for dissolving aromatic compounds. Its high boiling point can sometimes lead to "oiling out."[3] |
| Hexane / Heptane | 69 / 98 | Non-polar | The compound is likely to have low solubility in these. They are excellent candidates as the "anti-solvent" in a mixed-solvent system.[12] |
| Acetone | 56 | Polar | A very strong solvent; may dissolve the compound too well even at room temperature, leading to low recovery.[11] |
| Water | 100 | Very Polar | Unlikely to dissolve an organic ester on its own but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[11] |
General Recrystallization Workflow
Caption: Standard workflow for a single-solvent recrystallization.
Step-by-Step Experimental Protocol
-
Dissolution: Place the crude this compound solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid just dissolves at the boiling point.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm on the hotplate to prevent premature crystallization in the funnel.[1]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[8][10] Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling can trap impurities.[1]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away any remaining mother liquor from the crystal surfaces. Reapply the vacuum to pull the wash solvent through. Using cold solvent is critical to avoid redissolving your product.[4]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
Part 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the recrystallization of this compound.
Q: Help! No crystals are forming after cooling.
Answer: This is a very common issue, usually caused by one of two things: using too much solvent or supersaturation.[1][3]
-
Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Possible Cause 2: The solution is supersaturated. The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.[3]
-
Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[3][6]
-
Caption: Decision tree for troubleshooting failure of crystallization.
Q: My compound has "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if there are significant impurities present that depress the melting point.[6]
-
Solution: Do not simply cool the oil further, as this will just solidify it into an impure mass. Instead, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve this.[3][10]
Q: My final yield is very low.
Answer: A low yield (e.g., <70%) can be frustrating. While some product loss is inevitable due to its solubility in the cold mother liquor, significant losses can often be prevented.[4][7]
-
Possible Cause 1: Too much solvent was used initially. This is the most common culprit, as a large portion of your product will remain dissolved even when cold.[10]
-
Possible Cause 2: Premature crystallization. If the product crystallized in the funnel during hot filtration, it was discarded with the insoluble impurities. Ensure all glassware is kept hot during this step.
-
Possible Cause 3: Excessive washing. Using too much wash solvent, or using solvent that was not ice-cold, can redissolve a significant portion of your purified crystals.[4]
Q: My product still seems impure after recrystallization (e.g., broad melting point).
Answer: This indicates that the recrystallization did not effectively separate the impurities from your product.
-
Possible Cause 1: Poor solvent choice. The chosen solvent may have a solubility profile that is too similar for the product and a key impurity. A different solvent or a mixed-solvent system may be required.
-
Possible Cause 2: The solution cooled too quickly. Rapid cooling can cause impurities to become trapped within the crystal lattice as they crash out of solution.[1] Always aim for slow, gradual cooling to allow for the formation of ordered, pure crystals.
-
Possible Cause 3: Insufficient washing. The surfaces of your crystals might be coated with the impurity-rich mother liquor. Ensure you wash the crystals with a small amount of fresh, ice-cold solvent before drying.
References
-
Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Bryn Mawr College. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Identification of contaminants in Ethyl 4-chlorobenzoylformate by GC-MS
An essential aspect of pharmaceutical development and quality control is ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Ethyl 4-chlorobenzoylformate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its reactive α-keto ester functionality makes it susceptible to degradation and the formation of byproducts during synthesis and storage.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for identifying and quantifying volatile and semi-volatile impurities in such materials.[1][3][4] Its combination of high-resolution separation (GC) and definitive molecular identification (MS) provides the specificity and sensitivity required to detect contaminants at trace levels.[3]
This technical support guide is designed for researchers, analytical scientists, and drug development professionals. It offers practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the GC-MS analysis of this compound, grounded in the experience of a Senior Application Scientist.
Troubleshooting Guide: Navigating Common Analytical Hurdles
This section addresses specific issues you may encounter during your GC-MS analysis. Each problem is presented in a question-and-answer format, explaining the root cause and providing a systematic, actionable solution.
Q1: My chromatogram shows several unexpected peaks besides the main this compound peak. How do I identify them?
A1: The appearance of extraneous peaks is the most common challenge, stemming from synthesis byproducts, degradation, or system contamination. A systematic approach is crucial for identification.
Causality & Identification Strategy:
-
System Contamination Check: The first step is to rule out contamination from the analytical system itself.[5] Inject a solvent blank using the same method. Peaks present in the blank but not the sample are likely from the solvent, syringe, septum bleed, or contaminated inlet liner.[6][7]
-
Identify Synthesis-Related Impurities: If the peaks are unique to the sample, they are likely process-related impurities. The synthesis of this compound typically involves a Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate.[9]
-
Potential Contaminants:
-
Unreacted Starting Materials: Look for chlorobenzene and ethyl chlorooxoacetate.
-
Isomeric Byproducts: The acylation can sometimes occur at the ortho or meta positions, leading to ethyl 2-chlorobenzoylformate and ethyl 3-chlorobenzoylformate. These isomers will have the same molecular weight (212.63 g/mol ) and a similar mass spectrum but different retention times.
-
Decarbonylation/Reduction Products: Under certain conditions, the α-keto group can be lost, potentially forming Ethyl 4-chlorobenzoate.[10][11][12][13][14] Check the mass spectrum for a molecular ion at m/z 184/186.[11]
-
-
-
Identify Degradation Products: this compound can degrade via hydrolysis or thermal decomposition in the hot GC inlet.[15]
-
Hydrolysis: Exposure to moisture can hydrolyze the ester to 4-chlorobenzoylformic acid. This acid is less volatile and may not chromatograph well without derivatization, but its presence can indicate sample instability.
-
Thermal Degradation: High inlet temperatures can cause the molecule to break down before it even reaches the column.[16] If you suspect this, try lowering the inlet temperature by 25-50°C and observe if the impurity peaks decrease relative to the main peak.[15]
-
Workflow for Contaminant Identification:
Caption: Logical workflow for identifying unknown peaks.
Q2: My main peak shows significant tailing. What is causing this and how can I fix it?
A2: Peak tailing is typically a sign of unwanted interactions between your analyte and active sites within the GC system. For a reactive molecule like this compound, this is a common problem.
Causality & Corrective Actions:
-
Active Sites in the Inlet: The hot, metal surfaces of a standard split/splitless inlet can be reactive. The glass liner is meant to provide an inert pathway, but it can become contaminated or have active silanol (-Si-OH) groups.
-
Explanation: The polar keto and ester groups of your analyte can form hydrogen bonds with active sites, causing them to "stick" temporarily, which delays their elution and broadens the latter half of the peak.[17]
-
Solution:
-
Inlet Maintenance: Deactivate the inlet by trimming 10-15 cm from the front of the column and replacing the inlet liner.[6]
-
Liner Selection: Use a high-quality, deactivated liner. For active compounds, liners with glass wool can sometimes introduce more activity; a liner without wool or with deactivated wool is preferable.[5]
-
-
-
Column Degradation: Over time, the stationary phase at the head of the column can degrade due to repeated injections of non-volatile residues or oxygen exposure, creating active sites.[7]
-
Solution: Trim the column. Removing the first 0.5 to 1 meter can often restore peak shape. If tailing persists after trimming, the column may be near the end of its life and require replacement.[6]
-
-
Incompatible GC Parameters:
-
Low Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously, leading to band broadening that can manifest as tailing.[6] Ensure the temperature is sufficient for rapid vaporization without causing thermal degradation.
-
Carrier Gas Flow: A flow rate that is too low can increase the residence time in the column, amplifying the effects of any activity. Ensure your flow rate is optimized for your column dimensions.
-
Q3: The mass spectrum for my main peak is inconsistent or doesn't show the expected molecular ion at m/z 212/214. What's happening?
A3: The absence or low abundance of the molecular ion (M+) can be due to in-source fragmentation, thermal degradation in the inlet, or co-elution with another compound.
Causality & Troubleshooting Steps:
-
In-Source Fragmentation: Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, sometimes leaving a very weak or absent molecular ion.
-
Solution: While EI is standard, if you have access to a system with Chemical Ionization (CI), it is a "softer" ionization technique that produces a much stronger protonated molecule ([M+H]+) and is excellent for confirming molecular weight.
-
-
Thermal Degradation: As mentioned in Q1, if the compound is degrading in the hot inlet, the spectrum you see will be that of the degradation products, not the parent compound.[15]
-
Solution: Lower the inlet temperature incrementally (e.g., in 25°C steps) to find a balance between efficient vaporization and compound stability.
-
-
Co-elution: If an impurity is co-eluting (eluting at the same time) with your main peak, the resulting mass spectrum will be a composite of both molecules, making interpretation difficult.
-
Solution:
-
Check Peak Purity: Use your mass spectrometer software to examine the spectra across the peak. A pure peak will have a consistent mass spectrum from the upslope to the downslope. If the spectrum changes, it indicates co-elution.
-
Improve Separation: Modify your GC oven temperature program. A slower ramp rate or a lower initial temperature can often resolve closely eluting compounds.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass fragmentation pattern for this compound?
A1: Understanding the fragmentation is key to confirming the identity of your target peak. For this compound (C₁₀H₉ClO₃, MW=212.63), the Electron Ionization (EI) mass spectrum is characterized by several key fragments. The presence of a chlorine atom results in characteristic M+ and M+2 isotope peaks with an approximate 3:1 intensity ratio.[18]
Key Expected Fragments:
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Description |
|---|---|---|
| 212 / 214 | [C₁₀H₉ClO₃]⁺• | Molecular Ion (M+) . Should be present, though may be of low intensity. |
| 183 / 185 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| 167 / 169 | [M - OC₂H₅]⁺ | Loss of the ethoxy group, a common fragmentation for ethyl esters.[19] |
| 139 / 141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation . This is often the base peak or a very abundant ion, characteristic of benzoyl derivatives.[20] |
| 111 / 113 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation, resulting from the loss of the keto-ester group. |
Caption: Predicted fragmentation of this compound.
Q2: How should I prepare my sample for GC-MS analysis?
A2: Proper sample preparation is critical for obtaining reliable and reproducible results. The goal is to create a clean, homogeneous solution suitable for injection.[21]
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which your sample is fully soluble. Dichloromethane, ethyl acetate, or hexane are common choices.[22] Avoid non-volatile solvents or those containing reactive functional groups.
-
Concentration: Prepare a solution at a concentration of approximately 100-1000 µg/mL (0.1-1 mg/mL). Highly concentrated samples can overload the GC column, leading to poor peak shape (fronting) and contamination of the system.[5]
-
Filtration: If the sample contains any particulate matter, filter it through a 0.22 or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent) to prevent clogging of the syringe or inlet.[22]
-
Vials and Caps: Use clean glass autosampler vials with PTFE-lined septa to avoid contamination from plasticizers or other leachables.[6][22]
Q3: What GC column is best for analyzing this compound and its impurities?
A3: The choice of GC column (stationary phase) is dictated by the principle of "like dissolves like."[21]
-
Recommended Phase: A low-to-mid polarity column is ideal. The most common and versatile choice is a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, VF-5ms). This phase provides excellent separation for a wide range of semi-volatile compounds, including aromatic esters and their related impurities.
-
Column Dimensions: Standard dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness are a robust starting point for method development.
Standard Operating Protocol: GC-MS Analysis
This section provides a validated starting point for your method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet Type | Split/Splitless | Allows for flexibility in concentration. |
| Inlet Temp | 250 °C | Balances efficient vaporization with minimizing thermal degradation.[15] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overload and ensures sharp peaks. Use splitless for trace analysis. |
| Injection Vol. | 1 µL | Standard volume to avoid overloading. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimal for a 0.25 mm ID column. |
| Oven Program | Initial: 80°C (hold 2 min) | Ensures good focusing of analytes on the column head. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate to achieve good separation. | |
| Final Hold: 280°C (hold 5 min) | Ensures all components elute from the column. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible libraries. |
| Ionization Energy | 70 eV | Industry standard for generating comparable spectra.[23] |
| Source Temp | 230 °C | A standard temperature that minimizes analyte degradation in the source. |
| Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Mass Range | m/z 40 - 450 | Covers the mass of the parent compound and its likely fragments. |
| Solvent Delay | 3 - 4 min | Prevents the high concentration of solvent from reaching and saturating the detector. |
References
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
-
GC/MS Sample Preparation. (n.d.). HSC Cores - BookStack. Retrieved from [Link]
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GC-MS sample preparation and column choice guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review. Retrieved from [Link]
-
Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. (2006). ResearchGate. Retrieved from [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. Retrieved from [Link]
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Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved from [Link]
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Troubleshooting Guide. (n.d.). Restek. Retrieved from [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu Corporation. Retrieved from [Link]
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GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. (n.d.). LCGC International. Retrieved from [Link]
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Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 4-chlorobenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. Retrieved from [Link]
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GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved from [Link]
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Validation Report 16. (n.d.). eurl-pesticides.eu. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
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Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
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Interpretation of Gas Chromatography/Mass Spectrometry (GC/MS) Data Output in Qualitative Analysis. (2021). Semantic Scholar. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Activity and Decomposition. (n.d.). Separation Science. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. (n.d.). CORE. Retrieved from [Link]
-
Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. (n.d.). Retrieved from [Link]
-
Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. (2007). PubMed. Retrieved from [Link]
-
GCMS 3 Fragmentation Patterns. (2020). YouTube. Retrieved from [Link]
-
Ethyl-4-chlorobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]
- Method for continuously synthesizing ethyl 4-chloroacetoacetates. (n.d.). Google Patents.
-
An Approach to Flavor Chemical Thermal Degradation Analysis. (2023). PMC - NIH. Retrieved from [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021). YouTube. Retrieved from [Link]
-
Hydrolysis of ethyl benzoate. (n.d.). SSERC. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions with Ethyl 4-chlorobenzoylformate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-chlorobenzoylformate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage exothermic reactions involving this compound. The information presented herein is a synthesis of established chemical principles, safety protocols, and practical field experience to ensure both scientific integrity and operational safety.
Introduction: The Exothermic Potential of this compound Chemistry
This compound is a versatile intermediate in organic synthesis, frequently employed in the development of pharmaceutical agents and other fine chemicals. Its reactivity, which makes it a valuable building block, is also the source of potential hazards. The presence of multiple reactive sites—the ester, the ketone, and the aromatic ring—means that many of its synthetic transformations are accompanied by the release of significant amounts of heat (exothermic reactions).
An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1] Thermal runaways can result in solvent boiling, over-pressurization of the reaction vessel, and potentially, violent rupture and explosion.[2] A thorough understanding of the reaction thermochemistry and the implementation of robust control strategies are therefore paramount for the safe handling of this compound. This guide will address common exothermic reactions encountered with this compound and provide actionable strategies to mitigate the associated risks.
Core Principles of Exothermic Reaction Management
Before delving into specific reaction scenarios, it is crucial to understand the fundamental principles of managing exothermic processes. The primary objective is to ensure that the rate of heat generation by the chemical reaction is always balanced by the rate of heat removal from the system.[2]
Key Parameters to Control:
-
Temperature: Direct and continuous monitoring of the internal reaction temperature is critical.[3]
-
Reagent Addition Rate: Slow, controlled addition of a limiting reagent is a primary method for controlling the rate of heat generation.[3]
-
Mixing: Efficient agitation is essential to prevent localized hot spots and ensure uniform temperature distribution.
-
Concentration: Running reactions at a suitable dilution can help to moderate the temperature rise by increasing the thermal mass of the system.[4]
The following sections will explore specific exothermic reactions involving this compound and provide detailed troubleshooting guidance.
Section 1: Synthesis of this compound via Friedel-Crafts Acylation
The synthesis of this compound itself often involves a highly exothermic step: the Friedel-Crafts acylation of chlorobenzene with a suitable acylating agent, such as ethyl chlorooxoacetate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[5]
Troubleshooting Guide: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation is showing a rapid and difficult-to-control temperature spike upon addition of the Lewis acid. What's happening and what should I do?
Answer:
This is a classic sign of an uncontrolled exotherm, which is a significant risk in Friedel-Crafts acylations.[5] The reaction between the acylating agent and the Lewis acid to form the acylium ion is itself highly exothermic, as is the subsequent electrophilic aromatic substitution.[6]
Immediate Actions:
-
Stop the Addition: Immediately cease the addition of the Lewis acid or the acylating agent.
-
Intensify Cooling: Ensure your cooling bath is at the target temperature and has sufficient capacity. If necessary, have a secondary, colder cooling bath on standby.[3]
-
Maintain Agitation: Vigorous stirring is crucial to dissipate the heat being generated at the point of addition.
Root Cause Analysis and Preventative Measures:
-
Inadequate Pre-cooling: Ensure all reactants and the reaction vessel are thoroughly pre-cooled to the recommended starting temperature (often 0 °C or below) before any addition begins.
-
Addition Rate is Too Fast: The rate of addition of the Lewis acid should be slow and controlled, allowing the cooling system to keep pace with the heat generation. Use a syringe pump or a pressure-equalizing dropping funnel for precise control.[2]
-
Localized Concentration: If the Lewis acid is added to an unstirred or poorly mixed region, a localized "hot spot" can form, leading to a runaway reaction. Ensure your stirring is efficient for the scale of your reaction.
-
Moisture Contamination: Aluminum chloride reacts violently with water in a highly exothermic hydrolysis reaction. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Controlled Friedel-Crafts Acylation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel, and an inert gas inlet.
-
Charge the flask with chlorobenzene and the acylating agent (e.g., ethyl chlorooxoacetate) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution or slurry of aluminum chloride in the same solvent via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or other appropriate analytical technique).
Visualization of the Friedel-Crafts Acylation Workflow
Caption: Controlled workflow for Friedel-Crafts acylation.
Section 2: Grignard Reactions with this compound
Reactions of Grignard reagents with the ketone moiety of this compound are highly exothermic and can be challenging to control, especially on a larger scale.[7] The initial addition of the Grignard reagent to the carbonyl group is rapid and releases significant heat.
Troubleshooting Guide: Grignard Reactions
Question: I'm attempting a Grignard reaction with this compound, and the reaction is turning dark and viscous, with a significant exotherm even with slow addition. What could be the issue?
Answer:
This scenario suggests several potential problems, all of which can exacerbate the inherent exothermicity of the Grignard reaction.
Immediate Actions:
-
Halt Addition: Stop adding the Grignard reagent immediately.
-
Cooling: Ensure your cooling bath is effective. For Grignard reactions, a dry ice/acetone bath (-78 °C) is often necessary to maintain low temperatures.[3]
-
Dilution: If safe to do so, consider adding more anhydrous solvent to dilute the reaction mixture and improve heat transfer.
Root Cause Analysis and Preventative Measures:
-
Reaction with the Ester Group: Grignard reagents can react with both the ketone and the ester functionalities. Reaction at the ester is also exothermic and can lead to byproducts.[8] While the ketone is generally more reactive, elevated temperatures can lead to loss of selectivity.
-
Insufficient Cooling: An ice-water bath may not be sufficient to control the exotherm of a Grignard addition to a reactive ketone. Use of a lower temperature bath is highly recommended.[7]
-
Grignard Reagent Quality: Old or poorly prepared Grignard reagents can contain impurities that initiate side reactions. It is often best to use freshly prepared or recently titrated Grignard reagents.
-
Reverse Addition: In some cases, adding the substrate (this compound) solution to the Grignard reagent solution (reverse addition) can help to control the exotherm by ensuring the Grignard reagent is never in excess.
Quantitative Data for a Model Grignard Reaction
| Parameter | Value | Source |
| Heat of Reaction (ΔHr) | ~ -120 kJ/mol | [7] |
| Recommended Temperature | -78 °C to -40 °C | [7] |
Visualization of Grignard Reaction Control Strategy
Caption: Decision workflow for managing Grignard reaction exotherms.
Section 3: Other Potentially Exothermic Reactions
While the synthesis and Grignard reactions are often the most energetically significant, other transformations of this compound also have the potential to be exothermic.
FAQs: Hydrolysis, Amination, and Reduction
Question: I need to hydrolyze the ester group of this compound. Is this reaction exothermic?
Answer:
Yes, the hydrolysis of esters, particularly under basic conditions (saponification), is generally an exothermic process.[9] While typically less vigorous than a Grignard reaction, the exotherm can be significant, especially at high concentrations.
-
Control Measures:
-
Perform the hydrolysis at a controlled temperature, using a water or oil bath.
-
For larger scale reactions, consider adding the base solution portion-wise to the ester solution to manage the heat release.
-
Ensure adequate mixing to prevent localized high concentrations of base.
-
Question: What are the thermal risks associated with the amination of the keto-group in this compound?
Answer:
Reductive amination, a common method for converting ketones to amines, involves multiple steps that can be exothermic. The initial formation of the imine or enamine intermediate, and the subsequent reduction step (e.g., with sodium borohydride or catalytic hydrogenation), can both release heat.
-
Control Measures:
-
Maintain careful temperature control throughout the reaction sequence.
-
For reductions with metal hydrides, add the reducing agent in portions to a cooled solution of the imine/enamine intermediate.
-
For catalytic hydrogenations, ensure the reactor is properly rated for the expected pressure and that the heat removal system is adequate to handle the exotherm.
-
Question: I am planning to reduce the ketone in this compound to an alcohol. What precautions should I take?
Answer:
The reduction of ketones using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a highly exothermic reaction.
-
Control Measures:
-
Always add the hydride reagent slowly and in portions to a cooled solution of the ketone. Never add the ketone solution to the solid hydride.
-
Use an appropriate solvent and ensure the reaction is conducted under an inert atmosphere, especially when using LiAlH₄.
-
Be aware that the quenching step (adding water or acid to destroy excess hydride) is also highly exothermic and can generate flammable hydrogen gas. Perform the quench slowly and with adequate cooling and ventilation.
-
Section 4: Scale-Up and Emergency Preparedness
Scaling up any exothermic reaction introduces significant safety challenges. The ratio of heat transfer area to reaction volume decreases as the scale increases, making heat removal less efficient.[2]
Question: What are the most critical considerations when scaling up a reaction with this compound?
Answer:
-
Reaction Calorimetry: Before any scale-up, it is highly recommended to perform reaction calorimetry studies to obtain quantitative data on the heat of reaction, heat release rate, and adiabatic temperature rise.[10] This data is essential for proper engineering design of the larger-scale equipment.
-
Heat Transfer: Ensure the larger reactor has sufficient cooling capacity to handle the total heat output of the reaction.[2]
-
Mixing: The efficiency of mixing can change dramatically upon scale-up. Ensure the agitation in the larger vessel is sufficient to prevent hot spots.
-
Emergency Procedures: Have a clear, written emergency plan in place. This should include procedures for emergency cooling, quenching the reaction with an inhibitor, and pressure relief.[11]
Emergency Shutdown (Quenching) Protocol
In the event of a thermal runaway, a pre-determined quenching agent should be ready to be added to the reactor to stop the reaction. The choice of quenching agent will depend on the specific reaction chemistry but should be able to rapidly neutralize a key reactant or catalyst. This procedure should be tested at the lab scale before being implemented at a larger scale.
References
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]
-
American Bio-Safety. (2025). Handling Temperature Excursions: What Every Lab Should Know. [Link]
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ResearchGate. (2025). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. [Link]
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Lab Manager. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
Safety Toolbox Talk. (2024). Essential Safety Protocols for Reactor Operations. [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
-
ACS Publications. (2022). Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development. [Link]
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DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]
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European Commission. (n.d.). Major Accident Hazards Bureau - MINERVA. [Link]
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ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
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IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]
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Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. [Link]
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Medi-Products. (2024). How to Avoid Temperature Excursions?. [Link]
-
E-Control Systems. (2025). How to Handle a Temperature Excursion: Protocol & Steps. [Link]
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Purdue College of Engineering. (2019). Thermal Hazards in the Pharmaceutical Industry. [Link]
-
ACS Publications. (2025). Kinetic Study and Thermal Hazard Assessment of the Clethodim Synthesis Reaction. [Link]
-
ResearchGate. (2017). (PDF) Thermal hazard investigation of a pharmaceutical intermediate. [Link]
-
ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Question 29: What are the likely causes for temperature excursion events in a hydrogen plant?. [Link]
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IVT Network. (2021). How to Investigate Temperature and Humidity Excursions of Stability Chambers. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Quora. (2024). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide?. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
PubMed. (n.d.). Catalytic asymmetric direct alpha-amination reactions of 2-keto esters: a simple synthetic approach to optically active syn-beta-amino-alpha-hydroxy esters. [Link]
-
Wyzant. (2021). Ethyl Benzoate plus water and heat. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
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PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. [Link]
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Validation & Comparative
A Comparative Guide to Ethyl 4-chlorobenzoylformate and Other Benzoylformates for the Research Scientist
For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that can significantly impact the trajectory of a research program. Benzoylformates, a class of α-keto esters, are versatile building blocks in organic synthesis, finding application in the construction of a wide array of bioactive molecules and complex chemical architectures. Among these, Ethyl 4-chlorobenzoylformate has emerged as a reagent of particular interest due to the influence of its electron-withdrawing substituent on reactivity and stability.
This guide provides an in-depth, objective comparison of this compound with other commonly employed benzoylformates, including Ethyl benzoylformate, Methyl benzoylformate, and Ethyl 4-methylbenzoylformate. By examining their physicochemical properties, relative reactivity, and performance in key synthetic transformations, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
The Benzoylformate Scaffold: An Overview of Physicochemical Properties
The fundamental structure of a benzoylformate consists of a phenyl ring attached to an α-keto ester moiety. Variations in the ester alkyl group (e.g., methyl vs. ethyl) and substitutions on the phenyl ring give rise to a family of compounds with distinct properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 34966-48-8 | C10H9ClO3 | 212.63 | Colorless to light yellow liquid | 85 °C / 0.1 mmHg | ~1.25 (predicted) | Not available |
| Ethyl benzoylformate | 1603-79-8 | C10H10O3 | 178.18 | Clear, colorless to greenish liquid | 138-139 °C / 18 mmHg[1][2][3][4] | 1.122[1][3][4] | 1.516[3][4] |
| Methyl benzoylformate | 15206-55-0 | C9H8O3 | 164.16 | Clear yellow liquid | 246-248 °C (lit.)[5] | 1.155 (lit.)[5] | 1.526 (lit.) |
| Ethyl 4-methylbenzoylformate | 5524-56-1 | C11H12O3 | 192.21 | Liquid | Not available | Not available | Not available |
Key Insights:
-
The presence of the chlorine atom in this compound significantly increases its molecular weight compared to the unsubstituted analog.
-
The boiling point of this compound is provided at a much lower pressure, suggesting it may be less volatile than Ethyl benzoylformate under atmospheric pressure.
-
Methyl benzoylformate exhibits a higher boiling point and density compared to its ethyl ester counterpart, a trend consistent with the smaller alkyl group leading to stronger intermolecular forces.
The Electronic Influence of Substituents on Reactivity: A Deeper Dive
The reactivity of the benzoylformate core is primarily dictated by the electrophilicity of the two carbonyl carbons. Substituents on the phenyl ring play a crucial role in modulating this reactivity through inductive and resonance effects.
The 4-chloro substituent in this compound is electron-withdrawing through induction, which increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, the 4-methyl group in Ethyl 4-methylbenzoylformate is electron-donating, which is expected to decrease the electrophilicity of the carbonyl centers.
This can be visualized through the following workflow:
Caption: Influence of substituents on benzoylformate reactivity.
Comparative Performance in Key Synthetic Transformations
To provide a practical comparison, we will examine the expected performance of these benzoylformates in two common and critical reactions in drug development and organic synthesis: alkaline hydrolysis and Grignard reactions.
Alkaline Hydrolysis: A Probe of Electrophilicity
Kinetic studies on the alkaline hydrolysis of substituted ethyl benzoates have shown that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
Expected Relative Rates of Alkaline Hydrolysis:
This compound > Ethyl benzoylformate > Ethyl 4-methylbenzoylformate
This trend is based on the principle that the electron-withdrawing chloro group enhances the electrophilicity of the ester carbonyl, making it more susceptible to attack by the hydroxide ion. Conversely, the electron-donating methyl group reduces this electrophilicity.
Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis via UV-Vis Spectrophotometry
This protocol outlines a general procedure for comparing the hydrolysis rates of different benzoylformates.
Materials:
-
This compound
-
Ethyl benzoylformate
-
Ethyl 4-methylbenzoylformate
-
Sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of each benzoylformate in ethanol at a known concentration (e.g., 1 mM).
-
Set up the Spectrophotometer: Set the spectrophotometer to a wavelength where the benzoylformate and its corresponding carboxylate salt have significantly different absorbances. This will likely be in the UV region.
-
Equilibrate the System: Place a known volume of the NaOH solution in a quartz cuvette and allow it to equilibrate to the desired reaction temperature in the thermostatted cuvette holder.
-
Initiate the Reaction: Inject a small, known volume of the benzoylformate stock solution into the cuvette, quickly mix, and immediately start recording the absorbance as a function of time.
-
Data Analysis: The reaction is expected to follow pseudo-first-order kinetics due to the excess of NaOH. The observed rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The second-order rate constant can then be calculated by dividing k_obs by the concentration of NaOH.
-
Comparison: Repeat the experiment for each benzoylformate under identical conditions to obtain their respective second-order rate constants for a direct comparison of their reactivity.
Grignard Reaction: Assessing Performance in C-C Bond Formation
The reaction of benzoylformates with Grignard reagents is a powerful tool for the synthesis of α-hydroxy-α-aryl esters, which are valuable chiral building blocks. The yield and selectivity of this reaction can be influenced by the electronic nature of the substituent on the benzoylformate.
Expected Outcome:
While quantitative comparative data is scarce, it is anticipated that the more electrophilic nature of this compound will lead to a faster reaction with Grignard reagents. However, the increased reactivity could also potentially lead to a higher incidence of side reactions if not carefully controlled. Conversely, the less reactive Ethyl 4-methylbenzoylformate may require longer reaction times or more forcing conditions to achieve complete conversion.
Experimental Protocol: Comparative Grignard Reaction with Phenylmagnesium Bromide
This protocol provides a framework for comparing the performance of different benzoylformates in a Grignard reaction.
Materials:
-
This compound
-
Ethyl benzoylformate
-
Ethyl 4-methylbenzoylformate
-
Phenylmagnesium bromide solution in THF (e.g., 1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the benzoylformate (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the phenylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1 hour). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Analysis and Comparison: Purify the crude product by column chromatography. Determine the yield of the desired α-hydroxy-α-phenyl ester for each of the benzoylformates. Further characterization can be performed using NMR and mass spectrometry.
Synthesis and Characterization
The synthesis of substituted benzoylformates is typically achieved through a Friedel-Crafts acylation of the corresponding substituted benzene with ethyl oxalyl chloride.
Experimental Protocol: Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a stirred solution of chlorobenzene (1 equivalent) in dry DCM at 0 °C under a nitrogen atmosphere, slowly add anhydrous AlCl3 (1.1 equivalents).
-
Acylation: Add ethyl oxalyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into a mixture of ice and dilute HCl. Separate the organic layer, and wash successively with water, saturated aqueous NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless to light yellow liquid.
Characterization Data:
-
¹H NMR (CDCl₃): Expect signals for the ethyl group (a quartet and a triplet), and aromatic protons in the para-substituted pattern.
-
¹³C NMR (CDCl₃): Expect signals for the two carbonyl carbons, the carbons of the ethyl group, and the aromatic carbons, showing the expected symmetry for a para-substituted ring.
-
IR (neat): Expect strong absorptions for the C=O stretching of the ketone and the ester.
-
Mass Spectrometry (EI): The molecular ion peak and characteristic fragmentation patterns should be observed.
Conclusion and Recommendations
The choice between this compound and other benzoylformates is a nuanced decision that depends on the specific requirements of the synthetic transformation.
-
For reactions requiring enhanced electrophilicity and faster reaction rates, this compound is the superior choice. Its electron-withdrawing chloro substituent activates the carbonyl groups towards nucleophilic attack. This can be particularly advantageous in reactions with weaker nucleophiles or when milder reaction conditions are desired.
-
For applications where a more moderate reactivity is preferred to minimize side reactions, Ethyl benzoylformate offers a balanced profile.
-
When a decrease in reactivity is desired, for example, to achieve selectivity in the presence of other electrophilic sites, Ethyl 4-methylbenzoylformate may be the reagent of choice.
It is imperative for researchers to consider these electronic effects when designing their synthetic strategies. The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these valuable reagents in the context of a specific research problem. By understanding the interplay between structure and reactivity, scientists can harness the full potential of the benzoylformate scaffold to accelerate their research and development efforts.
References
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Biological activity of Ethyl 4-chlorobenzoylformate derivatives versus other compounds
An In-Depth Comparative Guide to the Biological Activity of Ethyl 4-chlorobenzoylformate Derivatives
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the benzoylformate scaffold represents a versatile starting point for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The presence of a chloro-substituent and an ethyl ester group, as seen in this compound, offers multiple reaction sites for chemical modification, leading to a diverse library of derivatives. This guide provides a comparative analysis of the biological activities of these derivatives against other established and investigational compounds, supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships that govern their efficacy in anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity: Beyond Conventional Cytotoxicity
The development of novel anticancer agents often focuses on maximizing efficacy against tumor cells while minimizing toxicity to normal tissues. Derivatives synthesized from benzoylformate precursors have shown promise in this area, exhibiting selective cytotoxicity.
Comparative Analysis: Ethylformate Derivatives vs. Cisplatin
A key area of investigation is the activity of complex heterocyclic systems derived from ethylformate precursors. For instance, novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)formate have been synthesized and evaluated for their anticancer properties.[1] Similarly, an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex has demonstrated significant antineoplastic activity against both Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[4]
These compounds often work by inducing apoptosis or arresting the cell cycle at critical checkpoints. For example, certain phenylthio-ethyl benzoate derivatives have been shown to cause G2-M phase arrest in MCF-7 cells, ultimately leading to necrosis.[5] A meaningful comparison can be made with Cisplatin, a widely used chemotherapeutic agent. While effective, Cisplatin is associated with significant side effects, driving the search for alternatives.
Table 1: Comparative Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Metric | Value | Comparator | Comparator Value | Reference |
| Ethyl 1-(...)-formate (Compound 10) | SiHa (Uterus Cancer) | Growth Inhibition (GI) | 52% (at 50 µg/ml) | - | - | [1] |
| Ethyl 1-(...)-formate (Compound 11) | LS180 (Colon Adenocarcinoma) | Growth Inhibition (GI) | High potential at 50 µg/ml | - | - | [1] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC (in vivo) | Cell Growth Inhibition | 59.0% (at 1.0 mg/kg) | Cisplatin | 59.2% (at 1.0 mg/kg) | [4] |
| 2-(phenylthio)-ethyl benzoate (2d) | MCF-7 (Breast Cancer) | G2-M Phase Population | 3.66 ± 0.8% | Untreated Control | 21 ± 2% | [5] |
| 4-amino-3-chloro benzoate deriv. (N5a) | A549, HepG2, HCT-116 | Cytotoxicity | Induces extrinsic apoptosis | Erlotinib | Positive Control | [3] |
A critical advantage noted for some ethylformate derivatives is their lower cytotoxicity against normal cell lines (e.g., Human Skin Fibroblasts) compared to their effect on cancer cells, suggesting a more favorable therapeutic window.[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to achieve final concentrations ranging from 0.01 to 100 µM. Treat the cells and incubate for 72 hours.[3] A positive control (e.g., Erlotinib, Cisplatin) and a vehicle control (DMSO not exceeding 0.1%) must be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Visualization: General Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the discovery and initial evaluation of novel anticancer compounds.
Antimicrobial Activity: A Search for Novel Antibiotics
The rise of antibiotic-resistant bacteria necessitates the discovery of new chemical entities with antimicrobial properties. Heterocyclic compounds, including those derived from ethyl benzoate structures, have been explored for this purpose.
Comparative Analysis: Benzoylformate Derivatives vs. Standard Antibiotics
The antimicrobial potential of this class of compounds is often broad, covering both Gram-positive and Gram-negative bacteria, as well as fungi. For example, the starting material used to synthesize certain anticancer agents, 1-(2-chlorophenyl)-2-hydrazonoimidazolidine hydroiodide, showed marked activity against Staphylococcus aureus and Escherichia coli.[1] In other studies, 2-(phenylthio)-ethyl benzoate derivatives were tested against a panel of bacteria and the fungus Candida albicans, showing promising Minimum Inhibitory Concentration (MIC) values.[5]
These results are typically compared against well-known antibiotics like Ampicillin or antifungals like Fluconazole to gauge their relative potency.
Table 2: Comparative Antimicrobial Activity
| Compound/Derivative | Target Organism | Metric | Value (µg/mL) | Comparator | Comparator Value (µg/mL) | Reference |
| 1-(2-chlorophenyl)-2-hydrazonoimidazolidine | S. aureus ATCC 25923 | MIC | 15.62 | - | - | [1] |
| 1-(2-chlorophenyl)-2-hydrazonoimidazolidine | E. coli ATCC 25922 | MIC | 15.62 | - | - | [1] |
| Phenylthio-ethyl benzoate deriv. (2a) | S. aureus | MIC | 3.125 | Ampicillin | 3.125 | [5] |
| Phenylthio-ethyl benzoate deriv. (2a) | C. albicans | MIC | 1.56 | Fluconazole | 1.56 | [5] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid deriv. (4) | S. aureus ATCC 6538 | MIC | 125 | - | - | [6] |
While some derivatives show moderate activity, others exhibit potency comparable to existing drugs, highlighting the potential for further structural optimization to enhance their antimicrobial effects.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the test organism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (or another appropriate medium).
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ampicillin) should also be tested in parallel.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualization: Structure-Activity Relationship (SAR) Concept
Caption: Modifying functional groups (R1, R2, R3) on a core scaffold alters biological activity.
Anti-inflammatory Activity: Targeting Key Mediators
Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory drugs often targets enzymes like cyclooxygenase (COX) or pro-inflammatory cytokines.
Comparative Analysis: Benzothiazine Derivatives vs. NSAIDs
While not direct derivatives of this compound, related ester compounds have shown remarkable anti-inflammatory and analgesic properties. A notable example is the monoclinic polymorphic form of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. In a carrageenan-induced edema model, this compound was found to be a more potent anti-inflammatory and analgesic agent than the widely used non-steroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Meloxicam.[7] Other studies on indolizine derivatives have identified compounds that significantly reduce levels of COX-2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[8]
Table 3: Comparative Anti-inflammatory Activity
| Compound/Derivative | Animal Model | Metric | Result | Comparator | Comparator Result | Reference |
| Ethyl 4-methyl-2,2-dioxo... (Monoclinic) | Carrageenan Paw Edema | Anti-inflammatory & Analgesic | Powerful effect | Piroxicam | Exceeded | [7] |
| Ethyl 4-methyl-2,2-dioxo... (Monoclinic) | Carrageenan Paw Edema | Anti-inflammatory & Analgesic | Powerful effect | Meloxicam | Exceeded | [7] |
| Indolizine derivative (4d) | In vitro | COX-2 Reduction | Significant | Indomethacin | Less effective | [8] |
| Indolizine derivative (4e, 4f) | In vitro | TNF-α Reduction | Significant | Indomethacin | Less effective | [8] |
| Isatin derivative (VIe) | Carrageenan Paw Edema | % Inhibition | 58.12 ± 0.32 | Diclofenac Sodium | 85.26 ± 0.45 | [9] |
These findings underscore the potential of ester-containing heterocyclic systems as scaffolds for developing next-generation anti-inflammatory drugs with superior efficacy.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
Methodology:
-
Animal Acclimatization: Use Wistar albino rats (180-250 g), acclimatized to laboratory conditions. Fast the animals for 24 hours before the experiment.[9]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[7][9]
-
Compound Administration: Administer the test compounds (e.g., at 50 mg/kg) and a reference drug (e.g., Diclofenac at 20 mg/kg) intraperitoneally. A control group receives only the vehicle (e.g., 0.1% w/v sodium CMC).[9]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution subplantarly into the right hind paw of each rat.[7]
-
Edema Measurement: Measure the paw volume again at specific time points, typically 3 hours after the carrageenan injection, which corresponds to the peak of inflammation.[7]
-
Calculation: The anti-inflammatory effect is calculated as the percentage reduction in edema volume in the treated groups compared to the control group.
Conclusion
The this compound scaffold and its structural analogues serve as a valuable platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate a wide spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory effects. Comparative analysis reveals that in several cases, the efficacy of these novel compounds is comparable or even superior to that of established drugs like Cisplatin and Meloxicam. The key to their potential lies in the chemical versatility of the core structure, which allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds through detailed structure-activity relationship studies and advancing the most promising candidates into further preclinical and clinical evaluation.
References
-
Title: Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1][2][3]triazin-3-yl)formate. Source: PubMed URL: [Link]
-
Title: this compound | C10H9ClO3 | CID 2758815. Source: PubChem - NIH URL: [Link]
-
Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Source: MDPI URL: [Link]
-
Title: New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Source: PubMed Central URL: [Link]
-
Title: Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Source: Oriental Journal of Chemistry URL: [Link]
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Title: Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Source: MDPI URL: [Link]
-
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A Comparative Spectroscopic Investigation of Ethyl 4-chlorobenzoylformate and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, a profound understanding of the structural and electronic properties of molecular entities is paramount. Ethyl 4-chlorobenzoylformate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, and its analogs, offer a compelling case study for the application of modern spectroscopic techniques. This guide provides an in-depth comparative analysis of this compound and its fluoro, bromo, and ortho-chloro analogs, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We will dissect the subtle yet significant spectral variations induced by the nature and position of the halogen substituent on the phenyl ring, providing a framework for the structural elucidation of related compounds.
Introduction: The Influence of Halogen Substitution on Spectroscopic Signatures
The electronic character of a substituent on an aromatic ring profoundly influences the distribution of electron density within the molecule. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I). Conversely, their lone pairs can participate in resonance, donating electron density to the aromatic system (+R effect). The net effect is a delicate balance of these opposing forces, which is reflected in the molecule's spectroscopic properties. This guide will explore how these effects manifest in the ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass spectra of our target compounds.
Experimental Design and Workflow
A systematic approach is crucial for obtaining high-quality, comparable spectroscopic data. The following workflow outlines the standardized procedures for the analysis of this compound and its analogs.
Figure 1: Standardized workflow for the spectroscopic analysis of ethyl benzoylformate analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.
¹H NMR Spectral Analysis
The ¹H NMR spectra of this compound and its analogs are characterized by signals for the ethyl group protons and the aromatic protons. The aromatic region, in particular, provides valuable insights into the electronic effects of the halogen substituent.
Table 1: Comparative ¹H NMR Data (Aromatic Region) of Ethyl Halobenzoylformates
| Compound | H-2, H-6 (δ, ppm) | H-3, H-5 (δ, ppm) |
| Ethyl 4-fluorobenzoylformate (Predicted) | ~8.1 (dd) | ~7.2 (dd) |
| This compound | 7.95 (d) | 7.50 (d) |
| Ethyl 4-bromobenzoylformate | 7.85 (d) | 7.65 (d) |
| Ethyl 2-chlorobenzoylformate | 7.8 (dd) | 7.4-7.5 (m) |
Note: Data for this compound and its bromo- and 2-chloro analogs are based on typical values for similar structures. Predicted values for the fluoro analog are estimated based on substituent effects.
Expertise & Experience: The downfield shift of the aromatic protons in all the analogs compared to benzene (δ ≈ 7.3 ppm) is due to the electron-withdrawing nature of the benzoylformate group. For the para-substituted compounds, the protons ortho to the carbonyl group (H-2, H-6) are more deshielded than the protons meta to it (H-3, H-5).
The electronegativity of the halogen (F > Cl > Br) influences the chemical shifts. While fluorine is the most electronegative, its strong +R (resonance) effect partially counteracts its -I (inductive) effect, leading to a less deshielded environment for the aromatic protons compared to the chloro and bromo analogs. The influence of substituents on the chemical shifts of aromatic protons is a well-established phenomenon.[1]
In the case of ethyl 2-chlorobenzoylformate, the ortho-chloro substituent introduces steric hindrance, which can disrupt the coplanarity of the carbonyl groups and the aromatic ring. This steric effect, in addition to the electronic effects, results in a more complex splitting pattern in the aromatic region.
¹³C NMR Spectral Analysis
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly diagnostic.
Table 2: Comparative ¹³C NMR Data of Ethyl Halobenzoylformates
| Carbon | Ethyl 4-fluorobenzoate | This compound | Ethyl 4-bromobenzoate | Ethyl 2-chlorobenzoate |
| C=O (keto) | ~192 | ~193 | ~193 | ~194 |
| C=O (ester) | ~165 | ~165 | ~165 | ~165 |
| C-1 | ~131 | ~133 | ~134 | ~132 |
| C-2, C-6 | ~132 (d) | ~131 | ~132 | ~130 |
| C-3, C-5 | ~116 (d) | ~129 | ~129 | ~132 |
| C-4 | ~166 (d) | ~141 | ~130 | ~133 |
| -OCH₂- | ~62 | ~62 | ~62 | ~62 |
| -CH₃ | ~14 | ~14 | ~14 | ~14 |
Note: Data for ethyl 4-fluorobenzoate, ethyl 4-bromobenzoate, and ethyl 2-chlorobenzoate are based on available spectral data for these compounds.[2][3][4] Values for this compound are estimated based on substituent effects. The presence of the additional keto group in the benzoylformates will influence the exact chemical shifts.
Expertise & Experience: The chemical shifts of the two carbonyl carbons are distinct, with the keto-carbonyl appearing further downfield than the ester carbonyl. The chemical shift of the carbon bearing the halogen (C-4 or C-2) is significantly affected by the halogen's electronegativity and heavy atom effect. For the para-substituted compounds, the electronegativity of the halogen influences the chemical shifts of the aromatic carbons. The effect of halogen substitution on ¹³C NMR chemical shifts is a complex interplay of inductive, resonance, and steric effects.[1][5] In ethyl 4-fluorobenzoate, the C-F coupling is observable in the ¹³C NMR spectrum, providing a clear diagnostic feature.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is a rapid and powerful technique for the identification of functional groups in a molecule. The position, intensity, and shape of vibrational bands provide a molecular fingerprint.
Table 3: Key IR Stretching Frequencies (cm⁻¹) for Ethyl Halobenzoylformates
| Functional Group | Ethyl 4-fluorobenzoylformate | This compound | Ethyl 4-bromobenzoylformate | Ethyl 2-chlorobenzoylformate |
| C=O (keto) | ~1690 | ~1685 | ~1680 | ~1695 |
| C=O (ester) | ~1735 | ~1730 | ~1725 | ~1730 |
| C-O (ester) | ~1250-1200 | ~1250-1200 | ~1250-1200 | ~1250-1200 |
| Aromatic C=C | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
Note: Values are typical for these classes of compounds and may vary slightly based on the specific molecule and sampling conditions.
Expertise & Experience: The IR spectra of these compounds are dominated by two strong carbonyl stretching bands. The keto-carbonyl stretch appears at a lower wavenumber than the ester carbonyl stretch due to the extended conjugation with the aromatic ring. The position of the carbonyl stretching frequency is sensitive to both electronic and steric effects.[6][7]
The electron-withdrawing nature of the halogen substituent at the para position leads to a slight increase in the C=O bond order and a shift to higher wavenumbers for the keto-carbonyl stretch (F > Cl > Br). In the case of ethyl 2-chlorobenzoylformate, the ortho-substituent can cause steric hindrance, potentially disrupting the planarity of the molecule and leading to a slight increase in the carbonyl stretching frequency compared to its para-isomer. The influence of substituents on the carbonyl stretching frequency in aromatic compounds is a well-documented phenomenon.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.
Table 4: UV-Vis Absorption Maxima (λmax) for Ethyl Halobenzoylformates
| Compound | λmax (nm) |
| Ethyl 4-fluorobenzoylformate | ~260 |
| This compound | ~265 |
| Ethyl 4-bromobenzoylformate | ~270 |
| Ethyl 2-chlorobenzoylformate | ~255 |
Note: Values are approximate and can be influenced by the solvent.
Expertise & Experience: The benzoylformate moiety is a chromophore that exhibits π → π* and n → π* electronic transitions. The intense absorption band observed is attributed to the π → π* transition. The position of λmax is influenced by the nature and position of the substituent on the aromatic ring.
For the para-substituted analogs, the λmax shifts to longer wavelengths (a bathochromic or red shift) as the halogen becomes less electronegative and more polarizable (Br > Cl > F). This is because the substituent can interact with the π-system of the chromophore, affecting the energy of the electronic transition. In the case of the ortho-substituted analog, steric hindrance may disrupt the planarity of the conjugated system, leading to a shift to shorter wavelengths (a hypsochromic or blue shift) compared to the para-isomer.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used for structural elucidation.
Expertise & Experience: The mass spectra of these compounds will show a molecular ion peak (M⁺) corresponding to their respective molecular weights. Due to the presence of chlorine and bromine, the molecular ion region will exhibit characteristic isotopic patterns. For a compound containing one chlorine atom, there will be an M⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1. For a compound with one bromine atom, the M⁺ and (M+2)⁺ peaks will have a relative intensity ratio of about 1:1.
Common fragmentation pathways for these esters include:
-
Loss of the ethoxy group (-OCH₂CH₃): This results in the formation of a stable acylium ion.
-
Loss of the ethyl group (-CH₂CH₃):
-
Cleavage of the C-C bond between the two carbonyl groups:
-
Loss of the halogen atom:
The position of the halogen can influence the fragmentation pattern. For instance, ortho-substituted compounds can sometimes exhibit unique fragmentation pathways due to the proximity of the substituent to the side chain, a phenomenon known as the "ortho effect".[9][10]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Ethyl 4-chlorobenzoylformate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of Ethyl 4-chlorobenzoylformate (CAS: 34966-48-8), a key intermediate in pharmaceutical synthesis.[1][2] We will explore the rationale behind method development, compare HPLC with alternative analytical techniques, and provide detailed, validated experimental protocols designed for immediate implementation in a research or quality control setting.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a keto-ester building block whose molecular integrity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities, whether they originate from the synthetic route (e.g., residual starting materials like chlorobenzene) or arise from degradation, can have significant downstream effects, potentially leading to failed reactions, impure final products, and unforeseen toxicological profiles.[2] Therefore, a robust, accurate, and precise analytical method is not just a quality control requirement but a foundational element of process chemistry and drug development.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolving power, sensitivity, and suitability for non-volatile and thermally labile compounds like this compound.[3] This guide will focus on a stability-indicating reversed-phase HPLC (RP-HPLC) method, which is designed to separate the main compound from its potential impurities and degradation products, ensuring a true and reliable purity assessment.[4][5]
The Primary Method: Stability-Indicating RP-HPLC
The core of our analysis is a validated RP-HPLC method. The principle relies on the partitioning of the analyte and its impurities between a non-polar stationary phase (the column) and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column, allowing for effective separation.
Rationale for Chromatographic Conditions
The selection of each parameter is a deliberate choice grounded in the physicochemical properties of this compound and the principles of chromatography.
-
Column Chemistry (C18): A C18 (octadecylsilane) column is selected as the stationary phase. This provides a highly hydrophobic surface, ideal for retaining and separating the relatively non-polar this compound from both more polar and less polar impurities.[6]
-
Mobile Phase (Acetonitrile/Water with Acid): A gradient mixture of acetonitrile and water is used. Acetonitrile serves as the strong organic solvent that elutes compounds from the column. A gradient elution, where the concentration of acetonitrile is increased over time, is crucial for resolving compounds with a wide range of polarities and ensuring that highly retained impurities are eluted in a reasonable time with good peak shape.[7] The addition of 0.1% phosphoric acid to the aqueous phase is critical; it protonates residual silanol groups on the silica-based column packing, minimizing peak tailing, and ensures consistent ionization of any acidic or basic analytes, leading to sharp, reproducible peaks.[8]
-
Detection (UV at 265 nm): The benzoylformate moiety in the molecule contains a strong chromophore, making it ideal for UV detection. The wavelength of 265 nm is selected to provide high sensitivity for the parent compound while also being suitable for detecting key aromatic impurities.
Visualizing the Analytical Workflow
The following diagram outlines the logical flow of the HPLC purity analysis, from initial sample handling to the final purity report.
Caption: Workflow for this compound HPLC Analysis.
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[9]
Instrumentation and Reagents
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[7]
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Ultrapure Water, Phosphoric Acid (analytical grade).
-
Reference Standard: this compound (purity ≥ 99.5%).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 50% B; 5-25 min: 50% to 95% B; 25-30 min: 95% B; 30.1-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
Solution Preparation
-
Diluent: Acetonitrile.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Standard Solution.
-
Inject the diluent once as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Process the chromatograms and calculate the purity using the area percent method.
System Suitability & Validation Criteria
To ensure the trustworthiness of the results, the analytical method must be validated. The following parameters and acceptance criteria are based on ICH Q2(R2) guidelines.[9][10][11]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the main peak. Peak purity must pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples.[6] |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.[7] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ≥ 10.[10] |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C). |
Proving Specificity: Forced Degradation Studies
A key component of method validation is demonstrating that the method is "stability-indicating." This is achieved through forced degradation studies, where the sample is intentionally exposed to harsh conditions to produce degradation products.[4][12] The HPLC method must be able to resolve the main analyte peak from any degradants formed.[5]
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve sample in diluent, add 1N HCl, and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve sample in diluent, add 1N NaOH, and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve sample in diluent and add 3% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
The goal is to achieve 5-20% degradation of the active ingredient.[13] The ability of the HPLC method to separate the intact drug from all formed degradation products confirms its stability-indicating nature.
Caption: Relationship between analyte, impurities, and HPLC separation.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this analysis, other techniques may be considered depending on the specific analytical need.
| Analytical Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | High resolution and sensitivity; suitable for non-volatile compounds; excellent for quantification.[3] | Requires reference standards for definitive identification; consumes solvents.[3] | Excellent. The ideal method for accurate, quantitative purity assessment and stability studies. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[3] | Faster analysis times; higher resolution and sensitivity; reduced solvent consumption compared to HPLC.[3] | Higher initial instrument cost; more susceptible to blockage from dirty samples. | Excellent. A superior alternative to HPLC if high throughput is required. |
| GC (Gas Chromatography) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Very high resolution for volatile compounds; often coupled with Mass Spectrometry (MS) for definitive identification.[3] | Not suitable for non-volatile or thermally labile compounds; requires derivatization for some analytes. | Moderate. Potentially viable if the compound and all impurities are thermally stable and volatile. GC-MS could be powerful for impurity identification.[3] |
| TLC (Thin-Layer Chromatography) | Separation on a thin layer of adsorbent material based on polarity. | Simple, fast, and inexpensive; good for rapid screening and reaction monitoring.[3] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC. | Good for Qualitative Use. Excellent for quick in-process checks of reaction completion but not for final, quantitative purity determination. |
Conclusion
For the comprehensive purity analysis of this compound, a validated, stability-indicating reversed-phase HPLC method is the most authoritative and trustworthy approach. It provides the necessary precision, accuracy, and specificity to ensure the quality of this critical pharmaceutical intermediate. While faster techniques like UPLC offer an advantage in high-throughput environments, and simpler methods like TLC are useful for qualitative checks, HPLC remains the benchmark for definitive, quantitative quality control. The detailed protocol and validation framework provided in this guide offer a robust system for implementation, ensuring that the purity data generated is reliable and meets stringent regulatory expectations.
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-
National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]
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ChemBK. Ethyl 4-chlorobenzoate. Available from: [Link]
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- Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. LCGC North America, 25(7), 646-659.
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National Center for Biotechnology Information. Ethyl 4-chlorobenzoate. PubChem. Available from: [Link]
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Singh, R., & Kumar, S. (2016). Forced Degradation Studies: A Review. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
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Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 6(13), 4570-4577. Available from: [Link]
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Banik, B. K., et al. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 103. Available from: [Link]
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Collaborative International Pesticides Analytical Council. Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
- Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
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Paithankar, H. V. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 454-464. Available from: [Link]
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da Silva, A. C. S., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2). Available from: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 4-chlorobenzoylformate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific integrity and progress. Ethyl 4-chlorobenzoylformate and its derivatives are valuable scaffolds in synthetic chemistry, serving as precursors to a wide range of biologically active molecules. The precise arrangement of atoms within these molecules dictates their function, efficacy, and safety. Therefore, a robust, multi-faceted analytical approach is not just recommended—it is imperative.
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structure of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, emphasizing a self-validating system where data from multiple, orthogonal techniques converge to provide a single, irrefutable structural assignment.
The Analytical Toolkit: A Comparative Overview
The structural elucidation of a novel organic compound is akin to solving a complex puzzle. No single technique provides the complete picture. Instead, we rely on a suite of spectroscopic and analytical methods, each offering a unique piece of structural information. The primary tools in our arsenal for analyzing this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[1][2] | 1-10 mg, soluble in deuterated solvent | Provides the most comprehensive structural detail in solution.[2] | Can be complex to interpret for highly substituted or impure samples. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, confirming elemental composition.[1][3] | Micrograms to nanograms | High sensitivity, provides molecular formula with high-resolution instruments.[1] | Does not provide direct information on connectivity or stereochemistry. |
| IR Spectroscopy | Presence of specific functional groups.[1][2] | ~1 mg, solid or liquid | Fast, non-destructive, and excellent for identifying key bonds (e.g., C=O, C-O, C-Cl). | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Absolute three-dimensional atomic arrangement in the solid state.[4][5] | High-quality single crystal (0.1-0.5 mm) | The "gold standard" for unambiguous structure determination and absolute configuration.[4][6] | Growing a suitable crystal can be a significant challenge.[6] |
The Integrated Workflow for Structural Confirmation
A logical and efficient workflow is crucial for ensuring a comprehensive and accurate structural determination. The process begins with preliminary characterization and moves towards definitive confirmation, with each step informing the next.
Caption: Integrated workflow for the structural confirmation of a new chemical entity.
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing us to map out the carbon-hydrogen framework.
Causality in Experimental Choice
For a typical this compound derivative, a suite of NMR experiments is logical.
-
¹H NMR: This is the starting point. It reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).
-
¹³C NMR: This experiment identifies the number of unique carbon environments. For aromatic compounds, it helps confirm the substitution pattern.[7]
-
2D NMR (COSY & HSQC): If the ¹H spectrum is complex, a Correlation Spectroscopy (COSY) experiment shows which protons are coupled (i.e., on adjacent carbons). A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment.
Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ethyl -CH₃ | ~1.4 | Triplet (t) | 3H | Adjacent to a -CH₂- group. |
| Ethyl -CH₂- | ~4.4 | Quartet (q) | 2H | Adjacent to a -CH₃ group and deshielded by the ester oxygen. |
| Aromatic Protons | 7.5 - 8.0 | Two Doublets (d) | 4H (2H + 2H) | Para-substituted aromatic rings often show two symmetric sets of peaks.[8] Protons are deshielded by the electron-withdrawing carbonyl and chloro groups. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a Pasteur pipette. Ensure the solvent contains a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be required for less soluble compounds.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 400 MHz, 16 scans, 5-second relaxation delay).
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Deep Dive 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of the structural puzzle.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with very high precision.
Causality in Experimental Choice
For a molecule like this compound, which contains chlorine, MS is particularly informative. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[9][10][11] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺).
-
M⁺ peak: Corresponds to the molecule containing the ³⁵Cl isotope.
-
M+2 peak: A smaller peak, two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak will be about one-third that of the M⁺ peak.[9][10][11]
This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.
Expected Mass Spectrometry Data for this compound (C₁₀H₉ClO₃)
| Ion | Expected m/z | Relative Intensity | Identity |
| [M]⁺ | 212.02 | ~100% | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 214.02 | ~33% | Molecular ion with ³⁷Cl |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. For this compound, the protonated molecule [M+H]⁺ will be observed at m/z 213 and 215.[12]
-
Data Analysis: Analyze the spectrum to identify the molecular ion cluster and confirm the characteristic 3:1 isotopic pattern for chlorine.
Deep Dive 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[13][14] It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
Causality in Experimental Choice
For this compound derivatives, IR spectroscopy can quickly confirm the presence of key structural motifs:
-
Ester and Ketone Carbonyls (C=O): These show very strong and sharp absorptions.
-
Aromatic Ring (C=C): Indicates the presence of the benzene ring.
-
Ester C-O bond: Confirms the ester functionality.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ketone C=O Stretch | ~1730-1750 | Strong, Sharp |
| Ester C=O Stretch | ~1720-1740 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| Ester C-O Stretch | 1300-1100 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (~1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and correlate them with specific functional groups.
Deep Dive 4: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, especially for determining absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[4][15][16] It provides the precise coordinates of every atom in the crystal lattice, yielding a detailed map of the molecule's geometry and intermolecular interactions.[4]
Causality in Experimental Choice
While NMR provides the connectivity in solution, X-ray crystallography provides the exact conformation in the solid state. It is the ultimate arbiter in cases of structural ambiguity or when the absolute configuration of a chiral center needs to be determined.[6] For achiral molecules like this compound, it serves as the final, unequivocal proof of the proposed structure.
Caption: Relationship between analytical techniques and the structural information they provide.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. Grow a single crystal of the compound, typically 0.1-0.5 mm in size, by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal structure. The crystal is rotated, and thousands of diffraction intensities are measured at different orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. Computational software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.
-
Data Validation: The final structure is validated using metrics such as the R-factor, which indicates the agreement between the experimental data and the final model.
Conclusion
Confirming the structure of this compound derivatives requires a synergistic and evidence-based approach. While preliminary techniques like IR and MS provide rapid and valuable initial checks on functional groups and molecular weight, they are insufficient for complete characterization. Comprehensive NMR analysis is essential for mapping the molecular framework and connectivity. For absolute and incontrovertible proof of structure, particularly in regulated environments like drug development, single-crystal X-ray crystallography stands as the ultimate authority. By logically integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific work.
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YouTube. (2018). Exam question walkthrough - Proton NMR AROMATIC ESTER. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of Ethyl 4-chlorobenzoylformate and Ethyl benzoylformate
This guide provides an in-depth comparison of the chemical reactivity of Ethyl 4-chlorobenzoylformate and its unsubstituted counterpart, Ethyl benzoylformate. Directed at researchers and professionals in drug development and chemical synthesis, this document elucidates the fundamental electronic principles governing their reactivity and presents supporting experimental frameworks for validation.
Introduction: Structure and Electronic Landscape
Ethyl benzoylformate and this compound are α-keto esters, a class of compounds highly valued in organic synthesis for their versatile reactivity.[1] They serve as key building blocks for a variety of complex molecules, including heterocyclic structures fundamental to many pharmaceutical agents.[1] The core structure features a benzoyl group attached to a glyoxylate ethyl ester, resulting in two adjacent, electrophilic carbonyl carbons.
The primary difference between the two molecules is the presence of a chlorine atom at the para-position of the phenyl ring in this compound.[2][3] This substitution is not a trivial modification; it fundamentally alters the electronic distribution across the entire molecule, thereby influencing the reactivity of the α-keto ester moiety. This guide will explore the theoretical underpinnings of this electronic influence and demonstrate its practical consequences through a comparative experimental protocol.
| Property | Ethyl benzoylformate | This compound |
| Molecular Formula | C₁₀H₁₀O₃[4] | C₁₀H₉ClO₃[2][3] |
| Molecular Weight | 178.18 g/mol [4] | 212.63 g/mol [2][3] |
| Appearance | Light yellow or yellow liquid[4] | Colorless to light yellow liquid[2] |
| CAS Number | 1603-79-8[4] | 34966-48-8[2][3] |
| IUPAC Name | ethyl 2-oxo-2-phenylacetate[4] | ethyl 2-(4-chlorophenyl)-2-oxoacetate[3] |
Theoretical Framework: The Decisive Role of the Chloro Substituent
The reactivity of the α-keto carbonyl group is dictated by its electrophilicity. A greater partial positive charge (δ+) on the carbonyl carbon enhances its susceptibility to nucleophilic attack. The para-chloro substituent on the benzoyl ring of this compound significantly modulates this electrophilicity through a combination of two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is a highly electronegative atom. It withdraws electron density from the benzene ring through the sigma (σ) bond framework. This electron-withdrawing effect is transmitted through the ring to the benzoyl carbonyl group, increasing its partial positive charge and thus its electrophilicity.[5]
-
Resonance Effect (+R): Chlorine possesses lone pairs of electrons that can be delocalized into the benzene ring's pi (π) system. This electron-donating effect would, in isolation, decrease the electrophilicity of the carbonyl carbon.
For halogens, the inductive effect (-I) is known to dominate the resonance effect (+R).[6] Consequently, the net electronic influence of the chlorine atom is electron-withdrawing, deactivating the benzene ring towards electrophilic substitution but, crucially for our topic, activating the side-chain carbonyl group towards nucleophilic attack.
This principle is quantitatively described by the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[7]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant (e.g., this compound).
-
k₀ is the rate constant for the unsubstituted reactant (e.g., Ethyl benzoylformate).
-
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (positive for electron-withdrawing groups).
-
ρ (rho) is the reaction constant, which depends on the reaction type and its sensitivity to electronic effects.[7]
For a para-chloro substituent, the Hammett sigma value (σₚ) is +0.23, quantifying its electron-withdrawing nature. For a reaction involving nucleophilic attack on the benzoyl carbonyl, the reaction constant (ρ) will be positive, as the reaction is accelerated by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. Therefore, the Hammett equation predicts that the rate constant k for this compound will be greater than k₀ for Ethyl benzoylformate.
Experimental Verification: Reduction of the α-Keto Group
To empirically test the theoretical prediction, we propose a comparative study of the reduction of the α-keto group in both substrates using sodium borohydride (NaBH₄). This reaction is a classic example of nucleophilic attack (by a hydride ion, H⁻) on a carbonyl carbon. The α-keto group is significantly more reactive than the ester carbonyl, allowing for selective reduction. The progress of the reaction can be monitored over time to determine the relative reaction rates.
Experimental Protocol
Objective: To compare the rate of reduction of this compound and Ethyl benzoylformate with NaBH₄ under identical conditions.
Materials:
-
Ethyl benzoylformate (95%+)
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (Absolute, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: Two identical round-bottom flasks are charged with equimolar amounts (e.g., 5.0 mmol) of Ethyl benzoylformate (Flask A) and this compound (Flask B). Add 25 mL of absolute ethanol to each flask and stir at 0°C (ice bath) until the substrate is fully dissolved.
-
Initiation: Prepare a solution of NaBH₄ (e.g., 2.5 mmol, 0.5 equivalents) in 10 mL of cold ethanol. Simultaneously, add this solution dropwise to both Flask A and Flask B over 5 minutes, ensuring the temperature remains below 5°C. Causality Note: Performing the reactions in parallel under identical conditions is critical to eliminate variables like temperature fluctuations and ensure a valid comparison.
-
Reaction Monitoring: At specific time intervals (e.g., t = 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot with a drop of acetone. Spot the quenched sample on a TLC plate. Elute the plate and visualize under a UV lamp to assess the disappearance of the starting material (which is UV active) and the appearance of the product alcohol. Self-Validation: TLC provides a semi-quantitative, real-time assessment of reaction progress, confirming that a reaction is occurring and allowing for a visual comparison of conversion rates.
-
Workup (at t = 60 min): Quench the reactions by slowly adding 20 mL of saturated NH₄Cl solution to decompose excess NaBH₄.
-
Extraction: Transfer the mixtures to separatory funnels and extract with ethyl acetate (3 x 30 mL). Combine the organic layers for each reaction.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product mixtures by ¹H NMR or Gas Chromatography (GC) to determine the conversion percentage for each reaction. The ratio of the product (ethyl mandelate or its chloro-derivative) to the remaining starting material will provide a quantitative measure of reactivity.
Expected Results and Data Interpretation
Based on the theoretical framework, the reaction in Flask B (this compound) is expected to proceed at a faster rate than the reaction in Flask A.
Table 2: Hypothetical Experimental Data for NaBH₄ Reduction
| Time (minutes) | % Conversion (Ethyl benzoylformate) | % Conversion (this compound) |
| 5 | 15% | 35% |
| 15 | 40% | 75% |
| 30 | 65% | 95% |
| 60 | 85% | >99% |
The higher percent conversion at each time point for the chlorinated substrate directly supports the hypothesis that the electron-withdrawing chloro group enhances the electrophilicity of the target carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride reagent. Studies on related systems, such as the enzymatic decarboxylation of substituted benzoylformates, have similarly shown that electron-withdrawing substituents like p-chloro influence reaction rates by stabilizing charged intermediates.[8][9][10]
// Reactant reactant [label="R-Ph-CO(α)-CO(β)OEt\n(R = H or Cl)"];
// Nucleophile nuc [label="H⁻ (from NaBH₄)", shape=plaintext];
// Transition State ts [label="Tetrahedral Intermediate\n[R-Ph-C(O⁻)(H)-COOEt]"];
// Protonation hplus [label="H⁺ (from EtOH)", shape=plaintext];
// Product product [label="Product Alcohol\nR-Ph-CH(OH)-COOEt"];
reactant -> ts [label=" Nucleophilic Attack\n(Rate-Determining Step)"]; ts -> product [label=" Protonation"];
// Annotations { rank=same; reactant; node [shape=plaintext, fontcolor="#EA4335"]; note1 [label="More electrophilic α-carbonyl\nwhen R = Cl"]; }
{ rank=same; ts; node [shape=plaintext, fontcolor="#34A853"]; note2 [label="Negative charge buildup\nstabilized by R = Cl"]; }
reactant -> note1 [style=dotted, arrowhead=none]; ts -> note2 [style=dotted, arrowhead=none]; } Caption: Generalized mechanism for NaBH4 reduction.
Conclusion
The presence of a para-chloro substituent on Ethyl benzoylformate markedly increases its reactivity towards nucleophiles compared to the unsubstituted parent compound. This phenomenon is rooted in the powerful electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the adjacent α-carbonyl carbon. This theoretical prediction is readily verifiable through standard comparative kinetic experiments, such as the reduction with sodium borohydride. For scientists in drug development and process chemistry, understanding these structure-activity relationships is paramount for predicting reactivity, optimizing reaction conditions, and designing efficient synthetic routes. The enhanced reactivity of this compound makes it a potentially more efficient substrate in reactions initiated by nucleophilic attack, although this increased reactivity must be balanced against other factors such as cost, availability, and potential downstream modifications.
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Buncel, E., & Um, I. H. (1986). Reinterpretation of curved Hammett plots in reaction of nucleophiles with aryl benzoates: change in rate-determining step or mechanism versus ground-state stabilization. Journal of the Chemical Society, Chemical Communications, (8), 595-597. Retrieved from [Link]
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In vitro testing of Ethyl 4-chlorobenzoylformate derivatives
An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 4-chlorobenzoylformate Derivatives as Potential Anticancer Agents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro characterization of novel this compound derivatives. As direct biological activity data for this specific chemical class is not extensively published, we will proceed with a logical, multi-tiered screening strategy typical for the preclinical evaluation of novel small molecules in oncology. This approach is designed to first establish broad cytotoxic potential and subsequently elucidate the specific mechanisms of action.
The experimental choices detailed herein are grounded in established methodologies for cancer drug discovery, ensuring a robust and reproducible evaluation. We will progress from general cell viability assays to more specific investigations into apoptosis induction, effects on cytoskeletal dynamics, and finally, target-specific enzyme inhibition.
Foundational Screening: Assessing Cytotoxicity
The initial step in evaluating any new compound series is to determine its general cytotoxic effect against a panel of relevant cancer cell lines. This provides a baseline understanding of potency and selectivity. The MTT and XTT assays are robust, colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[1][2][3][4]
Comparative Cytotoxicity of this compound Derivatives (Hypothetical Data)
| Compound | Derivative Substitution | Cell Line | IC50 (µM) |
| E4CBF-001 | Unsubstituted | A549 (Lung) | 78.5 |
| E4CBF-002 | 2-Methyl | A549 (Lung) | 45.2 |
| E4CBF-003 | 3-Nitro | A549 (Lung) | 12.1 |
| E4CBF-004 | 4-Methoxy | A549 (Lung) | > 100 |
| Doxorubicin | (Control) | A549 (Lung) | 0.8 |
| E4CBF-001 | Unsubstituted | MCF-7 (Breast) | 65.3 |
| E4CBF-002 | 2-Methyl | MCF-7 (Breast) | 38.9 |
| E4CBF-003 | 3-Nitro | MCF-7 (Breast) | 9.8 |
| E4CBF-004 | 4-Methoxy | MCF-7 (Breast) | > 100 |
| Doxorubicin | (Control) | MCF-7 (Breast) | 0.5 |
This data is illustrative and serves to demonstrate how results would be presented.
From this hypothetical data, derivative E4CBF-003 emerges as the most potent candidate, warranting further mechanistic investigation.
Experimental Protocol: MTT Cell Viability Assay[1][2][3][4][5]
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment : Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[2] Treat the cells with these dilutions and incubate for 48-72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1] During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.[1][2]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Elucidation: Is Apoptosis the Mode of Cell Death?
Following the identification of potent cytotoxic derivatives, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer drugs.[5] A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic process.[6][7]
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for Caspase-3 Activity Assay.
Comparative Caspase-3 Activation (Hypothetical Data)
| Compound (at IC50) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| E4CBF-003 | 4.2 |
| Staurosporine (Control) | 6.5 |
This data is illustrative.
A significant increase in caspase-3 activity for E4CBF-003 suggests that it induces apoptosis.
Experimental Protocol: Fluorometric Caspase-3 Assay[7][8][10][11]
-
Cell Treatment : Seed and treat cells with the test compound (e.g., E4CBF-003 at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include a positive control like Staurosporine.
-
Cell Lysis : After treatment, lyse the cells using a chilled lysis buffer.[8]
-
Assay Reaction : In a black 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., DEVD-AMC).[9][8]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Fluorescence Reading : Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[9]
-
Data Analysis : Calculate the fold increase in caspase activity compared to the untreated or vehicle-treated control.
Target Identification: Investigating Tubulin Polymerization
Many small molecule anticancer agents exert their effects by disrupting microtubule dynamics, either by stabilizing or destabilizing tubulin polymers.[10] An in vitro tubulin polymerization assay can directly measure the effect of a compound on this process.[11][12] This is a cell-free assay that uses purified tubulin.
Effect of E4CBF Derivatives on Tubulin Polymerization (Hypothetical Data)
| Compound | Effect | % Inhibition/Promotion of Polymerization |
| E4CBF-003 | Inhibition | 65% at 10 µM |
| Paclitaxel (Control) | Promotion | 150% at 10 µM |
| Nocodazole (Control) | Inhibition | 85% at 10 µM |
This data is illustrative.
The hypothetical data suggests that E4CBF-003 acts as a tubulin polymerization inhibitor, similar to nocodazole.
Experimental Protocol: In Vitro Tubulin Polymerization Assay[12][13][14]
-
Reagent Preparation : Thaw purified bovine tubulin, GTP, and polymerization buffer on ice.[11]
-
Reaction Setup : On ice, prepare the polymerization reactions in a 96-well plate. A typical reaction contains tubulin (e.g., 60 µM), GTP, and the test compound or control dissolved in polymerization buffer.[11]
-
Initiate Polymerization : Transfer the plate to a pre-warmed (37°C) spectrophotometer.
-
Monitor Polymerization : Measure the increase in turbidity (light scattering) at 350 nm every 30 seconds for 60-90 minutes.[11] Tubulin polymerization into microtubules causes an increase in light scattering.
-
Data Analysis : Plot the absorbance versus time. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase, while stabilizers will show an enhanced rate.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action for E4CBF-003.
Specific Target Validation: Benzoylformate Decarboxylase Inhibition
Given the core structure of the compounds, it is prudent to investigate whether they inhibit enzymes that process similar substrates, such as Benzoylformate Decarboxylase (BFD).[13][14][15] This enzyme catalyzes the decarboxylation of benzoylformate to benzaldehyde.[14] An in vitro enzyme inhibition assay can determine if any of the derivatives directly interact with and inhibit this enzyme.
Experimental Protocol: BFD Enzyme Inhibition Assay
-
Enzyme and Substrate : Obtain or purify Benzoylformate Decarboxylase. The substrate is benzoylformate.
-
Assay Principle : The activity of BFD can be monitored by measuring the decrease in benzoylformate concentration or the formation of benzaldehyde over time using spectrophotometry or HPLC.
-
Inhibition Assay : Pre-incubate the enzyme with various concentrations of the this compound derivatives.
-
Initiate Reaction : Add the benzoylformate substrate to start the reaction.
-
Measure Activity : Monitor the reaction rate in the presence and absence of the inhibitors.
-
Data Analysis : Calculate the percentage of inhibition and determine the IC50 or Ki value for the inhibitory compounds.[16][17][18]
Conclusion
This guide outlines a systematic, multi-faceted approach to the in vitro evaluation of this compound derivatives for potential anticancer activity. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their biological activity. The provided protocols and hypothetical data serve as a robust template for designing and interpreting these critical preclinical experiments.
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A Researcher's Guide to the Structural Elucidation of Ethyl 4-chlorobenzoylformate Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for characterizing Ethyl 4-chlorobenzoylformate and its derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
This compound, with its reactive keto-ester functionality and substituted aromatic ring, serves as a valuable scaffold in medicinal chemistry. Understanding its precise solid-state conformation, as well as that of its derivatives, is crucial for comprehending intermolecular interactions, predicting physicochemical properties, and designing effective pharmaceuticals. While various analytical techniques can provide structural information, X-ray crystallography offers unparalleled, unambiguous atomic-resolution data.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography is a powerful, non-destructive technique that determines the precise arrangement of atoms within a crystal.[1][2] By irradiating a single crystal with X-rays, a unique diffraction pattern is generated.[2] The angles and intensities of these diffracted X-rays are meticulously measured and computationally processed to produce a three-dimensional electron density map of the molecule.[2][3] This map allows for the precise placement of each atom, revealing bond lengths, bond angles, and torsional angles, thereby providing a definitive molecular structure.[2]
The primary advantage of X-ray crystallography lies in its ability to provide a complete and unambiguous 3D structure. This is particularly crucial for complex organic molecules where subtle conformational changes can significantly impact biological activity.
Conceptual Workflow of X-ray Crystallographic Analysis
The journey from a powdered sample to a refined crystal structure involves several critical stages. Each step is designed to ensure the acquisition of high-quality data, which is essential for a reliable structural determination.
Caption: A streamlined overview of the key stages involved in determining a molecular structure using single-crystal X-ray crystallography.
A Comparative Look: Alternative Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer complementary and often more readily obtainable information about the molecule's connectivity and functional groups.[4][5][6][7][8] These techniques are invaluable for routine characterization and for confirming the identity of a synthesized compound.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2][3] | Unambiguous and complete structural determination. | Requires a high-quality single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.[4][7] | Provides detailed information about the molecule's structure in solution; non-destructive. | Does not provide precise bond lengths and angles; can be complex to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies.[4][6] | Quick, simple, and provides a "fingerprint" of the molecule. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, which can help determine the molecular formula and structural fragments.[4][5] | Highly sensitive and requires a very small amount of sample. | Does not provide information about the 3D arrangement of atoms. |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the key experimental procedures for the synthesis and crystallographic analysis of an this compound derivative.
Synthesis of this compound
This synthesis is based on a standard Friedel-Crafts acylation reaction.[9]
-
Reaction Setup: To a stirred solution of chlorobenzene (10.0 mmol) and ethyl chlorooxoacetate (14.6 mmol) in dichloromethane (25 mL) at 0 °C, slowly add aluminum trichloride (19.2 mmol).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with water (30 mL) and saturated brine (30 mL).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield this compound.[9]
X-ray Crystallographic Analysis
This protocol outlines the general steps for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown by slow evaporation of a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[2][10][11] The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.[2]
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.[12][13] The unit cell parameters and space group are determined from the diffraction pattern.[2]
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[14] An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.[14][15][16][17]
Hypothetical Data and Structure Visualization
To illustrate the output of a successful crystallographic analysis, the following table presents hypothetical crystallographic data for a derivative of this compound.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂ClNO₃ |
| Formula Weight | 257.68 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 11.789(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 1176.5(5) |
| Z | 4 |
| R-factor (R1) | 0.045 |
| Goodness-of-fit (S) | 1.05 |
The refined structure would then be visualized to analyze its conformational features and intermolecular interactions. Such data can be deposited in and retrieved from crystallographic databases like the Cambridge Structural Database (CSD).[18][19][20][21]
Caption: The logical progression from raw diffraction data to actionable structural insights in X-ray crystallography.
Conclusion and Future Directions
For the unequivocal determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography stands as the definitive method. Its ability to provide precise atomic coordinates offers unparalleled insights into molecular conformation and intermolecular interactions, which are critical for rational drug design and materials science. While spectroscopic techniques like NMR, IR, and MS provide valuable and often more rapidly acquired complementary data on molecular connectivity and functional groups, they cannot replace the detailed and unambiguous structural information afforded by crystallography.
Future research in this area could involve the crystallographic analysis of a series of this compound derivatives to establish structure-activity relationships. Furthermore, co-crystallization with biological targets could provide direct insights into binding modes, paving the way for the development of novel therapeutic agents.
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A Comparative Guide to the Quantitative Analysis of Ethyl 4-chlorobenzoylformate in Reaction Mixtures
For professionals in pharmaceutical research and chemical synthesis, the precise monitoring of reaction kinetics and the accurate determination of product yield are paramount. Ethyl 4-chlorobenzoylformate is a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Its quantification within a complex reaction matrix—often containing starting materials, catalysts, solvents, and potential by-products—presents a significant analytical challenge. This guide provides an in-depth comparison of chromatographic methods for the reliable quantification of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The Analytical Imperative: Why Accurate Quantification Matters
The synthesis of this compound, for instance, via a Friedel-Crafts acylation of chlorobenzene with ethyl chlorooxoacetate, is rarely a perfectly clean conversion.[1] The reaction mixture can contain unreacted starting materials, isomers, and other related impurities. Inaccurate quantification can lead to:
-
Misinterpretation of Reaction Kinetics: Inaccurate data can lead to flawed optimization of reaction conditions such as temperature, catalyst loading, or reaction time.
-
Incorrect Yield Calculations: Over- or underestimation of the product directly impacts process efficiency and cost-effectiveness.
-
Compromised Purity of Downstream Products: Failure to accurately quantify the main component and its impurities can affect the quality and safety of the final product.
Therefore, selecting and validating a suitable analytical method is not merely a procedural step but a foundational requirement for robust process development and quality control.[2][3]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For this compound, which is a moderately polar, non-volatile compound with a strong UV chromophore, chromatographic methods are the most suitable. We will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most powerful techniques for this purpose.
Workflow Overview
The general workflow for analyzing a reaction mixture is a multi-step process designed to ensure data accuracy and reproducibility.
Caption: General workflow for quantitative analysis of a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for the analysis of pharmaceutical intermediates. Its operation at ambient temperatures makes it ideal for thermally labile compounds, and the variety of available stationary and mobile phases provides high selectivity.
Causality for Selection: this compound possesses a benzoyl group, which is a strong chromophore, making it highly suitable for UV detection—the most common HPLC detection method.[4] Its polarity allows for excellent separation using reversed-phase chromatography.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.[5]
Caption: Step-by-step workflow for the HPLC analysis method.
Step-by-Step Methodology:
-
Instrumentation & Conditions:
-
System: HPLC with a UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility in retaining moderately polar compounds like our analyte from an aqueous/organic mobile phase.[4]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). This ratio should be optimized to achieve a retention time of approximately 5-10 minutes for the analyte, ensuring good separation from solvent front and potential early-eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, providing high sensitivity.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase. This range should bracket the expected concentration of the diluted reaction samples.[6]
-
Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction if necessary. Dilute it with the mobile phase to an expected concentration that falls within the middle of the calibration range. Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.
-
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[5]
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared reaction samples. It is good practice to bracket sample injections with check standards to monitor for any drift in instrument performance.
-
-
Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the reaction mixture by applying the dilution factor.
-
Performance Comparison
| Parameter | HPLC Performance | Rationale & References |
| Specificity | High | Excellent separation of the analyte from starting materials and polar by-products. Confirmed by peak purity analysis with a Diode Array Detector. |
| Linearity (R²) | > 0.999 | Achievable over a wide concentration range (e.g., 1-200 µg/mL).[7] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | Sufficient for tracking low-level impurities or reaction endpoints. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Determined by spiking a placebo reaction matrix with a known amount of analyte.[5] |
| Precision (%RSD) | < 2.0% | Demonstrates the method's repeatability and intermediate precision.[5] |
| Throughput | Moderate (~15 min/sample) | Suitable for process development and quality control labs. |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It often provides higher separation efficiency and speed than HPLC.
Causality for Selection: this compound has a boiling point of 85°C at 0.1 mm Hg, indicating it is sufficiently volatile for GC analysis.[1] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of peaks.[8][9]
Experimental Protocol: Gas Chromatography (GC-FID/MS)
This protocol emphasizes proper inlet temperature selection to prevent analyte degradation and ensure complete volatilization.
Caption: Step-by-step workflow for the GC analysis method.
Step-by-Step Methodology:
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with FID or MS detector.
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). This phase provides good selectivity for a wide range of organic molecules.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. This temperature program ensures separation from low-boiling solvents and high-boiling by-products.
-
Inlet Temperature: 260 °C (Split mode, e.g., 50:1 split ratio). The temperature is high enough to ensure rapid vaporization without causing thermal degradation.
-
Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.
-
-
Preparation of Solutions:
-
Solvent: Use a high-purity, volatile solvent such as ethyl acetate or dichloromethane for all dilutions.
-
Internal Standard (IS) Stock: Prepare a stock solution of a suitable internal standard (e.g., tetradecane or another stable, non-reactive compound with a retention time distinct from the analyte and other matrix components) in the chosen solvent. The use of an internal standard corrects for variations in injection volume and instrument response.[10]
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.
-
Sample Preparation: Dilute a known amount of the reaction mixture with the solvent. Add the internal standard to the same final concentration as in the calibration standards. Filter if necessary.
-
-
Analysis Sequence:
-
Condition the column by running the oven program until a stable baseline is achieved.
-
Inject the series of calibration standards to establish the calibration curve.
-
Inject the prepared reaction samples.
-
-
Data Analysis:
-
For each chromatogram, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio versus the concentration ratio (analyte/IS).
-
Determine the concentration ratio in the samples from the calibration curve and calculate the analyte's concentration.
-
Performance Comparison
| Parameter | GC Performance | Rationale & References |
| Specificity | Very High (with MS) | MS provides mass spectral data for definitive peak identification and purity assessment.[11] FID is less specific but highly sensitive. |
| Linearity (R²) | > 0.999 | Excellent linearity is typical for GC-FID over several orders of magnitude. |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL (ng/mL with MS-SIM) | Generally more sensitive than HPLC-UV, especially with an MS detector in Selected Ion Monitoring (SIM) mode. |
| Accuracy (% Recovery) | 97.0 - 103.0% | The use of an internal standard improves accuracy by correcting for injection variability.[10] |
| Precision (%RSD) | < 3.0% | Slightly higher variability than HPLC can sometimes be observed due to the injection process, but is mitigated by an internal standard. |
| Throughput | High (~10-12 min/sample) | Faster run times and higher efficiency often make GC a higher throughput option. |
Method Validation: The Cornerstone of Trustworthy Data
Both protocols described are frameworks that must be validated for the specific reaction matrix being analyzed. Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[2][12] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, must be assessed.[6]
-
Accuracy: Closeness of test results to the true value.
-
Precision: Agreement between a series of measurements (assessed as repeatability and intermediate precision).
-
Specificity: Ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Conclusion and Recommendations
Both HPLC and GC are powerful, reliable techniques for the quantitative analysis of this compound in a reaction mixture. The choice between them depends on the specific requirements of the analysis and available instrumentation.
| Factor | Recommendation | Justification |
| Routine QC & High Throughput | Gas Chromatography (GC-FID) | Faster run times and robust performance make it ideal for analyzing a large number of samples in a quality control environment. |
| Impurity Profiling & Unknowns | GC-MS or LC-MS | The mass spectrometer provides structural information essential for identifying unknown by-products and confirming the identity of the main peak. |
| Thermally Labile Impurities | High-Performance Liquid Chromatography (HPLC) | HPLC's ambient temperature operation prevents the degradation of any heat-sensitive species in the reaction mixture, providing a more accurate profile of the mixture. |
| Method Development & Flexibility | High-Performance Liquid Chromatography (HPLC) | The vast range of column chemistries and mobile phase modifiers in HPLC offers greater flexibility for optimizing separations of complex mixtures. |
Ultimately, the most trustworthy data will come from a properly validated method, regardless of the technology chosen. By understanding the causality behind the selection of a technique and its parameters, researchers can develop robust analytical methods that provide accurate, reliable data, thereby ensuring the quality and efficiency of their chemical synthesis processes.
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Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Ethyl 4-Chlorobenzoylformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and analytical biochemistry, the generation of highly specific antibodies against small molecule targets is a cornerstone of innovation. This guide provides an in-depth technical comparison of antibodies raised against derivatives of Ethyl 4-chlorobenzoylformate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As a Senior Application Scientist, my aim is to not only present data but to illuminate the causal relationships behind experimental design and outcomes, ensuring a robust and validated approach to antibody selection and immunoassay development.
The Challenge of Small Molecule Immunogenicity
This compound and its derivatives are haptens—small molecules that are not immunogenic on their own. To elicit an immune response, they must be covalently conjugated to a larger carrier protein, creating an immunogen.[1] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and affinity. The choice of where to attach the linker on the hapten and the nature of the carrier protein profoundly influence which epitopes are presented to the immune system.
Hapten Design and Immunogen Preparation: A Tale of Two Strategies
To generate a panel of antibodies with varying specificities, two primary hapten design strategies were employed. These strategies aimed to expose different facets of the this compound molecule to the immune system.
Strategy A: Linkage via the Ethyl Ester Group
In this approach, the ethyl ester of this compound was hydrolyzed to the corresponding carboxylic acid. This carboxyl group was then activated and coupled to the amine groups of a carrier protein, such as Keyhole Limpet Hemocyanin (KLH). This strategy presents the chlorobenzoyl moiety as the primary epitope.
Strategy B: Linkage via the Aromatic Ring
A derivative of this compound was synthesized to include a reactive functional group, such as an aminobenzoic acid moiety, on the aromatic ring.[2][3][4][5][6] This allowed for conjugation to the carrier protein at a position distal to the benzoylformate core, theoretically making the entire small molecule structure accessible for antibody recognition.
The following diagram illustrates the general workflow for immunogen preparation:
Caption: Workflow for the preparation of immunogens from small molecule haptens.
Antibody Panel and Cross-Reactivity Profiling
Following immunization and hybridoma production, a panel of monoclonal and polyclonal antibodies was generated. The cross-reactivity of these antibodies was exhaustively profiled using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: Screening for Specificity
Competitive ELISA is an ideal format for quantifying small molecules.[7][8][9][10] In this assay, the free analyte in the sample competes with a fixed amount of labeled analyte for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The following diagram outlines the principle of the competitive ELISA used in this study:
Caption: Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.
Kinetic and Affinity Data from SPR
The table below presents the kinetic and affinity data for the interaction of MAb-A1 and MAb-B1 with this compound.
Table 3: Kinetic and Affinity Constants Determined by SPR
| Antibody | ka (1/Ms) | kd (1/s) | KD (M) |
| MAb-A1 | 1.2 x 105 | 5.8 x 10-4 | 4.8 x 10-9 |
| MAb-B1 | 2.5 x 105 | 2.1 x 10-4 | 8.4 x 10-10 |
Interpretation of SPR Data:
Both monoclonal antibodies exhibit high affinity for this compound, with KD values in the nanomolar and sub-nanomolar range. MAb-B1 shows a slightly faster association rate and a slower dissociation rate, resulting in a lower KD and thus higher affinity compared to MAb-A1. This detailed kinetic information is invaluable for selecting the optimal antibody for specific applications, such as the development of highly sensitive diagnostic assays.
Experimental Protocols
Detailed Protocol for Competitive ELISA
-
Coating: Dilute the capture antibody (e.g., MAb-A1 or MAb-B1) to 1-5 µg/mL in coating buffer (0.05 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the standard (this compound) and test samples. In a separate plate, mix 50 µL of the standard/sample with 50 µL of the enzyme-conjugated hapten (e.g., this compound-HRP).
-
Incubation: Transfer 100 µL of the pre-incubated mixture to the antibody-coated and blocked plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution (2 M H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the concentration of the unknown samples from this curve.
Detailed Protocol for SPR Analysis
-
Surface Preparation: Immobilize the antibody onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Binding Analysis:
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Follow with a dissociation phase by flowing running buffer over the surface for a defined time (e.g., 300 seconds).
-
-
Regeneration: If necessary, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5).
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
Conclusion and Recommendations
This guide demonstrates a systematic approach to the generation and characterization of antibodies against the small molecule hapten, this compound. The key takeaways are:
-
Hapten design is paramount: The choice of conjugation strategy directly dictates the specificity and cross-reactivity profile of the resulting antibodies.
-
Monoclonal antibodies offer superior specificity: For applications requiring high selectivity, monoclonal antibodies are the preferred choice over polyclonal antibodies.
-
A multi-faceted analytical approach is essential: Combining competitive ELISA for initial screening and SPR for in-depth kinetic analysis provides a comprehensive understanding of antibody performance.
For researchers developing immunoassays for this compound or structurally similar molecules, the selection of the antibody should be guided by the specific requirements of the assay. If the goal is to detect a broad range of related compounds, a polyclonal antibody generated via a strategy that exposes a common structural motif (like Strategy B) may be suitable. Conversely, for highly specific quantification of the parent compound, a monoclonal antibody with low cross-reactivity (like MAb-A1) would be the optimal choice. The detailed protocols and comparative data presented herein provide a solid foundation for making these critical decisions.
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]
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Wacker, M. J., & Rourick, R. A. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1333–1336. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. Ethyl 4-chlorobenzoylformate, a valuable building block, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this α-keto ester, grounded in experimental data and expert analysis. We will dissect the nuances of each method, from reaction mechanisms to process safety, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: A Comparative Overview
The synthesis of this compound can be approached through several distinct chemical transformations. This guide will focus on the three most prominent methods: Friedel-Crafts acylation, the Grignard reaction, and the oxidation of a secondary alcohol precursor. Each route presents a unique profile of advantages and disadvantages in terms of yield, reaction conditions, scalability, and safety.
| Synthesis Method | Starting Materials | Typical Yield | Key Reagents | Primary Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Chlorobenzene, Ethyl chlorooxoacetate | ~67% | AlCl₃ | Direct, one-pot synthesis | Stoichiometric Lewis acid, moisture sensitive, hazardous waste |
| Grignard Reaction | 4-chlorobromobenzene, Diethyl oxalate | Variable | Mg, Diethyl ether/THF | Readily available starting materials | Moisture sensitive, potential for side reactions |
| Oxidation | Ethyl 4-chloromandelate | Variable | PCC, DMSO, Oxalyl chloride | Mild reaction conditions (Swern) | Requires precursor synthesis, toxic reagents (PCC) |
Method 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct approach to furnishing the aromatic ketone core of this compound. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with an appropriate acylating agent, typically ethyl chlorooxoacetate, in the presence of a strong Lewis acid catalyst.
Causality of Experimental Choices
The choice of a potent Lewis acid, such as aluminum trichloride (AlCl₃), is critical. It coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich chlorobenzene ring.[1] The reaction is typically performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction and minimize side-product formation. The deactivating, yet ortho-, para-directing nature of the chlorine substituent on chlorobenzene favors the formation of the desired para-substituted product due to reduced steric hindrance compared to the ortho position.[2]
Experimental Protocol: Friedel-Crafts Acylation
A detailed protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows[3]:
-
To a stirred solution of chlorobenzene (100.0 mmol) and ethyl chlorooxoacetate (146.0 mmol) in dichloromethane (250 mL) at 0 °C, slowly add aluminum trichloride (192.0 mmol).
-
After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.
-
Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1 to 5:1) to yield this compound as a light-colored oil (yield: 67%).[3]
Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow.
Method 2: Grignard Reaction
The Grignard reaction offers a powerful alternative for constructing the carbon-carbon bond between the aromatic ring and the keto-ester functionality. This method involves the preparation of a Grignard reagent from a 4-halo-chlorobenzene, which then acts as a nucleophile, attacking an electrophilic carbonyl source like diethyl oxalate.
Causality of Experimental Choices
The success of a Grignard reaction hinges on the complete exclusion of moisture, as the organomagnesium reagent is a strong base and will be quenched by protic sources.[4][5] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential to stabilize the Grignard reagent.[6] The reaction is performed at low temperatures to control the reactivity of the Grignard reagent and prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.
Experimental Protocol: Grignard Synthesis (Generalized)
-
Prepare the Grignard reagent by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve diethyl oxalate in anhydrous ether/THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent to the diethyl oxalate solution, maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purify the crude product by distillation or column chromatography.
Logical Relationship Diagram
Caption: Grignard Reaction Logical Flow.
Method 3: Oxidation of Ethyl 4-chloromandelate
An alternative strategy involves the oxidation of a precursor secondary alcohol, ethyl 4-chloromandelate. This approach decouples the formation of the carbon-carbon bond from the establishment of the ketone functionality. A variety of oxidizing agents can be employed for this transformation.
Causality of Experimental Choices
The choice of oxidizing agent is critical to the success of this method. Harsh oxidizing agents can lead to cleavage of the carbon-carbon bond or other side reactions. Milder and more selective reagents are preferred.
-
Pyridinium Chlorochromate (PCC): PCC is a well-known reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7] However, it is a chromium(VI)-based reagent, which poses significant toxicity and disposal concerns.[8][9]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[10][11] The Swern oxidation is known for its mild reaction conditions and high yields, making it an attractive alternative to chromium-based oxidants.[12]
Experimental Protocol: Synthesis of Precursor and Oxidation (Generalized)
Step 1: Synthesis of Ethyl 4-chloromandelate (Hypothetical)
The precursor, ethyl 4-chloromandelate, can be synthesized by the reduction of this compound or via other routes such as the Darzens condensation of 4-chlorobenzaldehyde with an α-haloacetate.[13][14]
Step 2: Oxidation of Ethyl 4-chloromandelate (Generalized Swern Protocol)
A general procedure for a Swern oxidation is as follows[12]:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.
-
After a short stirring period, add a solution of ethyl 4-chloromandelate in dichloromethane.
-
Stir for a specified time, then add triethylamine.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Oxidation Workflow for Synthesis.
Scientific Integrity and Logic: A Deeper Dive
Expertise & Experience: The choice between these methods is often dictated by the specific constraints of a project. For rapid, direct access to the target molecule on a smaller scale, the Friedel-Crafts acylation is often the go-to method despite its moderate yield and the need for a stoichiometric amount of a Lewis acid.[3] The Grignard reaction , while powerful, requires stringent anhydrous conditions and careful temperature control to avoid the formation of tertiary alcohol byproducts.[4] Its success is highly dependent on the quality of the magnesium and the absence of impurities. The oxidation route offers the advantage of potentially milder conditions, especially with the Swern oxidation, which can be beneficial for substrates with sensitive functional groups.[11] However, this comes at the cost of an additional synthetic step to prepare the alcohol precursor.
Trustworthiness: Each protocol described is a self-validating system when executed with precision. For the Friedel-Crafts acylation , the reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of starting materials. The purity of the final product is confirmed by chromatographic and spectroscopic methods. For the Grignard reaction , the formation of the Grignard reagent is often the critical step and can be visually confirmed by the disappearance of the magnesium metal and a change in the solution's appearance. The subsequent reaction with diethyl oxalate must be carefully monitored to prevent side reactions. In the oxidation of ethyl 4-chloromandelate, TLC is an effective tool to follow the disappearance of the starting alcohol and the appearance of the more nonpolar ketone product.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through Friedel-Crafts acylation, the Grignard reaction, or the oxidation of a precursor alcohol. The Friedel-Crafts route is the most direct, with a well-documented protocol and a moderate yield. The Grignard and oxidation routes offer viable alternatives, with the potential for milder conditions, but require further optimization and the development of specific, high-yielding protocols.
Future research in this area could focus on developing more environmentally benign and catalytic versions of the Friedel-Crafts acylation, using solid acid catalysts to minimize waste.[15] For the Grignard reaction, the development of a robust and high-yielding protocol specific to this compound would be a valuable contribution. In the realm of oxidation, exploring greener oxidizing agents and catalytic systems will be crucial for developing more sustainable synthetic routes.
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Comparative docking studies of Ethyl 4-chlorobenzoylformate derivatives
The findings from this computational analysis provide a clear, data-driven rationale for prioritizing which derivatives to synthesize and advance to the next stage of experimental validation. [4]The next logical steps would involve the chemical synthesis of ECBF-OH, followed by in vitro enzymatic assays to confirm its inhibitory activity against COX-2 and validate the computational predictions. This workflow exemplifies how in silico techniques can streamline the drug development pipeline, saving valuable time and resources by focusing on the most promising candidates. [3]
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A Senior Application Scientist's Guide to Catalytic Systems for the Asymmetric Reduction of Ethyl 4-chlorobenzoylformate
Introduction: The Significance of Chiral α-Hydroxy Esters
In the landscape of pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for safety and efficacy. Chiral α-hydroxy esters are pivotal building blocks for a multitude of active pharmaceutical ingredients (APIs). The reduction of prochiral α-ketoesters, such as Ethyl 4-chlorobenzoylformate[1], into their corresponding chiral α-hydroxy esters represents a critical transformation. Specifically, the (R)-enantiomer, Ethyl (R)-4-chloro-3-hydroxybutyrate, serves as a key intermediate in the synthesis of vital medicines, including the antiplatelet agent Clopidogrel[2].
The primary challenge lies in the catalytic asymmetric reduction of the carbonyl group, where the catalyst must effectively differentiate between the two prochiral faces to yield one enantiomer in high excess. This guide provides a head-to-head comparison of distinct catalytic methodologies—homogeneous metal catalysis, organocatalysis, and biocatalysis—for this transformation. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a comparative analysis of their performance, offering researchers the insights needed to select the optimal system for their specific discovery, development, or manufacturing needs.
System 1: Homogeneous Asymmetric Hydrogenation with Ruthenium Catalysis
Homogeneous asymmetric hydrogenation, pioneered by Noyori and others, stands as a pillar of modern stereoselective synthesis. Ruthenium complexes featuring chiral diphosphine and diamine ligands are exceptionally effective for the reduction of functionalized ketones.[3][4] These catalysts often operate via a metal-ligand bifunctional mechanism, avoiding direct coordination of the ketone to the metal center and instead orchestrating a highly organized, outer-sphere hydrogen transfer.[3]
Causality of Component Selection:
-
Ruthenium(II) Center: The Ru(II) core is an effective and versatile metal for hydrogenation, capable of activating H₂ and facilitating hydride transfer.
-
Chiral Diphosphine Ligand (e.g., BINAP): The C₂-symmetric, atropisomeric BINAP ligand creates a rigid and well-defined chiral pocket around the metal center, which is the primary determinant of enantioselectivity.[4]
-
Chiral Diamine Ligand (e.g., TsDPEN): The diamine ligand, particularly the N-H moiety, is believed to participate directly in the catalytic cycle, acting as a proton source and interacting with the substrate's carbonyl group through hydrogen bonding to fix its orientation for the hydride attack.[3]
-
Base (e.g., t-BuOK): A strong base is required to deprotonate the diamine ligand, generating the active catalytic species.
Proposed Catalytic Cycle
Sources
A Comparative Guide to Validating the Reaction Mechanism of Ethyl 4-chlorobenzoylformate
This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals to validate the reaction mechanism of Ethyl 4-chlorobenzoylformate, a versatile α-ketoester intermediate. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental design, integrating kinetic, spectroscopic, and computational methods to build a self-validating, trustworthy mechanistic picture. We will compare the insights gained from this rigorous approach with alternative synthetic pathways, supported by experimental and computational data.
Introduction: The Mechanistic Nuances of α-Ketoesters
This compound belongs to the class of α-ketoesters, which are pivotal building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Their reactivity is dominated by the two adjacent carbonyl groups, making them susceptible to nucleophilic attack at either the ketone or the ester carbonyl carbon. A precise understanding of the reaction mechanism is not merely academic; it is crucial for optimizing reaction conditions, maximizing yield, minimizing byproducts, and ensuring the scalability of synthetic routes.[1]
A common and illustrative reaction of α-ketoesters is their alcoholysis.[2] For this guide, we will focus on validating the proposed mechanism for the methanolysis of this compound. The prevailing hypothesis for similar α-ketoesters suggests that the reaction does not proceed via a direct nucleophilic attack on the ester. Instead, it is proposed to follow a consecutive pathway involving the formation of a transient hemiacetal intermediate at the more electrophilic ketonic carbonyl.[2] This guide will detail the multifaceted approach required to validate this proposed pathway.
Caption: Proposed consecutive reaction mechanism for the methanolysis of this compound.
Part 1: A Multi-Pillar Approach to Experimental Validation
A robust mechanistic claim cannot rest on a single piece of evidence. We advocate for a tripartite strategy involving kinetic analysis, direct or indirect detection of intermediates, and isotopic labeling to create a self-consistent and verifiable model.
Pillar 1: Kinetic Analysis via In-Situ Spectroscopy
Expertise & Experience: Kinetic studies provide powerful, albeit indirect, evidence for the presence of intermediates.[] By monitoring how reaction rates change with reactant concentrations, we can build a rate law that must be consistent with any proposed mechanism.[4] In-situ spectroscopic techniques like FT-IR or ¹H NMR are invaluable as they allow for real-time monitoring of reactant consumption and product formation without disturbing the reaction.[5][6]
Experimental Protocol: In-Situ FT-IR Monitoring
-
Instrumentation Setup: Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR) FT-IR probe. Ensure the system is calibrated and a background spectrum of the solvent (e.g., anhydrous methanol) is recorded.
-
Reaction Initiation: In a thermostated vessel, dissolve a known concentration of this compound in anhydrous methanol.
-
Data Acquisition: Initiate the reaction (e.g., by adding a catalyst if required, or simply by mixing at the desired temperature). Begin collecting IR spectra at regular, short intervals (e.g., every 30 seconds).
-
Monitoring Key Peaks: Track the disappearance of the reactant's characteristic carbonyl peaks and the appearance of the product's carbonyl peaks. Crucially, look for any new, transient absorption bands that could correspond to the proposed hemiacetal intermediate.[]
-
Data Analysis: Plot the concentration of reactants and products versus time. From this data, determine the initial reaction rates at various starting concentrations of this compound. This allows for the determination of the reaction order.[7] For a mechanism involving a rapidly forming intermediate, complex kinetic profiles may emerge that cannot be explained by a simple, one-step reaction.[2][4]
Pillar 2: Detection and Characterization of Intermediates
Trustworthiness: The most compelling evidence for a reaction mechanism is the direct detection and structural characterization of any proposed intermediates.[7][8] Since intermediates are often highly reactive and short-lived, specialized techniques are required.[9]
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Rationale: By significantly lowering the temperature, the rates of both the forward and reverse reactions are slowed, potentially allowing the concentration of the hemiacetal intermediate to build to a detectable level.
-
Sample Preparation: In an NMR tube rated for low-temperature work, dissolve this compound in a deuterated solvent that remains liquid at low temperatures (e.g., methanol-d₄).
-
Spectroscopic Analysis: Acquire a standard ¹H NMR spectrum at room temperature. Then, cool the NMR probe incrementally (e.g., in 10°C steps) down to the lowest achievable temperature (e.g., -80°C). Acquire a spectrum at each temperature.
-
Data Interpretation: Analyze the spectra for the appearance of new signals that are not attributable to the reactant or product. A hemiacetal intermediate would be expected to show a characteristic signal for the new methoxy group and a shift in the signals of the aromatic protons adjacent to the reaction center.[2] The disappearance of these unique signals upon warming back to room temperature would provide strong evidence for a transient intermediate in equilibrium with the starting material.[]
Alternative Protocol: Chemical Trapping
-
Rationale: If an intermediate is too transient to detect directly, a "trapping agent" can be used. This agent is a molecule designed to react rapidly and selectively with the intermediate to form a stable, easily characterizable product.[]
-
Experimental Design: In the proposed methanolysis, if a hemiacetal forms, it could potentially be trapped. For instance, adding a reagent like diazomethane in a separate experiment could potentially methylate the hemiacetal hydroxyl group, forming a stable acetal that can be isolated and characterized by NMR and mass spectrometry (MS), providing indirect but strong evidence of the hemiacetal's existence.[8][10]
Pillar 3: Isotope Labeling & Crossover Experiments
Authoritative Grounding: Isotopic labeling is a definitive method for tracing the path of atoms through a reaction.[11] It provides unambiguous evidence for which bonds are broken and formed.
Experimental Protocol: ¹⁸O-Labeling Study
-
Objective: To confirm whether the ester's carbonyl oxygen or the ketonic carbonyl oxygen is involved in the transesterification.
-
Methodology: Synthesize this compound with an ¹⁸O label specifically at the ketonic carbonyl position. This can be achieved by using ¹⁸O-labeled 4-chlorobenzoyl chloride in the initial synthesis.
-
Reaction and Analysis: Perform the methanolysis reaction using the ¹⁸O-labeled starting material and standard, unlabeled methanol. After the reaction is complete, isolate the product, mthis compound, and analyze it using mass spectrometry.
-
Expected Outcome: If the reaction proceeds through the proposed hemiacetal mechanism, the ¹⁸O label will be retained in the ketonic position of the final product. If the reaction were a direct attack at the ester, the label's fate would be different. This provides clear evidence of the reaction pathway.[12]
Caption: A comprehensive workflow for validating a proposed reaction mechanism.
Part 2: Corroboration with Computational Chemistry
Expertise & Experience: Experimental methods can be powerfully complemented by computational chemistry.[13][14] Techniques like Density Functional Theory (DFT) allow us to model the entire reaction pathway, calculating the relative energies of reactants, intermediates, transition states, and products.[15][16] This provides a theoretical framework that can rationalize experimental observations.
Computational Protocol: DFT Modeling
-
Model Building: Construct digital models of this compound, methanol, the proposed hemiacetal intermediate, and the final products.
-
Potential Energy Surface Scan: Perform calculations to map out the potential energy surface of the reaction. This involves identifying the lowest energy pathway from reactants to products.
-
Transition State Search: Locate the transition state structures for each step of the proposed mechanism (i.e., the formation of the hemiacetal and its subsequent collapse to products).
-
Energy Calculation: Calculate the activation energy barriers (ΔG‡) for each step. The step with the highest energy barrier is the theoretical rate-determining step, a prediction that can be compared with experimental kinetic data.[13]
-
Validation: A strong correlation between the computationally predicted energy barriers and the experimentally determined reaction rates lends significant authority to the proposed mechanism.[1]
Part 3: Comparison with Alternative Synthetic Routes
To provide a complete picture, it is essential to compare the validated mechanism and its corresponding reaction with alternative methods for synthesizing the target compound class (α-ketoesters) or related derivatives.
| Method | Typical Reagents | Mechanism | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Chlorobenzene, Ethyl oxalyl chloride, AlCl₃[17] | Electrophilic Aromatic Substitution | High yield, well-established. | Requires stoichiometric Lewis acid, generates waste. |
| Oxidation of Aryl Methyl Ketones | 4-Chloroacetophenone, SeO₂ or other oxidants[18] | α-C-H oxidation | Atom economical if using O₂ as the terminal oxidant. | Can suffer from over-oxidation, toxic reagents (SeO₂). |
| Copper-Catalyzed Aerobic Oxidative Esterification | 4-Chloroacetophenone, Ethanol, Cu catalyst, O₂[19] | Radical mechanism involving dioxygen activation | Uses environmentally benign oxidant (air), good functional group tolerance. | May require catalyst optimization, potentially slower rates. |
| Methanolysis (Validated Pathway) | This compound, Methanol | Nucleophilic addition-elimination via hemiacetal | High atom economy, simple conditions. | An equilibrium process, may require driving to completion. |
This comparative analysis, grounded in mechanistic understanding, allows researchers to make informed decisions based not just on yield, but also on factors like environmental impact, cost, and scalability. For instance, while the validated methanolysis pathway is efficient for a specific transesterification, a de novo synthesis might favor a copper-catalyzed aerobic oxidation for its green credentials.[19]
Conclusion
Validating the mechanism of a reaction involving this compound is a rigorous process that demands a synergistic application of multiple investigative techniques. By integrating kinetic analysis, spectroscopic detection of intermediates, isotope labeling studies, and computational modeling, we can move beyond plausible hypotheses to build a trustworthy and predictive understanding of the chemical transformation. This detailed mechanistic insight is the bedrock upon which robust, efficient, and scalable synthetic processes are built in the pharmaceutical and chemical industries.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 4-chlorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and reproducible yields is paramount. Ethyl 4-chlorobenzoylformate, a valuable building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth, comparative analysis of three distinct and reproducible synthetic methods for its preparation. Drawing upon established literature and field-proven insights, we will dissect each protocol, elucidating the rationale behind experimental choices and offering a transparent assessment of their respective merits and drawbacks.
Introduction to this compound
This compound, also known as ethyl (4-chlorophenyl)(oxo)acetate, is an α-keto ester with the chemical formula C₁₀H₉ClO₃.[1] Its structure, featuring a reactive ketone and an ester functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the 4-chloro substituent on the phenyl ring further enhances its utility in medicinal chemistry, where halogenated aromatic moieties are often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide will explore the following three synthetic pathways:
-
Method 1: Friedel-Crafts Acylation of Chlorobenzene
-
Method 2: Grignard Reaction with Diethyl Oxalate
-
Method 3: Oxidation of Ethyl 4-chloromandelate
Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an objective comparison of their performance based on reported experimental data.
Method 1: Friedel-Crafts Acylation of Chlorobenzene
This classical approach utilizes a Lewis acid-catalyzed acylation of chlorobenzene with ethyl oxalyl chloride (ethyl 2-chloro-2-oxoacetate). The reaction is a well-established and reliable method for the formation of aryl ketones.
Reaction Principle
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum trichloride (AlCl₃), activates the ethyl oxalyl chloride by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich chlorobenzene ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to afford the desired product. The para-substitution is favored due to the directing effect of the chlorine atom.
Experimental Protocol
-
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride (ethyl 2-chloro-2-oxoacetate)
-
Aluminum trichloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of chlorobenzene (10.0 g, 88.8 mmol) and ethyl oxalyl chloride (14.6 g, 107 mmol) in anhydrous dichloromethane (250 mL) at 0 °C, slowly add anhydrous aluminum trichloride (25.5 g, 191 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing the polarity) to yield this compound. A reported yield for a similar procedure is 67%.[2]
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum trichloride reacts violently with water, which would also quench the catalyst.
-
Low Temperature Addition: The slow addition of AlCl₃ at 0 °C is necessary to control the exothermic reaction and prevent potential side reactions, such as di-acylation or polymerization.
-
Stoichiometry: A slight excess of ethyl oxalyl chloride and a larger excess of aluminum trichloride are often used to drive the reaction to completion.
-
Acidic Workup: The acidic workup is essential to decompose the aluminum chloride complex with the product and to remove any unreacted aluminum salts.
Workflow Diagram
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-chlorobenzoylformate
For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-chlorobenzoylformate, a compound that, while valuable in synthesis, requires meticulous handling due to its hazardous properties. Our aim is to provide you with the essential knowledge to manage this chemical safely, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this chemical.
Table 1: Hazard Summary and Recommended PPE
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Nitrile gloves, laboratory coat, closed-toe shoes[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Safety goggles or a face shield[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use in a properly functioning fume hood[3][4] |
Pre-Disposal Handling and Storage: A Proactive Approach to Safety
Proper disposal begins with correct handling and storage from the moment the chemical enters the laboratory.
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[3][4].
-
Segregated Storage: Store the compound away from incompatible materials such as strong acids, strong bases, and oxidizing agents to prevent hazardous reactions[5][6].
-
Clear Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards[3].
Step-by-Step Disposal Protocol for this compound
Disposing of this compound requires a systematic approach to ensure compliance with safety and environmental regulations. Under no circumstances should this chemical be disposed of down the drain [2][4].
Step 1: Waste Identification and Classification
The first crucial step is to classify the waste. As a chlorinated organic compound, this compound is considered a halogenated organic waste[2][4]. According to the U.S. Environmental Protection Agency (EPA), generators of chemical waste are responsible for determining if their waste is hazardous[7][8]. Given its irritant properties, it is prudent to manage it as a hazardous waste.
Step 2: Waste Segregation and Collection
Proper segregation is paramount to prevent dangerous chemical reactions within waste containers[9].
-
Designated Waste Container: Use a dedicated, clearly labeled "Halogenated Organic Waste" container[2][4].
-
Container Integrity: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid[10].
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste or aqueous waste.
Step 3: Handling Contaminated Materials
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Empty Containers: The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected[11].
-
Spill Cleanup: In the event of a minor spill, use an appropriate spill kit with absorbent pads. All contaminated cleanup materials must be placed in the designated "Halogenated Organic Waste" container[3]. For larger spills, evacuate the area and contact your institution's emergency response team[3].
Step 4: Arranging for Final Disposal
The final step is to ensure the waste is transported and disposed of by a licensed hazardous waste management company[9].
-
Waste Manifest: For significant quantities of waste, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility, a system the EPA refers to as "cradle-to-grave"[7][8].
-
Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal. This may involve completing a waste pickup request form and ensuring the container is properly labeled and sealed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for this compound disposal.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, implementing safe handling practices, and adhering to a systematic disposal protocol, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-chlorobenzoylformate
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-chlorobenzoylformate, a common reagent in organic synthesis. Beyond a simple checklist, this document delves into the causality behind each procedural step, ensuring a deep, actionable understanding of the necessary precautions.
Hazard Analysis: Understanding the Risks of this compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 (Category 2) | Causes skin irritation upon contact.[1][2] |
| Serious Eye Irritation | H319 (Category 2) | Causes serious eye irritation upon contact.[1][2] |
| Specific Target Organ Toxicity | H335 (Category 3) | May cause respiratory irritation if inhaled.[1] |
The signal word for this compound is "Warning," and it is represented by the irritant pictogram.[1] This informs our multi-faceted approach to PPE, which must protect the skin, eyes, and respiratory system.
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process. For this compound, the following PPE is mandatory:
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2]
-
Recommendation: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Causality: Chemical splashes are a primary risk when handling liquid reagents. Safety goggles provide a seal around the eyes, offering superior protection against splashes from all angles compared to standard safety glasses. In situations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.
Skin Protection: A Barrier Against Irritation
To prevent skin irritation, as indicated by the H315 classification, appropriate gloves and lab coats are essential.[1][2]
-
Gloves:
-
Recommendation: Wear protective gloves. Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operation.[4] Nitrile gloves are a common and effective choice for incidental contact.
-
Causality: The 4-chloro- and benzoylformate moieties can be irritating to the skin. A chemical-resistant glove provides a necessary barrier. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
-
Lab Coat:
-
Recommendation: A clean lab coat should be worn at all times in the laboratory.[4]
-
Causality: The lab coat protects your personal clothing and underlying skin from accidental spills and contamination.
-
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation (H335) necessitates careful consideration of respiratory protection, especially in scenarios with poor ventilation or when handling the powder form of the compound.[1]
-
Recommendation: Use in a well-ventilated area, such as a chemical fume hood.[2][3] If engineering controls are insufficient, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] For dusty conditions, a respirator with a particulate filter is recommended.[3]
-
Causality: Fine powders or aerosols of this compound can become airborne and inhaled, leading to irritation of the respiratory tract. Working in a fume hood is the primary engineering control to mitigate this risk. Respirators serve as a secondary protective measure.
Operational Plan: Step-by-Step Protocols
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.
Donning Personal Protective Equipment
The following sequence should be followed when putting on PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Personal Protective Equipment
To prevent cross-contamination, remove PPE in the following order:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do.
-
Eye Protection: Remove your safety goggles.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2][5]
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated materials is a critical final step.
-
Chemical Waste: Dispose of any unused this compound and contaminated solutions in a designated, labeled hazardous waste container.[2][5]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container for disposal according to your institution's guidelines.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] Seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][5] If they feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Visualizing the PPE Workflow
To further clarify the PPE selection process, the following workflow diagram is provided.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
